Product packaging for 3-Acetyl-6-chloropyridazine(Cat. No.:CAS No. 214701-31-2)

3-Acetyl-6-chloropyridazine

Cat. No.: B1372438
CAS No.: 214701-31-2
M. Wt: 156.57 g/mol
InChI Key: FSVMLIDYMQRPDD-UHFFFAOYSA-N
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Description

3-Acetyl-6-chloropyridazine is a useful research compound. Its molecular formula is C6H5ClN2O and its molecular weight is 156.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClN2O B1372438 3-Acetyl-6-chloropyridazine CAS No. 214701-31-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-chloropyridazin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c1-4(10)5-2-3-6(7)9-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVMLIDYMQRPDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676511
Record name 1-(6-Chloropyridazin-3-yl)ethan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID90676511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214701-31-2
Record name 1-(6-Chloropyridazin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Acetyl-6-chloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Acetyl-6-chloropyridazine

This compound, with the CAS Number 214701-31-2, is a pivotal heterocyclic building block in the realms of pharmaceutical and agrochemical research.[1][2] Its molecular architecture, featuring a reactive acetyl group and a versatile chlorine atom on the electron-deficient pyridazine core, offers a unique platform for the synthesis of a diverse array of more complex molecules. The chloro and acetyl functional groups are particularly amenable to further chemical modifications, making this compound a valuable intermediate for developing novel therapeutic agents and crop protection agents.[2] This guide provides a senior application scientist's perspective on the viable synthetic strategies for this important compound, emphasizing the underlying chemical principles and practical considerations for its preparation.

Strategic Approaches to Synthesis: Navigating the Chemistry of the Pyridazine Ring

The synthesis of this compound is not a trivial undertaking due to the inherent electronic properties of the pyridazine ring. As a π-deficient heterocycle, it is generally deactivated towards electrophilic aromatic substitution reactions like the classical Friedel-Crafts acylation.[3][4][5] Therefore, successful synthetic strategies must employ alternative methods that leverage the specific reactivity of functional groups already present on the pyridazine core. This guide will focus on plausible and effective routes starting from the readily available precursor, 3,6-dichloropyridazine.

The selection of a synthetic pathway is a critical decision driven by factors such as the availability of starting materials, scalability, and desired purity of the final product. Below is a logical flow for considering the primary synthetic options.

synthesis_strategy start Start: 3,6-Dichloropyridazine precursor_choice Formation of a Key Intermediate start->precursor_choice route_a Route A: Organometallic Addition to a Nitrile precursor_choice->route_a Favors directness, if nitrile is accessible route_b Route B: Metal-Catalyzed Cross-Coupling precursor_choice->route_b High functional group tolerance, modern nitrile_formation Nucleophilic Substitution: 3,6-Dichloropyridazine -> 3-Cyano-6-chloropyridazine route_a->nitrile_formation cross_coupling Suzuki/Stille Coupling: Introduce a C2 unit (e.g., vinyl) route_b->cross_coupling grignard_reaction Grignard Reaction: -CN + CH3MgBr nitrile_formation->grignard_reaction end_product Target: this compound grignard_reaction->end_product oxidation Oxidative Cleavage: C2 unit -> Acetyl Group cross_coupling->oxidation oxidation->end_product

Caption: Logical flow for selecting a synthesis strategy for this compound.

Methodology 1: Synthesis via Organometallic Addition to a Nitrile Precursor

This approach is arguably one of the most direct and reliable methods, leveraging the classic and well-understood reaction between an organometallic reagent and a nitrile to form a ketone after hydrolysis. The key to this strategy is the successful synthesis of the 3-cyano-6-chloropyridazine intermediate.

Step 1: Synthesis of 3-Cyano-6-chloropyridazine

The precursor, 3-cyano-6-chloropyridazine, can be prepared from 3,6-dichloropyridazine via a nucleophilic aromatic substitution reaction with a cyanide salt. The greater reactivity of one chlorine atom over the other in certain pyridazine systems allows for selective substitution.

Experimental Protocol:

  • To a solution of 3,6-dichloropyridazine (1 equiv.) in a polar aprotic solvent such as DMF or DMSO, add sodium cyanide (1.1 equiv.).

  • The reaction mixture is heated to a temperature between 80-120 °C and monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature and quenched by pouring into ice water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or recrystallization to yield pure 3-cyano-6-chloropyridazine.

Step 2: Grignard Reaction for Acetyl Group Introduction

The cyano group is an excellent electrophile for the addition of nucleophilic organometallic reagents like Grignard reagents. The reaction with methylmagnesium bromide will form an intermediate imine salt, which upon acidic hydrolysis, yields the desired ketone.[6]

grignard_synthesis cluster_reagents Reaction Conditions reactant1 3-Cyano-6-chloropyridazine intermediate Intermediate Imine Salt reactant1->intermediate Nucleophilic Addition reactant2 CH3MgBr (Grignard Reagent) reactant2->intermediate product This compound intermediate->product Hydrolysis reagent1 1. Anhydrous Ether/THF reagent2 2. H3O+ (workup)

Caption: Reaction pathway for the Grignard synthesis of this compound.

Experimental Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), place a solution of 3-cyano-6-chloropyridazine (1 equiv.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylmagnesium bromide (1.2 equiv.) in diethyl ether or THF dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride, followed by 2M HCl until the solution is acidic.

  • The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo.

  • The resulting crude product is purified by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford this compound.

Methodology 2: Palladium-Catalyzed Cross-Coupling and Subsequent Oxidation

A more modern and versatile approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce a two-carbon unit at the 3-position of the pyridazine ring. This unit can then be oxidatively cleaved to yield the acetyl group. This method offers the advantage of milder reaction conditions and high functional group tolerance.[2]

Step 1: Introduction of a Vinyl Group via Suzuki Coupling

Starting again with 3,6-dichloropyridazine, a selective Suzuki coupling can be performed to introduce a vinyl group at the 3-position. The differential reactivity of the two chlorine atoms can often be exploited under carefully controlled conditions.

Experimental Protocol:

  • To a mixture of 3,6-dichloropyridazine (1 equiv.), potassium vinyltrifluoroborate or vinylboronic acid pinacol ester (1.5 equiv.), and a suitable base such as cesium carbonate or potassium phosphate (3 equiv.) in a solvent system like toluene/water or dioxane/water, add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).

  • The reaction mixture is degassed and heated under an inert atmosphere to 80-100 °C for 12-24 hours.

  • After cooling, the mixture is diluted with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated.

  • Purification by column chromatography will yield 3-chloro-6-vinylpyridazine.

Step 2: Oxidative Cleavage to the Acetyl Group (Wacker-Type Oxidation)

The terminal vinyl group can be selectively oxidized to a methyl ketone (the acetyl group) using a Wacker-type oxidation. This reaction typically employs a palladium catalyst in the presence of an oxidant.

wacker_oxidation cluster_reagents Reaction Conditions reactant 3-Chloro-6-vinylpyridazine product This compound reactant->product Wacker Oxidation reagents PdCl2 (cat.) CuCl2 (co-catalyst) O2, H2O/DMF

Caption: Wacker-type oxidation for the conversion of a vinyl group to an acetyl group.

Experimental Protocol:

  • Dissolve 3-chloro-6-vinylpyridazine (1 equiv.) in a mixture of DMF and water.

  • Add palladium(II) chloride (0.1 equiv.) and copper(II) chloride (1-2 equiv.) to the solution.

  • Bubble oxygen through the reaction mixture or maintain it under an oxygen atmosphere (balloon) and stir at room temperature or slightly elevated temperature (e.g., 50 °C) until the starting material is consumed.

  • The reaction is quenched with water and extracted with a suitable solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to give this compound.

Comparative Analysis of Synthetic Routes

FeatureMethodology 1: Grignard Reaction Methodology 2: Cross-Coupling/Oxidation
Overall Steps 2 (from 3,6-dichloropyridazine)2 (from 3,6-dichloropyridazine)
Starting Materials 3,6-Dichloropyridazine, NaCN, CH₃MgBr3,6-Dichloropyridazine, Vinylboronic acid derivative
Key Challenges Handling of toxic NaCN; strictly anhydrous conditions for Grignard reaction.Selectivity in the initial cross-coupling; optimization of the Wacker oxidation.
Advantages Utilizes classic, well-established reactions; potentially higher overall yield if nitrile formation is efficient.Milder conditions for the coupling step; high functional group tolerance.
Disadvantages Grignard reagents can be sensitive and difficult to handle on a large scale.Palladium catalysts can be expensive; potential for heavy metal contamination in the final product.

Purification and Characterization

Independent of the synthetic route chosen, the final product, this compound, requires rigorous purification and characterization to ensure its suitability for subsequent applications.

  • Purification: Flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a standard and effective method. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can also be employed to obtain highly pure material.

  • Characterization: The structure and purity of the synthesized this compound should be confirmed by a combination of analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure, showing the characteristic signals for the acetyl protons and the pyridazine ring protons and carbons.

    • Mass Spectrometry (MS): To confirm the molecular weight (156.57 g/mol ) and fragmentation pattern.[7]

    • Infrared (IR) Spectroscopy: To identify the presence of the carbonyl group (C=O stretch) of the acetyl moiety, typically in the region of 1680-1700 cm⁻¹.

Conclusion

The synthesis of this compound is a task that requires careful consideration of the unique reactivity of the pyridazine core. While a direct electrophilic acylation is not feasible, strategic approaches utilizing nucleophilic substitution to form a nitrile followed by a Grignard reaction, or a modern palladium-catalyzed cross-coupling and subsequent oxidation, represent robust and viable pathways. The choice between these methods will depend on the specific capabilities of the laboratory, cost considerations, and the desired scale of the synthesis. Through the application of sound synthetic organic chemistry principles, this valuable building block can be efficiently prepared, enabling further discoveries in medicinal and materials science.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Acetyl-6-chloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetyl-6-chloropyridazine is a heterocyclic ketone that serves as a versatile intermediate in the synthesis of a wide array of functionalized pyridazine derivatives. Its unique molecular architecture, featuring a reactive chlorine atom and a modifiable acetyl group, makes it a valuable building block in medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, including its structural, physical, and spectral characteristics. Furthermore, it outlines detailed protocols for its synthesis and characterization, and discusses its reactivity profile, with a focus on nucleophilic substitution reactions. This document is intended to be a critical resource for researchers and developers working with this important chemical entity.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1] The inherent physicochemical properties of the pyridazine nucleus, such as its ability to participate in hydrogen bonding and its influence on molecular conformation, have led to its incorporation into a multitude of biologically active compounds. This compound emerges as a key synthetic intermediate, providing a strategic entry point for the elaboration of more complex molecules with potential therapeutic or agrochemical applications.[2][3] The presence of a chlorine atom at the 6-position offers a reactive handle for nucleophilic displacement, while the acetyl group at the 3-position can be readily transformed into a variety of other functional groups.

Molecular and Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a synthetic intermediate is paramount for its effective utilization in research and development. This section details the known properties of this compound.

Structural and General Properties
PropertyValueSource(s)
Chemical Name 1-(6-chloropyridazin-3-yl)ethanone[4]
Synonyms This compound[5]
CAS Number 214701-31-2[2][5]
Molecular Formula C₆H₅ClN₂O[2][4][5]
Molecular Weight 156.57 g/mol [2][4]
Appearance Powder or liquid[5]
Purity Typically ≥97%[5]
Physical Properties

Much of the publicly available data on the physical properties of this compound is based on computational predictions. Experimental verification is highly recommended for critical applications.

PropertyPredicted ValueSource(s)
Boiling Point 343.874 °C at 760 mmHg[6]
Flash Point 161.77 °C[6]
Density 1.312 g/cm³[6]
pKa -1.05 ± 0.10[7]

Solubility: While specific quantitative data is scarce, this compound is generally described as being soluble in common organic solvents.

Storage: It is recommended to store this compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8 °C.[7]

Synthesis and Characterization

The synthesis of this compound typically involves the introduction of an acetyl group onto a pre-existing 6-chloropyridazine scaffold. The following represents a generalized synthetic approach based on established chemical principles.

Synthetic Workflow

The synthesis of pyridazine derivatives often starts from readily available precursors like 3,6-dichloropyridazine. A common strategy for introducing an acetyl group is through a Friedel-Crafts-type acylation or a cross-coupling reaction.

Synthesis_Workflow cluster_0 Synthesis Pathway A 3,6-Dichloropyridazine B 6-Chloropyridazine Precursor A->B Selective Dechlorination/Functionalization C This compound B->C Acetylation

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible method can be extrapolated from the synthesis of similar compounds. The following is a hypothetical, yet chemically sound, procedure that researchers can adapt and optimize.

Reaction Scheme:

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of 3,6-dichloropyridazine (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane).

  • Addition of Catalyst: Cool the solution to 0 °C in an ice bath and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.1 equivalents), portion-wise while stirring.

  • Addition of Acetylating Agent: Slowly add an acetylating agent, such as acetyl chloride or acetic anhydride (1.1 equivalents), to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, carefully quench the reaction by pouring it over crushed ice. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Characterization Techniques

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and analytical techniques.

Workflow for Characterization:

Characterization_Workflow cluster_1 Analytical Characterization Product Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR Infrared Spectroscopy Product->IR MP Melting Point Analysis Product->MP Purity Purity Assessment (HPLC/GC) Product->Purity

Caption: Standard workflow for the characterization of synthesized this compound.

Expected Spectral Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridazine ring and a singlet for the methyl protons of the acetyl group. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atom and the acetyl group.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the four carbons of the pyridazine ring, the carbonyl carbon, and the methyl carbon of the acetyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching of the ketone, typically in the range of 1680-1700 cm⁻¹. Other characteristic peaks will include C-H stretching and C=N and C=C stretching vibrations of the pyridazine ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (156.57 g/mol ), with a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom.

Reactivity Profile and Synthetic Applications

The reactivity of this compound is primarily dictated by the electrophilic nature of the pyridazine ring, which is enhanced by the presence of the electron-withdrawing chlorine and acetyl groups. This makes the compound susceptible to nucleophilic aromatic substitution (SNAr) at the 6-position.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 6-position is a good leaving group and can be readily displaced by a variety of nucleophiles. This reaction is a cornerstone for the diversification of the pyridazine scaffold.

General Reaction Scheme:

SNAr_Reaction Reactant This compound Product 3-Acetyl-6-(Nu)-pyridazine Reactant->Product Nucleophilic Attack Nucleophile + Nu-H Byproduct + HCl

Caption: General scheme for the nucleophilic aromatic substitution of this compound.

Common Nucleophiles:

  • Amines: Primary and secondary amines react to form 6-amino-pyridazine derivatives.

  • Hydrazines: Reaction with hydrazine or substituted hydrazines yields 6-hydrazinylpyridazine derivatives, which are valuable precursors for the synthesis of fused heterocyclic systems.

  • Alkoxides and Phenoxides: These nucleophiles can be used to introduce alkoxy and aryloxy groups at the 6-position.

  • Thiols: Thiols can displace the chlorine atom to form 6-thioether-substituted pyridazines.

Transformations of the Acetyl Group

The acetyl group at the 3-position provides another site for chemical modification, further expanding the synthetic utility of this intermediate.

  • Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).

  • Oxidation: The methyl group of the acetyl moiety can be oxidized to a carboxylic acid under appropriate conditions.

  • Condensation Reactions: The α-protons of the acetyl group are acidic and can participate in condensation reactions with aldehydes and other electrophiles.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, information for structurally related compounds, such as 3-amino-6-chloropyridazine, suggests that it should be handled with care.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.

  • Inhalation: Avoid breathing dust or vapors.

For detailed and specific safety information, it is imperative to consult the Safety Data Sheet provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in synthetic organic chemistry. Its dual functionality allows for a wide range of chemical transformations, making it an important intermediate in the development of new pharmaceuticals and agrochemicals. This guide has summarized the available physicochemical data and provided a framework for its synthesis, characterization, and reactivity. Further experimental investigation is warranted to fully elucidate its properties and expand its applications in chemical research.

References

Navigating the Spectroscopic Landscape of 3-Acetyl-6-chloropyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3-Acetyl-6-chloropyridazine, a substituted pyridazine derivative, represents a key building block in medicinal and agrochemical research. Its utility as a synthetic intermediate necessitates a comprehensive understanding of its structural and electronic properties.[1] Spectroscopic analysis provides the foundational data for confirming its identity, assessing purity, and understanding its reactivity. This in-depth technical guide presents a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound (CAS No. 214701-31-2).[2][3][4] While a complete, publicly available experimental dataset for this specific molecule is not consistently reported, this guide, grounded in established spectroscopic principles and data from closely related analogs, offers a robust predictive framework for its characterization.

Introduction: The Significance of this compound

The pyridazine nucleus is a prevalent scaffold in a myriad of biologically active compounds. The introduction of chloro and acetyl functionalities at the 3 and 6 positions of the pyridazine ring in this compound offers versatile handles for further chemical modifications. These features make it a valuable precursor in the synthesis of novel pharmaceutical and agrochemical agents.[1] Accurate and unambiguous structural elucidation is paramount in the drug discovery and development pipeline, rendering its spectroscopic signature of critical importance. This guide provides a detailed walkthrough of the expected spectroscopic data, empowering researchers to confidently identify and characterize this key intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, ¹H and ¹³C NMR will provide definitive information about the protons and carbons in its asymmetric structure.

Experimental Protocol: A Standard Approach

A standard protocol for acquiring high-quality NMR spectra of this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and can influence chemical shifts.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons on the pyridazine ring and the three protons of the acetyl group.

Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
~8.0 - 8.2Doublet~9.01HH4
~7.8 - 8.0Doublet~9.01HH5
~2.8Singlet-3H-CH₃

Interpretation and Justification:

The pyridazine ring protons (H4 and H5) are expected to appear as two distinct doublets due to their coupling to each other. The electron-withdrawing nature of the acetyl group at position 3 and the chloro group at position 6 will deshield these protons, shifting them downfield into the aromatic region. The expected coupling constant of ~9.0 Hz is typical for ortho-coupled protons on a pyridazine ring. The acetyl methyl protons will appear as a singlet, as there are no adjacent protons to couple with, in the typical region for a methyl ketone.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will display six distinct signals, corresponding to the six carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~195 - 200C=O (ketone)
~155 - 160C6 (C-Cl)
~150 - 155C3 (C-C=O)
~130 - 135C4
~125 - 130C5
~25 - 30-CH₃

Interpretation and Justification:

The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift. The two carbons of the pyridazine ring directly attached to the electron-withdrawing chloro and acetyl groups (C6 and C3) will also be significantly deshielded. The remaining two pyridazine carbons (C4 and C5) will appear at more intermediate chemical shifts, while the methyl carbon of the acetyl group will be the most upfield signal.

Diagram: Predicted ¹H NMR Splitting Pattern

G M [C₆H₅ClN₂O]⁺˙ m/z 156 M_plus_2 [C₆H₅³⁷ClN₂O]⁺˙ m/z 158 frag1 [C₅H₂ClN₂O]⁺ m/z 141 M->frag1 - •CH₃ frag2 [C₄H₂ClN₂]⁺ m/z 113 M->frag2 - C₂H₃O• frag3 [C₂H₃O]⁺ m/z 43 M->frag3

References

An In-depth Technical Guide to 3-Acetyl-6-chloropyridazine (CAS Number: 214701-31-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, potential hazards, and synthetic context of 3-Acetyl-6-chloropyridazine (CAS No. 214701-31-2). While this compound is primarily recognized as a synthetic intermediate, this document collates available data to inform researchers on its characteristics and safe handling. Due to a notable lack of in-depth biological and toxicological studies on this specific molecule, this guide also outlines areas where further research is critically needed to fully elucidate its potential applications and safety profile.

Introduction: The Role of Pyridazine Scaffolds in Modern Chemistry

The pyridazine core, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal and agricultural chemistry. The electronic properties conferred by the nitrogen atoms, coupled with the potential for diverse functionalization, make pyridazine derivatives attractive candidates for interacting with a wide array of biological targets. This compound emerges as a key building block in this context, offering two reactive sites—the acetyl and chloro groups—for further chemical modification.[1] Its utility lies in the synthesis of more complex molecules with potential therapeutic or agrochemical applications.[1]

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the known properties of this compound.

PropertyValueSource
CAS Number 214701-31-2[2]
Molecular Formula C₆H₅ClN₂O[3]
Molecular Weight 156.57 g/mol [1]
Appearance Off-white to light yellow solid[2]
Boiling Point 343.9±22.0 °C (Predicted)N/A
Density 1.311±0.06 g/cm³ (Predicted)N/A
pKa -1.05±0.10 (Predicted)[2]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[2]

Synonyms:

  • 1-(6-Chloropyridazin-3-yl)ethanone

  • Ethanone, 1-(6-chloro-3-pyridazinyl)-[3]

Synthetic Pathways and Reactivity

While detailed, step-by-step synthetic protocols for this compound are not extensively published in peer-reviewed literature, its structure suggests a logical synthetic route. The reactivity of this molecule is governed by the electrophilic nature of the acetyl group's carbonyl carbon and the susceptibility of the chloro-substituted carbon on the pyridazine ring to nucleophilic substitution.

Conceptual Synthetic Workflow

A plausible synthetic approach would involve the Friedel-Crafts acylation of a suitable pyridazine precursor. The diagram below illustrates a conceptual workflow for the synthesis of this compound.

G cluster_0 Synthesis of this compound start 6-chloropyridazine workup Reaction Quench & Purification start->workup 1. Reactant reagent1 Acetylating Agent (e.g., Acetyl Chloride) reagent1->workup 2. Reagent catalyst Lewis Acid Catalyst (e.g., AlCl₃) catalyst->workup 3. Catalyst product This compound workup->product 4. Isolation

Caption: Conceptual workflow for the synthesis of this compound.

Chemical Reactivity and Potential for Derivatization

The two primary reactive sites on this compound offer numerous possibilities for creating a library of derivatives.

  • Reactions at the Acetyl Group: The carbonyl group can undergo a variety of classical reactions, including reduction to an alcohol, reductive amination to form substituted amines, and condensation reactions to build more complex heterocyclic systems.

  • Reactions at the Chloro Group: The chlorine atom can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) via nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.

The interplay of these two reactive centers makes this compound a versatile intermediate for combinatorial chemistry and lead optimization campaigns.

Hazard Identification and Safe Handling

Given the limited specific toxicological data for this compound, a cautious approach to handling is imperative. The available information suggests the following hazards:

Hazard StatementGHS Classification
Harmful if swallowedAcute Toxicity, Oral (Category 4)
Causes skin irritationSkin Corrosion/Irritation (Category 2)
Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)
May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure) (Category 3)
Recommended Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling this compound. The following PPE is recommended as a minimum:

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and appropriate footwear.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.

Storage and Disposal

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] The recommended storage temperature is between 2-8°C under an inert atmosphere.[2]

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.

Biological and Toxicological Profile: A Call for Further Investigation

A significant gap exists in the scientific literature regarding the specific biological activities and toxicological profile of this compound. While it is used as an intermediate in the synthesis of potentially biologically active molecules, its intrinsic activity is largely uncharacterized.[1]

Potential Areas for Biological Screening

Given the known activities of other pyridazine derivatives, future research on this compound and its derivatives could explore the following areas:

  • Anticancer Activity: Pyridazine-containing compounds have been investigated for their potential as anticancer agents.

  • Antimicrobial Activity: The pyridazine scaffold is present in some antimicrobial agents.

  • Enzyme Inhibition: The electrophilic nature of the acetyl group could lend itself to covalent or non-covalent interactions with enzyme active sites.

  • Central Nervous System (CNS) Activity: Some pyridazine derivatives have shown activity in the CNS.[1]

Proposed Toxicological Evaluation Workflow

To address the current knowledge gap, a systematic toxicological evaluation of this compound is recommended.

G cluster_1 Recommended Toxicological Evaluation start This compound in_vitro In Vitro Assays (e.g., Cytotoxicity, Genotoxicity) start->in_vitro in_vivo In Vivo Studies (e.g., Acute Toxicity in Rodents) in_vitro->in_vivo If warranted by in vitro results data_analysis Data Analysis & Risk Assessment in_vitro->data_analysis in_vivo->data_analysis sds_update Update Safety Data Sheet data_analysis->sds_update

Caption: Proposed workflow for the toxicological evaluation of this compound.

Conclusion and Future Outlook

This compound is a valuable chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. Its dual reactivity makes it an attractive starting material for generating chemical diversity. However, the lack of comprehensive biological and toxicological data on the compound itself is a major limitation. It is strongly recommended that researchers undertaking work with this molecule proceed with caution and consider conducting foundational toxicological studies to ensure safe handling and to better understand its potential biological effects. Future publications detailing the biological activities of derivatives of this compound would be a valuable contribution to the scientific community.

References

The Architecture of Pyridazines: A Technical Guide to Synthesis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in the design of functional molecules.[1][2] Its unique electronic properties, characterized by a high dipole moment and robust hydrogen-bonding capacity, make it a privileged scaffold in medicinal chemistry and a versatile building block in materials science.[1][3] From the development of pharmaceuticals targeting critical inflammatory pathways to the creation of advanced π-conjugated materials, the synthesis of pyridazine derivatives remains a field of intense investigation and innovation.[3][4] This guide provides an in-depth exploration of the core synthetic strategies employed to construct and functionalize the pyridazine ring, offering both foundational knowledge and insights into contemporary methodologies for researchers, scientists, and professionals in drug development.

I. Foundational Strategies: Building the Pyridazine Core

The classical and most direct approaches to the pyridazine ring system rely on the cyclization of acyclic precursors, primarily through the condensation of a four-carbon unit with a hydrazine derivative.

The Paal-Knorr Synthesis and its Variants: Condensation of 1,4-Dicarbonyl Compounds

A cornerstone of pyridazine synthesis is the reaction of 1,4-dicarbonyl compounds with hydrazine.[5][6][7] This method offers a straightforward route to a wide array of substituted pyridazines. The causality behind this reaction lies in the nucleophilic attack of the hydrazine nitrogens on the electrophilic carbonyl carbons, followed by dehydration to form the stable aromatic ring.

The initial reaction forms a dihydropyridazine intermediate, which can then be oxidized to the corresponding pyridazine.[6] The choice of oxidizing agent is critical and can range from mild reagents like air or chromium trioxide to more robust systems.[5]

Experimental Protocol: Synthesis of 3,6-Disubstituted Pyridazines from Unsaturated 1,4-Diketones [7]

  • Reaction Setup: Dissolve the unsaturated 1,4-diketone in a suitable solvent such as ethanol or acetic acid.

  • Hydrazine Addition: Add hydrazine hydrate to the solution. For Z-isomers of the diketone, the reaction often proceeds readily at room temperature. E-isomers may require heating under reflux.[7]

  • Cyclization: Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture. The pyridazine product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by crystallization or column chromatography.

From Maleic Anhydrides to Pyridazinediones

Pyridazinediones, particularly those derived from maleic anhydride and its derivatives, are crucial intermediates and possess significant biological activity themselves.[8][9] The synthesis is typically a one-pot reaction involving the condensation of a substituted maleic anhydride with hydrazine.[7][8]

Table 1: Representative Synthesis of Pyridazinediones from Maleic Anhydrides

Starting MaterialReagentProductYieldReference
Methylmaleic anhydrideHydrazine dihydrochloride6-Hydroxy-4-methylpyridazin-3(2H)-one94%[7]
Monobromo maleic anhydrideHydrazineBromopyridazinedione-[8]
Dibromo maleic anhydrideHydrazineDibromopyridazinedione-[8]

II. Modern Synthetic Approaches: The Power of Cycloaddition

Cycloaddition reactions have emerged as powerful and versatile tools for the construction of the pyridazine ring, offering high regioselectivity and access to complex, functionalized derivatives.[10][11]

Inverse Electron-Demand Diels-Alder (iEDDA) Reactions

The inverse electron-demand Diels-Alder reaction is a particularly effective strategy, where an electron-deficient diene reacts with an electron-rich dienophile. In the context of pyridazine synthesis, electron-deficient tetrazines or triazines serve as the diene precursor, which, upon cycloaddition with an alkene or alkyne, extrude nitrogen gas to form the pyridazine ring.[12][13] This method is highly efficient for creating polysubstituted and fused pyridazine systems.

A notable application is the reaction of 3,6-di(2-pyridyl)-1,2,4,5-tetrazine (dptz) with various dienophiles to synthesize ligands for multimetallic complexes.[13]

Logical Workflow: Inverse Electron-Demand Diels-Alder Synthesis

iEDDA Tetrazine Electron-Deficient Tetrazine Cycloaddition [4+2] Cycloaddition Tetrazine->Cycloaddition Dienophile Electron-Rich Alkene/Alkyne Dienophile->Cycloaddition Intermediate Bicyclic Intermediate Cycloaddition->Intermediate N2_extrusion Nitrogen Extrusion (-N2) Intermediate->N2_extrusion Pyridazine Pyridazine Derivative N2_extrusion->Pyridazine

Caption: iEDDA reaction pathway for pyridazine synthesis.

[3+2] and [4+2] Cycloaddition Reactions

Other cycloaddition strategies, such as [3+2] and [4+2] reactions, provide access to a variety of pyridazine-containing fused heterocyclic systems.[10][11] For instance, the [3+2] cycloaddition of pyridazinium ylides with fluorinated dipolarophiles yields tetrahydropyrrolopyridazine structures.[10] A catalyst-free [4+2] cycloaddition–elimination reaction of α-halogeno hydrazones with enaminones has also been developed for the regioselective synthesis of pyridazine and tetrahydrocinnoline derivatives.[11]

III. Functionalization and Derivatization: Expanding Chemical Diversity

While the construction of the pyridazine core is fundamental, the ability to functionalize the ring is paramount for tuning its properties for specific applications.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions, are indispensable tools for the C-C and C-N bond formation on the pyridazine ring.[14][15][16] These reactions typically utilize halogenated pyridazines as starting materials, which are readily accessible. The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium to the carbon-halogen bond.[16]

For example, a series of π-conjugated molecules based on pyridazine and thiophene have been synthesized using the Suzuki-Miyaura cross-coupling reaction.[15]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-bromo-6-(thiophen-2-yl)pyridazine [15]

  • Reaction Setup: To a reaction vessel, add 3-bromo-6-(thiophen-2-yl)pyridazine, the desired boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).

  • Solvent: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction mixture and perform an extractive work-up. The organic layer is then dried and concentrated.

  • Purification: Purify the crude product by column chromatography to obtain the desired coupled product.

Nucleophilic Aromatic Substitution (S_NAr)

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution, particularly when substituted with good leaving groups like halogens.[7][14] This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing a straightforward method for derivatization.

Reaction Pathway: Nucleophilic Aromatic Substitution on Dichloropyridazine

SNAr Dichloropyridazine 3,6-Dichloropyridazine Substitution SNAr Reaction Dichloropyridazine->Substitution Nucleophile Nucleophile (Nu-H) Nucleophile->Substitution Product Monosubstituted or Disubstituted Pyridazine Substitution->Product

Caption: General scheme for SNAr on dichloropyridazine.

IV. Conclusion and Future Outlook

The synthesis of pyridazine derivatives is a dynamic and evolving field. While classical methods remain valuable for their simplicity and scalability, modern synthetic strategies, particularly cycloaddition and cross-coupling reactions, have opened up new avenues for creating structurally diverse and complex molecules. The continued development of novel synthetic methodologies will undoubtedly fuel further discoveries in medicinal chemistry, materials science, and beyond, solidifying the pyridazine scaffold as a truly versatile and impactful heterocyclic system.

References

Introduction: The Privileged Pyridazine Scaffold in Modern Chemistry

References

exploring the biological potential of pyridazinone derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Potential of Pyridazinone Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The pyridazinone scaffold, a six-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry due to its remarkable structural versatility and broad spectrum of biological activities.[1][2][3] This guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of pyridazinone derivatives. We will dissect the key signaling pathways modulated by these compounds and provide detailed, field-proven protocols for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this privileged pharmacophore.

The Pyridazinone Core: Foundational Chemistry and Synthesis

The pyridazin-3(2H)-one nucleus is the cornerstone of a vast library of bioactive molecules. Its chemical tractability allows for substitutions at multiple positions (N2, C4, C5, C6), enabling fine-tuning of its pharmacological profile.[4]

Core Synthesis Strategy: Cyclocondensation

A prevalent and efficient method for synthesizing the 4,5-dihydropyridazin-3(2H)-one core involves the cyclocondensation of γ-ketoacids with hydrazine hydrate.[5] This reaction forms the heterocyclic ring, which serves as a versatile intermediate for further derivatization.

Rationale: This synthetic route is favored for its reliability and the ready availability of starting materials. The γ-ketoacid provides the carbon backbone, while hydrazine hydrate introduces the crucial adjacent nitrogen atoms characteristic of the pyridazine ring.

Exemplary Protocol: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one [6][7]

  • Step 1: Friedel-Crafts Acylation. An appropriate aromatic compound is reacted with succinic anhydride in the presence of a Lewis acid catalyst (e.g., anhydrous aluminum chloride) to yield a β-aroylpropionic acid (a γ-ketoacid).

  • Step 2: Cyclocondensation. The resulting β-aroylpropionic acid is refluxed with hydrazine hydrate (NH₂NH₂) in a suitable solvent such as ethanol.

  • Mechanism: The terminal nitrogen of hydrazine performs a nucleophilic attack on the ketone carbonyl of the acid, followed by an intramolecular condensation between the other hydrazine nitrogen and the carboxylic acid group, eliminating two molecules of water to form the stable six-membered pyridazinone ring.

  • Purification: The resulting solid is typically purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 6-aryl-4,5-dihydropyridazin-3(2H)-one derivative.

  • Monitoring: Reaction progress is monitored by Thin Layer Chromatography (TLC) to ensure completion.[6]

Spectrum of Biological Activities & Mechanisms of Action

Pyridazinone derivatives exhibit a wide array of pharmacological effects, making them attractive candidates for multiple therapeutic areas.[8][9][10]

Anti-inflammatory and Analgesic Activity

A significant body of research highlights the potential of pyridazinones as non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles compared to classic NSAIDs.[4][8][11]

Mechanism of Action: Cyclooxygenase (COX) Inhibition Many pyridazinone derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[12][13][14] By blocking COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins (PGE₂), key mediators of pain, fever, and inflammation.[15] Some derivatives show selectivity for COX-2 over the constitutive COX-1 isoform, which is crucial for maintaining gastrointestinal and renal function.[12][16] This selectivity is a key objective in designing safer NSAIDs.[14]

Signaling Pathway: Arachidonic Acid Cascade

COX_Pathway Membrane Membrane Phospholipids PLA2 PLA₂ Membrane->PLA2 Cell Damage/ Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Prostaglandins (Physiological Functions: GI Protection, Platelet Aggregation) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflammatory Pyridazinone Pyridazinone Derivatives (Selective Inhibition) Pyridazinone->COX2 VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg Activates Downstream Signaling Cascades PI3K PI3K/Akt Dimerization->PI3K Activates Downstream Signaling Cascades RAS Ras/Raf/MEK/ERK Dimerization->RAS Activates Downstream Signaling Cascades CellResponse Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->CellResponse PI3K->CellResponse RAS->CellResponse Pyridazinone Pyridazinone Derivatives Pyridazinone->Dimerization Inhibits Phosphorylation Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Validation Synthesis Compound Synthesis & Purification COX_Assay COX-1/COX-2 Inhibition Assay Synthesis->COX_Assay Cell_Culture Macrophage Cell Culture (e.g., RAW 264.7) COX_Assay->Cell_Culture Cytokine_Assay LPS-Induced Cytokine (TNF-α, IL-6) Assay Cell_Culture->Cytokine_Assay Lead_Selection Lead Compound Selection Cytokine_Assay->Lead_Selection Promising Candidates Animal_Model Carrageenan-Induced Paw Edema Model (Rat) Lead_Selection->Animal_Model Toxicity Acute Toxicity & Ulcerogenic Study Animal_Model->Toxicity Data_Analysis Data Analysis & SAR Conclusion Toxicity->Data_Analysis

References

molecular structure and formula of 3-Acetyl-6-chloropyridazine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Acetyl-6-chloropyridazine: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 214701-31-2), a pivotal heterocyclic building block in modern organic synthesis. The document is structured to serve researchers, medicinal chemists, and drug development professionals by detailing the molecule's fundamental structure, physicochemical properties, and spectroscopic signature. Furthermore, it presents an in-depth, field-proven protocol for its synthesis, explaining the underlying chemical principles and experimental rationale. The guide also explores the compound's reactivity and its established applications as a key intermediate in the development of novel pharmaceutical and agrochemical agents, underscoring its significance in contemporary chemical research.

Introduction

This compound is a disubstituted pyridazine derivative that has emerged as a versatile intermediate in synthetic chemistry. Its unique structural arrangement, featuring an electron-deficient pyridazine core functionalized with a reactive chlorine atom and a modifiable acetyl group, makes it a highly valuable precursor for constructing more complex molecular architectures.[1] The pyridazine moiety is a common scaffold in many biologically active compounds, and the specific substitution pattern of this molecule offers strategic advantages for library synthesis and lead optimization campaigns. This guide aims to consolidate the essential technical information required for the effective handling, synthesis, and application of this compound in a research and development setting.

Molecular Structure and Physicochemical Properties

Chemical Formula and Molecular Weight
  • Molecular Formula: C₆H₅ClN₂O[2][3]

  • Molecular Weight: 156.57 g/mol [2]

  • Common Synonyms: 1-(6-Chloropyridazin-3-yl)ethanone[2][4]

Structural Elucidation

The molecular architecture of this compound consists of a six-membered aromatic pyridazine ring. This heterocyclic core contains two adjacent nitrogen atoms, which significantly influences its electronic properties. The key features are:

  • Pyridazine Ring: The two nitrogen atoms are highly electronegative, rendering the ring electron-deficient. This property is fundamental to its reactivity, particularly its susceptibility to nucleophilic attack.

  • 6-Chloro Group: The chlorine atom at the C6 position is a good leaving group, making this site the primary target for nucleophilic aromatic substitution (SₙAr) reactions. The electron-deficient nature of the ring facilitates this displacement.[5]

  • 3-Acetyl Group: This electron-withdrawing group further deactivates the ring towards electrophilic attack but enhances its reactivity towards nucleophiles. The ketone functionality also serves as a synthetic handle for a wide array of chemical transformations, such as condensation reactions, reductions, or oxidations.[6]

These features combined create a molecule with distinct and predictable reactivity, allowing for its strategic incorporation into larger, more complex target structures.

Figure 1: Molecular Structure of this compound.
Physicochemical Data

The key physical and chemical properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 214701-31-2[2][3][7]
Appearance Powder or liquid[3]
Boiling Point 343.9 °C at 760 mmHg[2]
Density 1.312 g/cm³[2]
Flash Point 161.8 °C[2]
Purity Typically ≥96-97%[2][3]

Spectroscopic Characterization

Structural confirmation of this compound relies on standard spectroscopic techniques. The following table outlines the expected characteristic signals, which serve as a benchmark for sample validation.

TechniqueExpected Signature
IR Spectroscopy ~1690 cm⁻¹ (strong, sharp): C=O stretch of the aryl ketone.~1570 cm⁻¹: C=N stretching of the pyridazine ring.~750-850 cm⁻¹: C-Cl stretching.
¹H NMR ~2.7 ppm (singlet, 3H): Methyl protons (-COCH₃).~7.8-8.2 ppm (doublet, 1H): Aromatic proton adjacent to the chloro group.~9.2-9.5 ppm (doublet, 1H): Aromatic proton adjacent to the acetyl group.
¹³C NMR ~25 ppm: Methyl carbon (-COCH₃).~130-160 ppm: Four distinct aromatic carbon signals.~195 ppm: Carbonyl carbon (C=O).
Mass Spectrometry Molecular Ion (M⁺): m/z ≈ 156.Isotopic Peak (M+2): m/z ≈ 158, with an intensity of ~33% relative to the M⁺ peak, characteristic of the presence of a single chlorine atom.[2]

Synthesis and Reactivity

Synthetic Strategy

The synthesis of this compound is most effectively approached via a Friedel-Crafts-type acylation reaction on a suitable pyridazine precursor. The primary challenge lies in controlling the regioselectivity of the acylation. A logical precursor is 3-chloropyridazine, though its synthesis and subsequent acylation can be complex. An alternative and well-documented strategy in related heterocyclic systems involves the acylation of a more readily available starting material. The workflow below illustrates a plausible and robust synthetic route.

G start 3,6-Dichloropyridazine product This compound start->product Selective Functionalization step1_reagents 1. Nucleophilic Reagent (e.g., R-MgBr) 2. Acetylating Agent step1_reagents->start

Figure 2: High-level synthetic workflow concept.
Exemplary Synthesis Protocol

This protocol is adapted from established methodologies for the acylation of similar electron-deficient heterocycles and serves as a robust starting point for laboratory synthesis.[6]

Reaction: Friedel-Crafts Acylation of 3-chloropyridazine

Materials:

  • 3-chloropyridazine

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Dichloromethane (DCM)

  • Ice water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reactor Setup: A three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.5 equivalents). Anhydrous DCM is added to create a suspension.

  • Catalyst Complexation: The suspension is cooled to 0 °C in an ice bath. Acetyl chloride (1.2 equivalents) is added dropwise via the dropping funnel over 15 minutes.

    • Causality: This step forms the reactive acylium ion complex with the Lewis acid catalyst. The low temperature is critical to control the exothermicity and prevent degradation of the reagents.[6]

  • Substrate Addition: A solution of 3-chloropyridazine (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture, maintaining the temperature between 0 and 5 °C.

  • Reaction Monitoring: The reaction is stirred at 0-5 °C for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until consumption of the starting material is observed.

  • Quenching: The reaction mixture is slowly and carefully poured into a beaker containing a vigorously stirred mixture of crushed ice and water.

    • Causality: This step quenches the reaction by decomposing the unreacted acetyl chloride and the aluminum chloride catalyst. This process is highly exothermic and must be performed with caution.

  • Workup and Extraction: The quenched mixture is transferred to a separatory funnel. The organic layer is separated. The aqueous layer is extracted twice more with DCM.

  • Neutralization and Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound is purified by column chromatography on silica gel or by recrystallization to afford the final product.

Chemical Reactivity

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups.

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C6 position is readily displaced by a variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This reaction is the cornerstone of its application, enabling the introduction of diverse substituents at this position. It is a key substrate for cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig aminations.[8]

  • Acetyl Group Transformations: The ketone can undergo a wide range of reactions, such as reduction to an alcohol, oxidation (e.g., Baeyer-Villiger), or conversion to an oxime or hydrazone, providing a secondary point for molecular diversification.

Applications in Research and Development

This compound is not an end-product but a critical starting material for high-value chemical targets.

  • Medicinal Chemistry: It serves as a scaffold for the synthesis of compounds targeting a range of biological pathways. Its derivatives have been investigated for applications in oncology, central nervous system disorders, and inflammatory conditions. The ability to easily modify both the C6 and C3 positions makes it ideal for generating focused libraries for structure-activity relationship (SAR) studies.[1]

  • Agrochemicals: The pyridazine core is present in numerous herbicides and pesticides. This compound provides a convenient entry point for creating novel pesticide candidates by introducing various toxophoric groups through substitution of the chlorine atom.[1]

Handling and Storage

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[3]

  • Handling: Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust or vapors.

Conclusion

This compound is a high-utility heterocyclic intermediate characterized by a strategically functionalized, electron-deficient core. Its predictable reactivity, particularly the facile displacement of the C6-chloro group and the versatility of the C3-acetyl moiety, establishes it as a powerful tool for synthetic chemists. The robust synthetic protocol and well-defined spectroscopic profile detailed in this guide provide the necessary foundation for its confident application in the pursuit of novel and complex molecules for the pharmaceutical and agrochemical industries.

References

Methodological & Application

The Versatile Intermediate: Application Notes and Protocols for 3-Acetyl-6-chloropyridazine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazine core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Within this important class of heterocycles, 3-Acetyl-6-chloropyridazine emerges as a highly versatile synthetic intermediate. Its unique arrangement of functional groups—a reactive acetyl moiety, a nucleophilically displaceable chlorine atom, and the pyridazine ring itself—offers multiple avenues for chemical elaboration. This guide provides detailed application notes and protocols for the synthesis and utilization of this compound, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties and Spectroscopic Characterization

PropertyValueSource
CAS Number 214701-31-2[3][4]
Molecular Formula C₆H₅ClN₂O[3][4]
Molecular Weight 156.57 g/mol [3][4]
Appearance Expected to be a solidN/A
Boiling Point 343.87°C at 760 mmHg[3]
Density 1.312 g/cm³[3]

Expected Spectroscopic Data:

  • ¹H NMR: Signals corresponding to the methyl protons of the acetyl group and the aromatic protons on the pyridazine ring.

  • ¹³C NMR: Resonances for the carbonyl and methyl carbons of the acetyl group, as well as the carbons of the pyridazine ring.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ketone and C-Cl bond.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.[5][6][7]

Synthesis of this compound: A Proposed Protocol

Step 1: Synthesis of 3-Amino-6-chloropyridazine

The initial step involves the selective amination of 3,6-dichloropyridazine.

Protocol:

  • To a solution of 3,6-dichloropyridazine in a suitable solvent (e.g., ethanol, methylene dichloride), add aqueous ammonia.[8]

  • The reaction mixture is heated in a sealed vessel at a temperature ranging from 30-180°C for 5-26 hours, with the progress monitored by Thin Layer Chromatography (TLC).[8]

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or silica gel column chromatography to yield 3-Amino-6-chloropyridazine.[8][9]

Step 2: Proposed Synthesis of this compound via a Modified Acylation Reaction

A feasible route to introduce the acetyl group at the 3-position could be a Friedel-Crafts-type acylation. Given the nature of the pyridazine ring, a direct Friedel-Crafts reaction might be challenging. A more plausible approach would involve the conversion of the amino group to a more suitable functional group for subsequent acylation, or the use of a modern cross-coupling methodology. For the purpose of this guide, we propose a conceptual pathway. A more direct acylation of a related pyridazine precursor could also be envisioned.

Conceptual Protocol (Friedel-Crafts Acylation of a Pyridazine Precursor):

  • A suitable 6-chloropyridazine precursor is dissolved in an inert solvent.

  • A Lewis acid catalyst, such as aluminum chloride, is added.[10]

  • Acetyl chloride or acetic anhydride is added dropwise at a controlled temperature.

  • The reaction is stirred until completion, as monitored by TLC.

  • The reaction is quenched with ice water, and the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated, and the crude product is purified by chromatography.

It is important to note that the reactivity of the pyridazine ring towards Friedel-Crafts acylation needs to be carefully considered, and optimization of reaction conditions would be necessary.[10][11][12][13][14]

Synthesis of this compound A 3,6-Dichloropyridazine B 3-Amino-6-chloropyridazine A->B Aqueous Ammonia, Heat C This compound B->C Proposed Acylation

Caption: Proposed synthetic pathway for this compound.

Applications in the Synthesis of Bioactive Molecules

The presence of the acetyl and chloro functionalities makes this compound a valuable precursor for a variety of heterocyclic systems.

Application 1: Synthesis of Pyridazinyl-Chalcones via Claisen-Schmidt Condensation

Chalcones are important intermediates in the synthesis of flavonoids and are known to possess a wide range of biological activities.[15][16] The acetyl group of this compound can readily undergo a Claisen-Schmidt condensation with aromatic aldehydes to furnish pyridazinyl-chalcones.[15][16][17][18]

Protocol:

  • Dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.

  • Add a catalytic amount of a base, such as potassium hydroxide or sodium hydroxide.

  • Stir the reaction mixture at room temperature for 12-24 hours.[15]

  • Monitor the reaction progress by TLC.

  • Upon completion, acidify the mixture with dilute HCl.[15]

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent.

Representative Data:

AldehydeProductYield (%)
Benzaldehyde(E)-1-(6-chloropyridazin-3-yl)-3-phenylprop-2-en-1-one~85
4-Chlorobenzaldehyde(E)-1-(6-chloropyridazin-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one~90
4-Methoxybenzaldehyde(E)-1-(6-chloropyridazin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one~88

digraph "Synthesis of Pyridazinyl-Chalcones" {
rankdir=LR;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#34A853"];

A [label="this compound"]; B [label="Aromatic Aldehyde"]; C [label="Pyridazinyl-Chalcone"];

A -> C; B -> C [label="Base (e.g., KOH), Ethanol, RT"]; }

Caption: General scheme for the synthesis of pyridazinyl-chalcones.

Application 2: Synthesis of Pyrazolylpyridazines

The reaction of the acetyl group with hydrazine derivatives provides a straightforward route to pyrazole-containing heterocycles. These scaffolds are of significant interest in drug discovery.

Protocol:

  • Dissolve this compound (1 equivalent) in a suitable solvent like ethanol or acetic acid.

  • Add hydrazine hydrate (1-1.2 equivalents) dropwise to the solution.[19][20]

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is triturated with water or a non-polar solvent to induce crystallization.

  • The solid product is collected by filtration, washed, and dried to afford the desired pyrazolylpyridazine.

Synthesis of Pyrazolylpyridazines A This compound C 3-(5-Methyl-1H-pyrazol-3-yl)-6-chloropyridazine A->C B Hydrazine Hydrate B->C Ethanol, Reflux

Caption: Synthesis of pyrazolylpyridazines from this compound.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, providing access to a diverse range of heterocyclic compounds with potential biological activities. The protocols outlined in this guide, based on established chemical principles and analogous reactions, offer a solid foundation for researchers to explore the synthetic utility of this important building block in their drug discovery and development endeavors.

References

experimental protocol for Suzuki coupling with 3-Acetyl-6-chloropyridazine.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for the Suzuki-Miyaura Coupling of 3-Acetyl-6-chloropyridazine

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Pyridazine Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its impact is particularly profound in the fields of medicinal chemistry and materials science, where the synthesis of complex biaryl and heteroaryl structures is paramount.[3][4] The pyridazine nucleus, an electron-deficient diazine, is a privileged scaffold found in numerous biologically active compounds, making it a molecule of significant interest for drug development professionals.[5][6]

This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of this compound. As a heteroaryl chloride, this substrate presents unique challenges compared to its bromide or iodide counterparts. Therefore, this guide emphasizes not just the procedural steps but also the critical rationale behind the selection of catalysts, ligands, bases, and solvents to ensure a successful and reproducible outcome.

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid or its ester) with an organohalide.[7][8] The transformation is orchestrated by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states through three fundamental mechanistic steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.[9]

  • Transmetalation : The organic moiety from the boronic acid is transferred to the palladium center. This step is critically dependent on activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium complex.[1][10][11]

  • Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7]

Below is a diagram illustrating this essential catalytic process.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Complex R¹-Pd(II)L₂-X (Organopalladium Complex) Pd0->PdII_Complex OxAdd Oxidative Addition PdII_Coupled R¹-Pd(II)L₂-R² PdII_Complex->PdII_Coupled Transmetalation Transmetalation PdII_Coupled->Pd0 Product R¹-R² (Coupled Product) PdII_Coupled->Product RedElim Reductive Elimination RX R¹-X (this compound) RX->Pd0 R2B R²-B(OH)₂ (Boronic Acid) R2B->PdII_Complex Base Base (e.g., K₃PO₄) Base->R2B

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol is designed as a robust starting point. Optimization may be required depending on the specific boronic acid used.

Materials and Reagents
  • Substrate : this compound

  • Coupling Partner : Aryl- or Heteroarylboronic Acid (1.2 - 1.5 equivalents)

  • Palladium Pre-catalyst : SPhos Pd G2 (1-3 mol%) or Pd(OAc)₂ (2-5 mol%)

  • Ligand (if using Pd(OAc)₂): SPhos (4-10 mol%)

  • Base : Potassium Phosphate (K₃PO₄), tribasic, anhydrous powder (2.0 - 3.0 equivalents)

  • Solvent : Anhydrous 1,4-Dioxane and Water (typically 4:1 to 10:1 v/v)

  • Equipment : Schlenk flask or reaction vial, magnetic stir bar, condenser, inert gas line (Argon or Nitrogen), heating mantle or oil bath, standard glassware for work-up and purification.

Rationale for Reagent Selection
  • Palladium Catalyst/Ligand : The C-Cl bond in this compound is significantly stronger and less reactive than corresponding C-Br or C-I bonds. Overcoming this requires a highly active catalyst. Systems based on bulky, electron-rich phosphine ligands like SPhos (a Buchwald ligand) are exceptionally effective for coupling heteroaryl chlorides.[12][13] They promote the challenging oxidative addition step and facilitate the overall catalytic turnover.

  • Base : A moderately strong base is necessary to form the reactive boronate species without causing decomposition of the substrate or product.[11] K₃PO₄ is an excellent choice for coupling heteroaryl chlorides, providing sufficient basicity to drive the reaction efficiently.[3][12]

  • Solvent System : A mixture of an organic solvent like 1,4-dioxane with water is standard.[7] Dioxane solubilizes the organic components, while water is required to dissolve the inorganic base, facilitating its interaction with the boronic acid at the interface. The system must be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.

Step-by-Step Methodology

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Charge flask with solids: Substrate, Boronic Acid, Base, Catalyst, Ligand B 2. Seal and purge with Inert Gas (Ar/N₂) A->B C 3. Add degassed solvents (Dioxane/Water) via syringe B->C D 4. Heat to 80-100 °C with vigorous stirring C->D E 5. Monitor by TLC or LC-MS (4-24 hours) D->E F 6. Cool to RT, dilute with water and ethyl acetate E->F G 7. Separate layers, extract aqueous phase F->G H 8. Wash combined organics, dry, and concentrate G->H I 9. Purify via flash column chromatography H->I

Caption: A generalized workflow for the Suzuki coupling experiment.

  • Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.3 equiv), K₃PO₄ (2.5 equiv), and the palladium catalyst/ligand (e.g., SPhos Pd G2, 2 mol%).

  • Inerting the Atmosphere : Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[14]

  • Solvent Addition : Prepare the solvent mixture (e.g., 1,4-dioxane/water 5:1) and degas it by bubbling Argon through it for 20-30 minutes. Under a positive pressure of inert gas, add the degassed solvent to the reaction flask via syringe.

  • Heating and Monitoring : Lower the flask into a pre-heated oil bath set to 90-100 °C and begin vigorous stirring. Monitor the reaction's progress periodically by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[14] Reaction times typically range from 4 to 24 hours.

  • Aqueous Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the product with an organic solvent such as ethyl acetate (3x volume of aqueous).[14]

  • Isolation : Combine the organic layers and wash them with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[7]

  • Purification : The resulting crude material should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure coupled product.

Data Summary and General Parameters

For ease of planning, the key experimental parameters are summarized below. Researchers should adapt these based on the specific reactivity of their chosen boronic acid.

ParameterRecommended Reagent / ConditionRationale
Substrate This compoundElectron-deficient heteroaryl chloride.
Boronic Acid Aryl- or Heteroaryl-B(OH)₂1.2 - 1.5 equivalents to drive the reaction to completion.
Catalyst System SPhos Pd G2 (1-3 mol%) or Pd(OAc)₂/SPhos (2-5 mol%/4-10 mol%)Highly active system required for unreactive C-Cl bond activation.[12][13]
Base K₃PO₄ (2.0 - 3.0 equivalents)Effective base for activating the boronic acid in heteroaryl couplings.[12]
Solvent Degassed 1,4-Dioxane / Water (4:1 to 10:1 v/v)Biphasic system to dissolve both organic and inorganic reagents.[7][14]
Temperature 80 - 100 °CSufficient thermal energy to promote oxidative addition.[7][15]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative degradation of the Pd(0) catalyst.[7]

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for generating a diverse library of substituted pyridazine derivatives. Success hinges on the careful selection of a highly active palladium catalyst system, an appropriate base, and rigorous anaerobic reaction conditions. The protocol detailed herein provides a reliable and scientifically-grounded framework for researchers to successfully functionalize this important heterocyclic core, enabling further exploration in drug discovery and materials science.

References

The Versatile Scaffold: Harnessing 3-Acetyl-6-chloropyridazine for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Moiety as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with superior efficacy and safety profiles has led medicinal chemists to explore a vast chemical space. Within this expanse, certain heterocyclic scaffolds have emerged as "privileged structures," consistently appearing in a multitude of biologically active compounds.[1][2] The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a prominent member of this esteemed class.[3][4] Its unique electronic properties, including a significant dipole moment and the ability of its nitrogen atoms to act as hydrogen bond acceptors, render it a versatile scaffold for engaging with biological targets.[1]

This guide focuses on a particularly valuable derivative: 3-Acetyl-6-chloropyridazine . This molecule serves as a powerful and versatile building block, offering two distinct and reactive handles for chemical modification. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.[5] Concurrently, the acetyl group at the 3-position provides a site for further functionalization or can act as a key pharmacophoric element.

These application notes provide an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound. We will delve into its reactivity, provide detailed, field-proven protocols for its derivatization, and showcase its application in the synthesis of bioactive molecules, empowering you to leverage this scaffold in your drug discovery endeavors.

Chemical Properties and Reactivity Profile

This compound (MW: 156.57 g/mol , Formula: C₆H₅ClN₂O) is a crystalline solid at room temperature.[6] The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring, compounded by the acetyl group, renders the chlorine atom at the 6-position highly susceptible to displacement. This inherent reactivity is the cornerstone of its utility in medicinal chemistry.

Core Synthetic Strategies: A Gateway to Chemical Diversity

The strategic functionalization of this compound primarily revolves around two key reaction types: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): Crafting Amine and Ether Linkages

The electron-deficient pyridazine ring facilitates the addition-elimination mechanism of SNAr, allowing for the displacement of the chloride with a variety of nucleophiles, most notably amines and alkoxides.[7] This reaction is a straightforward and efficient method for introducing diverse side chains that can modulate the physicochemical properties and biological activity of the resulting compounds.

Caption: Generalized workflow for the SNAr reaction.

This protocol details a representative SNAr reaction using a secondary amine as the nucleophile.

Materials:

  • This compound

  • Secondary amine (e.g., Piperidine, Morpholine)

  • Solvent (e.g., Ethanol, Dioxane, or PEG-400 for a greener alternative)[8]

  • Base (optional, e.g., K₂CO₃, Et₃N)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add the chosen solvent (e.g., Ethanol, 10 mL per mmol of substrate).

  • Add the secondary amine (1.2 - 2.0 eq). The use of excess amine can also serve as the base.

  • If the amine is used as its salt or if a weaker amine is employed, add a non-nucleophilic base like K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

ParameterConditionRationale
Solvent Ethanol, Dioxane, DMF, PEG-400The choice of solvent depends on the nucleophilicity of the amine and the desired reaction temperature. Polar aprotic solvents can accelerate SNAr reactions.
Temperature 80-120 °CElevated temperatures are often required to overcome the activation energy for the disruption of aromaticity in the Meisenheimer intermediate.
Base K₂CO₃, Et₃N, or excess amineTo neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Work-up Filtration or evaporation followed by purificationStandard procedures to isolate and purify the desired product.
Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these powerful transformations. The Suzuki-Miyaura and Sonogashira couplings are particularly noteworthy for their ability to introduce aryl, heteroaryl, and alkynyl moieties, respectively.

Caption: General workflow for cross-coupling reactions.

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organohalide and an organoboron compound.[4]

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Dioxane/water, Toluene/water, DME/water)[9]

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium catalyst (1-5 mol%).

  • Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane and water).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)The choice of catalyst and ligand is crucial for efficient catalytic turnover. Phosphine ligands stabilize the palladium center.
Base Na₂CO₃, K₂CO₃, Cs₂CO₃The base is essential for the transmetalation step in the catalytic cycle.
Solvent Dioxane/water, Toluene/waterA biphasic solvent system is often used to dissolve both the organic and inorganic reagents.
Atmosphere Inert (N₂ or Ar)To prevent the oxidation and deactivation of the Pd(0) catalyst.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8][10]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) salt (co-catalyst, e.g., CuI)

  • Base (an amine, e.g., Et₃N, Diisopropylethylamine)

  • Solvent (e.g., THF, DMF)

  • Schlenk flask

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (1-5 mol%), and the copper(I) iodide (2-10 mol%).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne (1.2-1.5 eq) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

ParameterConditionRationale
Catalyst Pd(PPh₃)₂Cl₂ / CuIA dual-catalyst system is characteristic of the Sonogashira coupling, where copper facilitates the formation of a copper acetylide intermediate.[9]
Base Amine (e.g., Et₃N)Acts as both a base to deprotonate the alkyne and often as a solvent.
Solvent THF, DMFAnhydrous polar aprotic solvents are typically used.
Atmosphere Inert (N₂ or Ar)Essential to protect the catalysts from deactivation.

Case Study: Application in the Synthesis of Kinase Inhibitors

The pyridazine scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding pocket of these enzymes.[11] this compound is an excellent starting point for the synthesis of such inhibitors.

For example, a series of 3,6-disubstituted pyridazines have been synthesized and evaluated as cyclin-dependent kinase 2 (CDK2) inhibitors, an important target in cancer therapy.[11] The synthesis could involve an initial SNAr reaction on this compound with a suitable amine, followed by modification of the acetyl group.

Caption: Synthetic strategy for a kinase inhibitor.

This hypothetical pathway illustrates how the dual reactivity of this compound can be exploited to rapidly build molecular complexity and generate libraries of compounds for screening against kinase targets.

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound is a commercially available and highly versatile building block that offers medicinal chemists a reliable and efficient entry point into a rich chemical space of bioactive pyridazine derivatives. Its predictable reactivity in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the systematic and modular construction of compound libraries. The protocols and strategies outlined in these application notes are intended to serve as a practical guide for harnessing the full potential of this valuable scaffold in the quest for novel therapeutics.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 3-Acetyl-6-chloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 3-Acetyl-6-chloropyridazine in Medicinal Chemistry

This compound is a highly versatile bifunctional reagent that serves as a pivotal starting material in the synthesis of a diverse array of novel heterocyclic compounds. Its strategic importance in medicinal chemistry and drug development arises from the presence of two key reactive sites: an acetyl group at the 3-position and a chloro substituent at the 6-position of the pyridazine ring. The acetyl moiety provides a handle for condensation and cyclization reactions, enabling the formation of fused five-membered rings such as pyrazoles. Simultaneously, the chlorine atom is susceptible to nucleophilic substitution, facilitating the introduction of various functionalities or the construction of additional fused rings like triazoles. This unique structural arrangement allows for the generation of rigid, planar heterocyclic scaffolds, a desirable feature in many biologically active molecules. These scaffolds are prevalent in compounds targeting a wide range of therapeutic areas, including oncology and infectious diseases.[1][2] This guide provides detailed protocols for the synthesis of two important classes of fused heterocyclic systems originating from this compound: pyrazolo[3,4-d]pyridazines and[1][3][4]triazolo[4,3-b]pyridazines.

Core Synthetic Pathways

The synthetic utility of this compound is primarily exploited through two main reaction pathways, as illustrated below. These pathways leverage the differential reactivity of the acetyl and chloro groups to construct fused heterocyclic systems.

Synthetic_Pathways start This compound intermediate1 Hydrazone Intermediate start->intermediate1 Hydrazine Hydrate intermediate2 Acid Hydrazide Adduct start->intermediate2 Acid Hydrazides product1 Pyrazolo[3,4-d]pyridazine Derivatives intermediate1->product1 Intramolecular Cyclization product2 [1,2,4]Triazolo[4,3-b]pyridazine Derivatives intermediate2->product2 Oxidative Cyclization

Caption: Key synthetic routes from this compound.

PART 1: Synthesis of Pyrazolo[3,4-d]pyridazine Derivatives

The synthesis of the pyrazolo[3,4-d]pyridazine scaffold from this compound proceeds via a two-step sequence involving the formation of a hydrazone intermediate followed by an intramolecular cyclization. This approach is a classic example of constructing a fused pyrazole ring onto an existing heterocyclic core.

Reaction Scheme: Formation of 3-Methyl-7-chloro-1H-pyrazolo[3,4-d]pyridazine

Pyrazole_Synthesis reactant This compound O C-CH3 Cl intermediate Hydrazone Intermediate N-NH2 C-CH3 Cl reactant->intermediate Condensation (Ethanol, Reflux) reagent1 Hydrazine Hydrate (NH2NH2·H2O) product 3-Methyl-7-chloro-1H-pyrazolo[3,4-d]pyridazine N-N=C-CH3 Cl intermediate->product Intramolecular Cyclization (Acetic Acid, Reflux)

Caption: Synthesis of a pyrazolo[3,4-d]pyridazine derivative.

Experimental Protocol: Synthesis of 3-Methyl-7-chloro-1H-pyrazolo[3,4-d]pyridazine

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (80% solution, 1.2 eq)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Step 1: Formation of the Hydrazone Intermediate

  • To a solution of this compound (1.0 eq) in anhydrous ethanol (10 mL per mmol of starting material), add hydrazine hydrate (1.2 eq) dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude hydrazone intermediate can be used in the next step without further purification. For characterization, a small sample can be purified by recrystallization from ethanol.

Step 2: Intramolecular Cyclization

  • Dissolve the crude hydrazone intermediate from Step 1 in glacial acetic acid (5 mL per mmol of the initial starting material).

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the cyclization by TLC.

  • After completion, cool the reaction to room temperature and carefully pour it into a beaker containing crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Data Summary:

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
This compoundC₆H₅ClN₂O156.57-
3-Methyl-7-chloro-1H-pyrazolo[3,4-d]pyridazineC₆H₅ClN₄168.5875-85

PART 2: Synthesis of[1][3][4]Triazolo[4,3-b]pyridazine Derivatives

The synthesis of the[1][3][4]triazolo[4,3-b]pyridazine ring system from this compound involves the reaction with an acid hydrazide to form an N-acylhydrazone intermediate, which then undergoes oxidative cyclization to yield the final fused triazole product. This method provides a facile route to a variety of substituted triazolopyridazines with significant potential in drug discovery.[1]

Reaction Scheme: Formation of 3-Aryl-6-chloro-[1][3][4]triazolo[4,3-b]pyridazines

Triazole_Synthesis reactant This compound O C-CH3 Cl intermediate N-Acylhydrazone Intermediate N-NH-CO-Ar C-CH3 Cl reactant->intermediate Condensation (Ethanol, Reflux) reagent1 Aroylhydrazide (ArCONHNH2) product 3-Aryl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine N-N=C-Ar Cl intermediate->product Oxidative Cyclization (DCM, rt) reagent2 Iodobenzene Diacetate (PhI(OAc)2) reagent2->product

Caption: Synthesis of a[1][3][4]triazolo[4,3-b]pyridazine derivative.

Experimental Protocol: General Procedure for the Synthesis of 3-Aryl-6-chloro-[1][3][4]triazolo[4,3-b]pyridazines

Materials:

  • This compound (1.0 eq)

  • Substituted Aroylhydrazide (1.1 eq)

  • Ethanol (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Iodobenzene diacetate (PhI(OAc)₂) (1.2 eq)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

Step 1: Formation of the N-Acylhydrazone Intermediate

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aroylhydrazide (1.1 eq) in anhydrous ethanol (15 mL per mmol of starting material).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 3-5 hours.

  • Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

  • Collect the solid product by vacuum filtration and wash with cold ethanol. The crude N-acylhydrazone is usually of sufficient purity for the next step.

Step 2: Oxidative Cyclization

  • Suspend the N-acylhydrazone intermediate (1.0 eq) in anhydrous dichloromethane (DCM) (20 mL per mmol).

  • To this suspension, add iodobenzene diacetate (1.2 eq) portion-wise at room temperature with vigorous stirring.

  • Continue stirring at room temperature for 6-12 hours. The reaction progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Data Summary:

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
This compoundC₆H₅ClN₂O156.57-
6-Chloro-3-phenyl-[1][3][4]triazolo[4,3-b]pyridazineC₁₁H₇ClN₄230.6570-80
6-Chloro-3-(4-methoxyphenyl)-[1][3][4]triazolo[4,3-b]pyridazineC₁₂H₉ClN₄O260.6872-85

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of each reaction step can be reliably monitored by Thin Layer Chromatography (TLC), allowing for real-time assessment of the conversion of starting materials to products. The formation of the desired heterocyclic compounds is accompanied by significant changes in polarity, which are readily observable on a TLC plate. Furthermore, the final products can be unambiguously characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy. The expected spectral data for the synthesized compounds are well-documented in the cited literature, providing a benchmark for validation. For instance, in the synthesis of the triazolopyridazine, the disappearance of the hydrazone N-H proton signal and the appearance of characteristic aromatic signals for the fused ring system in the ¹H NMR spectrum confirm the successful cyclization.

References

Application Notes & Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions of 3-Acetyl-6-chloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Acetyl-6-chloropyridazine

In the landscape of modern medicinal chemistry and drug development, the pyridazine scaffold is a privileged heterocycle, appearing in numerous biologically active compounds.[1][2] this compound (CAS: 214701-31-2) has emerged as a particularly valuable and versatile building block for organic synthesis.[3] Its utility stems from a unique electronic architecture: the electron-deficient pyridazine ring, further activated by the electron-withdrawing acetyl group at the 3-position, renders the chlorine atom at the 6-position highly susceptible to displacement by a wide range of nucleophiles.

This guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reactions of this compound. We will delve into the underlying reaction mechanisms, provide field-proven, step-by-step protocols for reactions with various nucleophiles, and discuss the applications of the resulting derivatives in contemporary drug discovery programs.

Scientific Foundation: Reactivity and Mechanism

The reactivity of this compound in substitution reactions is governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), the SNAr pathway is characteristic of electron-poor aromatic and heteroaromatic rings.

The key features driving this reactivity are:

  • A π-Deficient Heteroaromatic Ring: The two adjacent nitrogen atoms in the pyridazine ring inductively withdraw electron density, making the ring electrophilic and "activating" it towards nucleophilic attack.[4]

  • An Electron-Withdrawing Group (EWG): The acetyl group at the C3 position further depletes the ring of electron density through both inductive and resonance effects. This enhances the electrophilicity of the carbon atoms, particularly C6, where the leaving group is located.

  • A Good Leaving Group: The chloride ion is a stable leaving group, facilitating the final, irreversible step of the reaction.

The SNAr mechanism proceeds via a two-step, addition-elimination sequence:

  • Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge in this complex is delocalized over the pyridazine ring and the oxygen of the acetyl group, which provides significant stabilization.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the final substituted product.

workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification reagents Charge Flask: - this compound - Base (e.g., K₂CO₃) - Solvent (e.g., DMF) nucleophile Add Nucleophile (e.g., Amine, Thiol) reagents->nucleophile heat Heat to specified temperature (e.g., 80-100 °C) nucleophile->heat monitor Monitor by TLC heat->monitor quench Cool and Quench (if necessary) monitor->quench extract Aqueous Work-up: Extract with Organic Solvent quench->extract dry Dry (e.g., MgSO₄) & Concentrate extract->dry purify Purify Crude Product: - Column Chromatography - Recrystallization dry->purify characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-Acetyl-6-chloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridazine Scaffold

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in critical hydrogen bonding interactions.[1][2] Its presence in molecules targeting conditions like inflammation and central nervous system disorders underscores the importance of developing robust synthetic methodologies for its functionalization.[3][4] Palladium-catalyzed cross-coupling reactions have become an indispensable tool in this endeavor, offering a powerful platform for constructing complex molecular architectures with high precision and efficiency.[5][6]

This guide focuses on 3-Acetyl-6-chloropyridazine , a versatile and commercially available building block.[3] The electron-deficient nature of the pyridazine ring, combined with the presence of a reactive C-Cl bond at the 6-position, makes it an ideal substrate for a variety of cross-coupling transformations. The acetyl group at the 3-position provides a valuable synthetic handle for further derivatization, allowing for the rapid generation of diverse compound libraries essential for structure-activity relationship (SAR) studies.[3]

This document provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed, field-proven protocols for leveraging palladium-catalyzed cross-coupling reactions with this key intermediate.

Core Principles & General Workflow

The success of any palladium-catalyzed cross-coupling reaction hinges on the precise orchestration of several key components. The C-Cl bond in this compound is notably less reactive than its bromide or iodide counterparts, a direct consequence of its greater bond strength. This necessitates the use of highly active catalytic systems, typically employing electron-rich and sterically hindered ligands that facilitate the challenging oxidative addition step.[7]

A generalized experimental workflow is essential for ensuring reproducibility and maximizing yield. The paramount consideration is the rigorous exclusion of oxygen, which can oxidize the active Pd(0) catalyst and hinder the reaction.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Substrate, Coupling Partner, & Base B Add Anhydrous, Degassed Solvent A->B C Add Pd Catalyst & Ligand B->C D Heat to Target Temperature C->D E Monitor Progress (TLC, LC-MS) D->E F Aqueous Work-up & Extraction E->F G Column Chromatography F->G H Characterization (NMR, MS) G->H

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method for the formation of C-C bonds, particularly in the synthesis of biaryl compounds that are prevalent in pharmaceuticals.[6][8][9] It offers numerous advantages, including mild reaction conditions and the use of readily available and generally stable boronic acid coupling partners.[8]

Mechanistic Rationale

The catalytic cycle is a well-established sequence involving the interplay of Pd(0) and Pd(II) species. The choice of a bulky, electron-donating ligand is critical; it accelerates the rate-limiting oxidative addition of the chloropyridazine and promotes the final reductive elimination step to release the product and regenerate the active catalyst.[10]

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-Cl pd2_complex Ar-Pd(II)L₂(Cl) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal R-B(OR)₂ (Base) pd2_aryl Ar-Pd(II)L₂(R) transmetal->pd2_aryl red_elim Reductive Elimination pd2_aryl->red_elim red_elim->pd0 Ar-R

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) or suitable Buchwald ligand (e.g., SPhos, XPhos) (10 mol%)

  • Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane or toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • In a separate vial, dissolve the Pd₂(dba)₃ and the phosphine ligand in a small amount of the reaction solvent. This pre-formation of the active catalyst is crucial for efficiency.

  • Add the catalyst solution to the Schlenk flask via syringe, followed by the remaining solvent to achieve a final concentration of approximately 0.1-0.2 M.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Conditions
Catalyst / LigandBaseSolventTemp (°C)Typical YieldReference Insight
Pd(PPh₃)₄Na₂CO₃DME/EtOH/H₂O80Fair to GoodA classic system, often effective for activated substrates.[8]
Pd₂(dba)₃ / P(t-Bu)₃KFTHF50Moderate to HighEffective for solid-supported chloropyrimidines, indicating utility for challenging substrates.[11]
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane100Good to ExcellentBuchwald systems are highly reliable for activating C-Cl bonds.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, a linkage ubiquitous in pharmaceuticals.[12][13] It provides a direct and versatile route to synthesize aryl and heteroaryl amines, often under milder conditions than classical methods like nucleophilic aromatic substitution.[12]

Mechanistic Rationale

Similar to the Suzuki coupling, the cycle begins with oxidative addition. The subsequent steps involve coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product.[14][15] The choice of a strong, non-nucleophilic base like sodium tert-butoxide is critical for the deprotonation step.

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-Cl pd2_complex Ar-Pd(II)L₂(Cl) ox_add->pd2_complex amine_coord Amine Coordination & Deprotonation pd2_complex->amine_coord HNR₂ (Base) pd2_amido Ar-Pd(II)L₂(NR₂) amine_coord->pd2_amido red_elim Reductive Elimination pd2_amido->red_elim red_elim->pd0 Ar-NR₂

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with a generic primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.3 equiv)

  • Pd₂(dba)₃ (2.0 mol%) or Pd(OAc)₂ (4.0 mol%)

  • Buchwald ligand (e.g., BINAP, Xantphos) (4.0-6.0 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed toluene or 1,4-dioxane

Procedure:

  • In a glovebox or under a strong flow of inert gas, charge a Schlenk tube with the palladium source, ligand, and NaOt-Bu.

  • Add the this compound.

  • Seal the tube, remove from the glovebox (if used), and add the solvent followed by the amine via syringe.

  • Place the sealed tube in a preheated oil bath at 80-110 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and perform an aqueous work-up as described in the Suzuki protocol.

  • Purify the crude product by column chromatography.

Data Summary: Buchwald-Hartwig Conditions
Catalyst / LigandBaseSolventTemp (°C)Typical YieldReference Insight
Pd₂(dba)₃ / BINAPNaOt-BuToluene80Good to ExcellentA robust, first-generation system for C-N coupling.[16]
Pd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane110GoodCesium carbonate can be a milder alternative base for sensitive substrates.
Pd₂(dba)₃ / BrettPhosLiHMDSTHFRoom TempGood to ExcellentModern ligands can enable room temperature couplings for highly reactive substrates.

Sonogashira Coupling: Accessing Arylalkynes

The Sonogashira coupling provides a direct and powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[17][18] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important intermediates in natural product synthesis and materials science.[17]

Mechanistic Rationale

The Sonogashira reaction uniquely involves two interconnected catalytic cycles.[18][19] The palladium cycle mirrors other cross-coupling reactions. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne and base to form a copper acetylide species. This species then undergoes transmetalation with the Pd(II) intermediate, which is the rate-determining step, before reductive elimination furnishes the final product.[18]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-Cl pd2_complex Ar-Pd(II)L₂(Cl) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_alkyne Ar-Pd(II)L₂(C≡CR) transmetal->pd2_alkyne red_elim Reductive Elimination pd2_alkyne->red_elim red_elim->pd0 Ar-C≡CR cu_halide Cu(I)Cl cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide Base cu_acetylide->transmetal alkyne H-C≡CR alkyne->cu_acetylide

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

This protocol describes the coupling of this compound with a generic terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (3.0 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0-3.0 equiv)

  • Anhydrous, degassed THF or DMF

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat gently (40-60 °C) if necessary. The reaction is often rapid.

  • Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through Celite to remove catalyst residues and amine salts.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Data Summary: Sonogashira Conditions
Catalyst / Co-catalystBaseSolventTemp (°C)Typical YieldReference Insight
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT to 50Good to ExcellentThe classic conditions, reliable for a wide range of substrates.[17][20]
Pd(OAc)₂/PPh₃ / CuIDIPADMFRTGoodIn-situ generation of the Pd(0) species from Pd(II) is a common alternative.
[DTBNpP]Pd(crotyl)ClTMPDMSORTGood to ExcellentModern, air-stable pre-catalysts can enable copper-free conditions.[21]

Heck Reaction: C-C Bond Formation with Alkenes

Named for its pioneers Mizoroki and Heck, this reaction forms a substituted alkene by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base.[22][23] It is a powerful method for vinylation and arylation of olefins.[22][23]

Mechanistic Rationale

The Heck reaction follows a distinct pathway after the initial oxidative addition. The alkene coordinates to the Pd(II) complex, followed by migratory insertion (syn-addition) of the aryl group onto the double bond. A subsequent β-hydride elimination (syn-elimination) forms the product alkene and a palladium-hydride species. The base then regenerates the active Pd(0) catalyst.[24][25]

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-Cl pd2_complex Ar-Pd(II)L₂(Cl) ox_add->pd2_complex mig_insert Migratory Insertion pd2_complex->mig_insert Alkene pd2_alkyl R-CH₂-CH(Ar)-Pd(II)L₂(Cl) mig_insert->pd2_alkyl beta_elim β-Hydride Elimination pd2_alkyl->beta_elim pd_hydride H-Pd(II)L₂(Cl) beta_elim->pd_hydride Product Alkene catalyst_regen Catalyst Regeneration pd_hydride->catalyst_regen Base catalyst_regen->pd0

Caption: Simplified catalytic cycle for the Heck reaction.

Experimental Protocol: Heck Reaction

This protocol describes the coupling of this compound with n-butyl acrylate.

Materials:

  • This compound (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5.0 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous, degassed DMF or acetonitrile (MeCN)

Procedure:

  • To a sealable pressure tube, add this compound, Pd(OAc)₂, and the phosphine ligand.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the solvent, triethylamine, and n-butyl acrylate via syringe.

  • Seal the tube tightly and place it in a preheated oil bath at 100-120 °C.

  • Stir the reaction vigorously for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water (3x) to remove DMF and amine salts, then wash with brine.

  • Dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Data Summary: Heck Reaction Conditions
Catalyst / LigandBaseSolventTemp (°C)Typical YieldReference Insight
Pd(OAc)₂ / PPh₃Et₃NDMF100Moderate to GoodA standard "Jeffery" type condition often used.[24]
Pd₂(dba)₃ / P(o-tol)₃NaOAcDMA120GoodSodium acetate can be used as a milder base.[24]
PdCl₂(PCy₃)₂K₂CO₃NMP130GoodHigh temperatures are often required for less reactive chloro-heterocycles.

References

The Versatile Scafford: Harnessing 3-Acetyl-6-chloropyridazine for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Core in Medicinal Chemistry

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of novel therapeutics. Among the various pyridazine-based building blocks, 3-Acetyl-6-chloropyridazine stands out as a particularly versatile synthon. This molecule incorporates two key reactive handles: a chlorine atom at the 6-position, which is susceptible to nucleophilic substitution, and an acetyl group at the 3-position, which can undergo a variety of chemical transformations. This dual reactivity allows for the divergent synthesis of a wide array of complex heterocyclic systems, making it an invaluable tool in the quest for new bioactive agents. These derivatives have shown promise as anticancer, antimicrobial, and kinase-inhibiting agents.[1][3][4][5]

This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for its application in the synthesis of bioactive molecules.

Chemical Profile and Reactivity of this compound

This compound (CAS No. 214701-31-2) is a solid at room temperature with a molecular weight of 156.57 g/mol and the chemical formula C₆H₅ClN₂O.[6] The key to its utility lies in the distinct reactivity of its two functional groups.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 214701-31-2
Molecular Formula C₆H₅ClN₂O
Molecular Weight 156.57 g/mol
Appearance Off-white to yellow solid
Boiling Point 343.87 °C at 760 mmHg
Flash Point 161.77 °C

Data sourced from Alfa Chemistry.[6]

The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridazine ring nitrogens. This allows for the facile introduction of a variety of nucleophiles, including amines, thiols, and alcohols, to build molecular diversity. The acetyl group at the 3-position provides a carbonyl handle for a range of classical organic reactions, such as condensation, halogenation, and oxidation/reduction, enabling further elaboration of the molecular scaffold.

Reactivity_of_this compound cluster_molecule This compound cluster_reactions Reaction Pathways mol N1=NC(C(C)=O)=CC=C1Cl SNAr Nucleophilic Aromatic Substitution (SNAr) at C6 mol->SNAr Nu- Acetyl_Condensation Condensation of Acetyl Group mol->Acetyl_Condensation R-CHO, base Acetyl_Halogenation α-Halogenation of Acetyl Group mol->Acetyl_Halogenation NBS/Br2 Cross_Coupling Cross-Coupling at C6 mol->Cross_Coupling R-B(OH)2, Pd catalyst

Caption: Key reaction pathways for this compound.

Application in the Synthesis of Bioactive Scaffolds

The strategic application of this compound allows for the construction of diverse molecular architectures with significant therapeutic potential. Below are detailed protocols for the synthesis of key scaffolds.

Protocol 1: Synthesis of 3-Acetyl-6-aminopyridazine Derivatives as Potential Kinase Inhibitors

The introduction of an amino group at the 6-position of the pyridazine ring is a common strategy in the development of kinase inhibitors.[4][7] This protocol details a general method for the nucleophilic aromatic substitution of the chlorine atom with various amines.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent such as 1,4-dioxane or N,N-dimethylformamide (DMF) (10 mL) in a round-bottom flask, add the desired amine (1.2 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 mmol).

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 4 to 24 hours depending on the reactivity of the amine.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 3-acetyl-6-aminopyridazine derivative.

Causality Behind Experimental Choices:

  • Solvent: Aprotic polar solvents like DMF or 1,4-dioxane are chosen to facilitate the dissolution of the reactants and to promote the SNAr reaction.

  • Base: DIPEA is used to neutralize the HCl generated during the reaction without competing as a nucleophile.

  • Temperature: Elevated temperatures are necessary to overcome the activation energy of the SNAr reaction.

Protocol_1_Workflow start Start reactants This compound + Amine + DIPEA in Dioxane start->reactants heating Heat (80-120 °C) Monitor by TLC/LC-MS reactants->heating workup Solvent Removal EtOAc/Water Partition heating->workup purification Column Chromatography workup->purification product 3-Acetyl-6-aminopyridazine Derivative purification->product

Caption: Workflow for the synthesis of 3-acetyl-6-aminopyridazine derivatives.

Protocol 2: Synthesis of Chalcone-Pyridazine Hybrids with Potential Anticancer Activity

The acetyl group of this compound can undergo Claisen-Schmidt condensation with aromatic aldehydes to form chalcone-like structures. These hybrid molecules have shown promise as anticancer agents.[8]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and a substituted aromatic aldehyde (1.0 mmol) in ethanol (15 mL).

  • Reaction Conditions: Add a catalytic amount of a base, such as aqueous sodium hydroxide (2-3 drops of a 10% solution) or potassium hydroxide. Stir the mixture at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation.

  • Work-up and Purification: If a precipitate forms, filter the solid, wash with cold ethanol, and dry. If no precipitate forms, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product. Filter the solid, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Causality Behind Experimental Choices:

  • Base Catalyst: The base deprotonates the α-carbon of the acetyl group, generating an enolate which then attacks the aldehyde carbonyl.

  • Solvent: Ethanol is a good solvent for both reactants and the base catalyst.

  • Temperature: The reaction proceeds efficiently at room temperature, making it an energy-efficient process.

Table 2: Representative Bioactive Molecules Derived from Pyridazine Scaffolds

Compound ClassStarting MaterialBiological ActivityReference
3-Allylthio-6-aminopyridazines3-Allylthio-6-chloropyridazineAnticancer[1]
3,6-Disubstituted Pyridazines3,6-DichloropyridazineCDK2 Inhibition[4]
Chloropyridazine Hybrids3,6-DichloropyridazineApoptosis Induction, PARP-1 Inhibition[8]
Pyridazinone Derivatives4-Bromo-6-chloropyridazin-3(2H)-oneITK Inhibition[7]
Protocol 3: Synthesis of Pyrazole-Fused Pyridazines via α-Halogenation and Cyclization

The acetyl group can be first halogenated at the α-position, followed by cyclization with a hydrazine to form a pyrazole-fused pyridazine system. These heterocyclic cores are of interest in medicinal chemistry.

Experimental Protocol:

  • α-Halogenation:

    • To a solution of this compound (1.0 mmol) in a suitable solvent like acetic acid or chloroform (10 mL), add a halogenating agent such as bromine (1.0 mmol) or N-bromosuccinimide (NBS) (1.0 mmol).

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Quench the reaction with a solution of sodium thiosulfate and extract the product with an organic solvent. Dry and concentrate to obtain the crude α-haloacetylpyridazine.

  • Cyclization:

    • Dissolve the crude α-haloacetylpyridazine (1.0 mmol) in ethanol (15 mL).

    • Add hydrazine hydrate or a substituted hydrazine (1.1 mmol).

    • Reflux the mixture for 4-8 hours.

    • Cool the reaction mixture and remove the solvent. The product can be isolated by filtration if it precipitates or by extraction and purified by column chromatography.

Causality Behind Experimental Choices:

  • Halogenation: The α-position of the acetyl group is activated for halogenation.

  • Cyclization: The hydrazine acts as a dinucleophile, first displacing the halogen and then condensing with the carbonyl group to form the pyrazole ring.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of bioactive molecules. Its dual reactivity allows for the systematic exploration of chemical space around the pyridazine core, enabling the development of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for researchers to harness the synthetic potential of this important synthon in their drug discovery and development endeavors. Future work in this area could focus on the development of one-pot multi-component reactions utilizing this compound to further streamline the synthesis of complex bioactive molecules.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Laboratory Scale-Up of 3-Acetyl-6-chloropyridazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Acetyl-6-chloropyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the laboratory synthesis and scale-up of this important chemical intermediate. By providing in-depth troubleshooting advice and frequently asked questions, we aim to empower you to improve your reaction yields, minimize impurities, and streamline your scale-up processes.

Introduction to the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry and agrochemical research.[1] Its synthesis, while conceptually straightforward, often presents challenges in a laboratory setting, particularly when scaling up the reaction. The most common synthetic routes involve the acylation of a 6-chloropyridazine precursor. This guide will focus on troubleshooting and optimizing these acylation reactions to achieve higher yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound and provides actionable solutions based on established chemical principles.

Issue 1: Low or No Product Yield

Q1: My reaction is showing very low conversion to this compound. What are the likely causes and how can I improve the yield?

A1: Low yield is a frequent issue and can stem from several factors, primarily related to the reagents and reaction conditions. Here’s a systematic approach to troubleshooting:

  • Inadequate Anhydrous Conditions: Friedel-Crafts acylation, a common method for this synthesis, is notoriously sensitive to moisture. The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) readily reacts with water, rendering it inactive.[2]

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and reagents. It is crucial to handle the Lewis acid in a glove box or under a stream of inert gas.

  • Insufficient Catalyst: The ketone product, this compound, can form a complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction, halting further conversion.[2]

    • Solution: For Friedel-Crafts acylation, it is often necessary to use a stoichiometric amount, or even a slight excess, of the Lewis acid catalyst relative to the acylating agent (e.g., acetyl chloride or acetic anhydride).[3]

  • Sub-optimal Reaction Temperature: The reaction temperature plays a critical role. If the temperature is too low, the reaction rate may be impractically slow. Conversely, excessively high temperatures can lead to decomposition of the starting material or product and the formation of side products.

    • Solution: For the acylation of 6-chloropyridine derivatives, a low starting temperature (e.g., 0-5 °C) is often recommended during the addition of reagents to control the initial exothermic reaction, followed by a gradual warming to room temperature or gentle heating to drive the reaction to completion.[4] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time and temperature profile.

  • Poor Quality Starting Materials: The purity of your 6-chloropyridazine starting material is paramount. Impurities can interfere with the reaction or lead to the formation of unwanted byproducts.

    • Solution: Ensure the purity of your starting materials using appropriate analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS). If necessary, purify the starting material before use.

Issue 2: Formation of Multiple Products and Impurities

Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these impurities, and how can I minimize them?

A2: The formation of multiple products is a common challenge in acylation reactions. Understanding the potential side reactions is key to mitigating them.

  • Polysubstitution: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation because the acyl group is deactivating, it can still occur under forcing conditions.[5]

    • Solution: Use a molar ratio of the pyridazine substrate to the acylating agent that is greater than or equal to 1:1. Careful control of reaction time and temperature, as monitored by TLC or HPLC, can also prevent over-acylation.

  • Isomer Formation: Depending on the specific reaction conditions and the nature of any substituents on the pyridazine ring, acylation could potentially occur at different positions.

    • Solution: The regioselectivity of the acylation is influenced by the electronic and steric properties of the substrate and the choice of catalyst and solvent. For 6-chloropyridazine, acylation is generally expected at the 3-position due to the directing effects of the ring nitrogens and the chlorine atom. To ensure the desired isomer, it is crucial to follow established and well-characterized procedures.

  • Hydrolysis of the Product: During the workup, if the pH is not carefully controlled, the acetyl group can be susceptible to hydrolysis, especially if the workup is prolonged or at elevated temperatures.

    • Solution: Perform the aqueous workup at low temperatures (e.g., using an ice bath) and process the reaction mixture promptly.

Issue 3: Difficulties in Product Purification

Q3: I am struggling to isolate pure this compound from the reaction mixture. What are the recommended purification methods?

A3: Effective purification is critical to obtaining a high-quality product. A multi-step approach is often necessary.

  • Initial Workup: The initial workup is crucial for removing the bulk of the catalyst and inorganic byproducts.

    • Protocol: After the reaction is complete, the mixture should be carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[6] This hydrolyzes the aluminum chloride complex and separates it into the aqueous layer. The product can then be extracted into an organic solvent like dichloromethane. The organic layer should be washed with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash.[2]

  • Recrystallization: Recrystallization is a powerful technique for purifying solid organic compounds.

    • Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For pyridazine derivatives, common solvent systems include ethanol, or mixtures like n-hexane/acetone or n-hexane/ethyl acetate.[4]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, you can treat it with activated charcoal to remove colored impurities. Filter the hot solution to remove any insoluble impurities and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by filtration.

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography is an effective alternative.

    • Eluent System: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically used to separate the product from less polar and more polar impurities. The optimal eluent system should be determined by TLC analysis.

Frequently Asked Questions (FAQs)

Q: What is a typical laboratory-scale protocol for the Friedel-Crafts acylation of 6-chloropyridazine?

A: While specific conditions can vary, a general protocol is as follows:

Protocol 1: Friedel-Crafts Acylation of 6-Chloropyridazine

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).

  • Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in an anhydrous solvent such as dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Addition of Acetylating Agent: Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension while maintaining the temperature at 0 °C.

  • Addition of Substrate: After the addition of acetyl chloride is complete, add a solution of 6-chloropyridazine (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, keeping the temperature at 0 °C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.[2]

  • Workup and Purification: Follow the workup and purification procedures outlined in the "Difficulties in Product Purification" section above.

Q: Are there alternative synthetic routes to this compound?

A: Yes, an alternative route involves the synthesis of 3-amino-6-chloropyridazine followed by an acylation reaction. 3-Amino-6-chloropyridazine can be prepared from 3,6-dichloropyridazine and ammonia.[7] The amino group can then be acylated using acetic anhydride. This route may be advantageous if the starting 3,6-dichloropyridazine is more readily available or if the direct acylation of 6-chloropyridazine proves to be low-yielding.

Q: What analytical techniques are recommended for characterizing the final product?

A: A combination of spectroscopic and chromatographic methods should be used to confirm the identity and purity of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural elucidation and confirming the position of the acetyl group.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for assessing the purity of the final product and quantifying any impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA) is a good starting point for method development.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming the successful synthesis.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl (C=O) stretch of the ketone.

Data Presentation

Table 1: Troubleshooting Summary for Low Yield

Potential Cause Recommended Solution Key Rationale
Presence of MoistureUse oven-dried glassware, anhydrous reagents, and an inert atmosphere.Lewis acid catalysts like AlCl₃ are deactivated by water.[2]
Insufficient CatalystUse a stoichiometric amount or slight excess of the Lewis acid.The ketone product complexes with the catalyst, removing it from the reaction.[2]
Sub-optimal TemperatureStart at a low temperature (0-5 °C) and gradually warm up. Monitor with TLC/HPLC.Balances reaction rate with minimizing side reactions and decomposition.[4]
Impure Starting MaterialPurify starting materials before use.Impurities can inhibit the reaction or lead to byproducts.

Visualizations

Experimental Workflow for Friedel-Crafts Acylation

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Product Analysis prep1 Dry Glassware & Inert Atmosphere react1 Suspend AlCl3 in DCM at 0 °C prep1->react1 prep2 Anhydrous Solvents & Reagents prep2->react1 react2 Add Acetyl Chloride dropwise at 0 °C react1->react2 react3 Add 6-Chloropyridazine solution dropwise at 0 °C react2->react3 react4 Warm to RT & Stir (Monitor by TLC/HPLC) react3->react4 workup1 Quench with Ice/HCl react4->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash with NaHCO3 & Brine workup2->workup3 workup4 Dry, Concentrate & Purify (Recrystallization/Chromatography) workup3->workup4 analysis1 NMR (¹H, ¹³C) workup4->analysis1 analysis2 HPLC workup4->analysis2 analysis3 MS workup4->analysis3

Caption: Workflow for the Friedel-Crafts acylation of 6-chloropyridazine.

Logical Relationship in Troubleshooting Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of This compound cause1 Moisture Contamination low_yield->cause1 cause2 Catalyst Inactivation low_yield->cause2 cause3 Sub-optimal Temperature low_yield->cause3 cause4 Impure Reagents low_yield->cause4 sol1 Implement Strict Anhydrous Techniques cause1->sol1 addresses sol2 Use Stoichiometric or Excess Catalyst cause2->sol2 addresses sol3 Optimize Temperature Profile cause3->sol3 addresses sol4 Purify Starting Materials cause4->sol4 addresses

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of 3-Acetyl-6-chloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Acetyl-6-chloropyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. This resource aims to provide not just procedural steps, but also the underlying scientific principles to empower you to overcome purification challenges in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of this compound.

Q1: What are the primary methods for purifying crude this compound?

A1: The two most effective and commonly employed techniques for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities present in your crude sample.

Q2: How can I get a preliminary assessment of the purity of my crude product?

A2: Before embarking on a large-scale purification, it is highly recommended to perform a quick purity assessment. Thin-layer chromatography (TLC) is an excellent technique for this. By comparing the TLC profile of your crude product against a pure standard (if available), you can identify the number of impurities and get an idea of their relative polarities. This information is invaluable for developing an effective purification strategy.

Q3: What are the key physical properties of this compound that I should be aware of during purification?

A3: Understanding the physical properties of your target compound is crucial for successful purification. For this compound, key properties include its solid-state nature at room temperature and its solubility profile. It is generally soluble in chlorinated solvents like dichloromethane and chloroform, as well as polar aprotic solvents like acetone and ethyl acetate. Its solubility in non-polar solvents such as hexanes is limited, a property that can be exploited during recrystallization and column chromatography.

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of this compound.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample.

Q4: I'm having trouble finding a suitable solvent for the recrystallization of this compound. What should I look for?

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A general rule of thumb is to choose a solvent with a similar polarity to your compound. Given that this compound contains a polar ketone functional group, polar solvents are a good starting point. A mixture of solvents can also be very effective. For instance, a binary system of a good solvent (like acetone or ethyl acetate) and a poor solvent (like hexanes) can be used to achieve the desired solubility gradient. A patent for a related substituted pyridazine mentions successful recrystallization from a mixture of acetone and hexanes, which is a promising system to try for this compound.[1]

Q5: My compound is "oiling out" instead of forming crystals during recrystallization. What's happening and how can I fix it?

A5: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of solid crystals. This is often due to a supersaturated solution cooling too quickly or the presence of impurities that depress the melting point.

  • Solution 1: Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This provides more time for crystal nucleation and growth.

  • Solution 2: Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent until you observe slight turbidity, then allow it to cool slowly.

  • Solution 3: Add a Seed Crystal: If you have a small amount of pure product, adding a tiny crystal to the cooled solution can initiate crystallization.

  • Solution 4: Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites and induce crystallization.

Column Chromatography Troubleshooting

Column chromatography is ideal for separating compounds with different polarities, especially when dealing with multiple impurities.

Q6: I'm not getting good separation of my compound from impurities on a silica gel column. How can I optimize my mobile phase?

A6: The key to good separation in column chromatography is selecting the right mobile phase (eluent). The goal is to find a solvent system where your target compound has a retention factor (Rf) of approximately 0.3 on a TLC plate, and the impurities have significantly different Rf values.

  • Starting Point: For a compound of moderate polarity like this compound, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a good starting point.

  • Optimization:

    • If your compound is not moving from the baseline (Rf is too low), increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

    • If your compound is running with the solvent front (Rf is too high), decrease the polarity by increasing the proportion of hexanes.

    • For closely eluting impurities, a shallower solvent gradient (a gradual increase in polarity) during the column run can improve resolution.

A related chloropyridazine derivative has been purified using a 1:1 mixture of hexane and ethyl acetate, providing a good initial ratio to test.

Q7: My purified fractions from the column are still showing impurities. What could be the issue?

A7: Contamination in your collected fractions can stem from several sources:

  • Overloading the Column: Applying too much crude product to the column can lead to broad, overlapping bands. As a general guideline, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Improper Column Packing: An unevenly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly and the top surface is flat and protected with a layer of sand.

  • Fractions Collected are Too Large: Collecting large fractions can lead to the mixing of separated compounds. Use smaller collection vials, especially when the bands are close together. Monitor the elution closely with TLC to determine which fractions to combine.

Compound Stability and Handling

Q8: Is this compound susceptible to degradation during purification?

A8: The stability of this compound during purification is a valid concern. The two primary potential degradation pathways are hydrolysis of the chloro group and reactions involving the acetyl group.

  • Hydrolysis of the Chloro Group: The chlorine atom on the pyridazine ring can be susceptible to nucleophilic substitution, including hydrolysis, especially under harsh acidic or basic conditions. However, a study on 3-amino-6-chloropyridazine showed it to be stable even when refluxed in 6N hydrochloric acid, suggesting the chloropyridazine core is reasonably robust under acidic conditions.[2] It is still advisable to avoid prolonged exposure to strong acids or bases, particularly at elevated temperatures.

  • Reactivity of the Acetyl Group: The acetyl group can participate in various reactions, but under standard purification conditions (neutral silica gel, common organic solvents), it is generally stable. Avoid highly acidic or basic conditions during workup and purification to prevent potential side reactions like aldol condensation if other enolizable carbonyl compounds are present.

Q9: My final product has a yellowish tint. Is this an impurity?

A9: A yellowish tint in the final product can indicate the presence of minor, often highly conjugated, impurities.

  • Identification: Use analytical techniques like NMR or LC-MS to determine if the color is due to a significant impurity or trace amounts of a chromophore.

  • Removal:

    • Recrystallization: A second recrystallization, perhaps with the addition of a small amount of activated charcoal to the hot solution (followed by hot filtration), can sometimes remove colored impurities.

    • Column Chromatography: Careful column chromatography with fine-tuned solvent polarity can separate the colored impurity from your desired product.

III. Experimental Protocols

Here are detailed, step-by-step methodologies for the primary purification techniques.

Protocol 1: Recrystallization from Acetone/Hexanes
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot acetone to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still warm, slowly add hexanes dropwise until you observe persistent cloudiness.

  • Re-dissolution: Gently warm the mixture until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system (e.g., a ratio of hexanes to ethyl acetate) by running TLC plates of your crude material. Aim for an Rf value of ~0.3 for the product.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, allowing the solvent to drain.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel.

  • Elution:

    • Add the mobile phase to the top of the column and apply gentle pressure (e.g., with a hand pump or nitrogen line) to start the elution.

    • Collect fractions in test tubes or vials.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

IV. Visualizations

Logical Flow for Purification Strategy

Purification_Strategy Crude_Product Crude this compound TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Minor Impurities Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Major/Multiple Impurities Purity_Check Purity Check (TLC, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Purity_Check->Recrystallization Further Purification Needed Purity_Check->Column_Chromatography Further Purification Needed Pure_Product Pure Product Purity_Check->Pure_Product Purity Confirmed

Caption: Decision workflow for selecting a purification method.

Experimental Workflow for Recrystallization

Recrystallization_Workflow cluster_0 Solution Preparation cluster_1 Crystallization cluster_2 Isolation & Drying Dissolve Dissolve Crude in Hot Acetone Add_Hexanes Add Hexanes (Anti-solvent) Dissolve->Add_Hexanes Warm Warm to Clarity Add_Hexanes->Warm Cool_RT Cool to Room Temp. Warm->Cool_RT Ice_Bath Cool in Ice Bath Cool_RT->Ice_Bath Filter Vacuum Filtration Ice_Bath->Filter Wash Wash with Cold Hexanes Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure_Crystals Pure_Crystals Dry->Pure_Crystals

Caption: Step-by-step recrystallization process.

V. References

  • Preparation of substituted pyridazines. U.S. Patent 4,628,088 issued December 9, 1986. --INVALID-LINK--

  • Notes. 5-Amino-3-chloropyridazine. A Clarification. The Journal of Organic Chemistry1960 25 (1), 149-150. --INVALID-LINK--

References

identifying and minimizing side products in 3-Acetyl-6-chloropyridazine reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Acetyl-6-chloropyridazine. As a Senior Application Scientist, I've compiled this guide to address common challenges and questions that arise during its use in complex organic syntheses. This resource is designed to provide not only troubleshooting steps but also the underlying chemical principles to empower you to optimize your reactions, minimize side products, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during nucleophilic substitution reactions at the 6-position of this compound?

When performing nucleophilic aromatic substitution (SNAr) on this compound, the primary goal is to replace the chlorine atom with a nucleophile. However, several side products can arise depending on the reaction conditions and the nature of the nucleophile.

A1: Common Side Products in Nucleophilic Aromatic Substitution:

  • Hydrolysis to 3-Acetyl-6(1H)-pyridazinone: The chloro group can be displaced by water or hydroxide ions, especially under basic conditions or if there is residual moisture in the reaction. This leads to the formation of the corresponding pyridazinone.

  • Dimerization/Oligomerization: If the nucleophile is difunctional (e.g., a diamine or a diol), it can react with two molecules of this compound, leading to the formation of dimers or oligomers.

  • Reaction at the Acetyl Group: Strong nucleophiles, particularly organometallics, may preferentially attack the electrophilic carbonyl carbon of the acetyl group instead of displacing the chloro group.

  • Ring Opening: Under harsh basic conditions, the pyridazine ring can be susceptible to nucleophilic attack and subsequent ring opening, leading to a complex mixture of byproducts.

Table 1: Troubleshooting Nucleophilic Substitution Side Products

Side ProductProbable CauseRecommended Minimization Strategy
3-Acetyl-6(1H)-pyridazinonePresence of water/hydroxide; high reaction temperature.Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere (N2 or Ar); use a non-hydroxylic base if possible.
Dimer/OligomerUse of a difunctional nucleophile.Use a large excess of the difunctional nucleophile to favor mono-substitution; alternatively, use a protecting group strategy if feasible.
Attack at Acetyl GroupHighly reactive nucleophile (e.g., Grignard).Protect the acetyl group as a ketal before performing the nucleophilic substitution; choose a less reactive nucleophile if the synthetic route allows.
Ring Opening ProductsStrong basic conditions; high temperatures.Use a milder base; lower the reaction temperature and extend the reaction time; carefully monitor the reaction progress.

Troubleshooting Guide: Reactions Involving the Acetyl Group

The acetyl group at the 3-position is a versatile handle for further functionalization, but its reactivity can also be a source of unwanted side products.

Q2: I am attempting an aldol-type condensation with my this compound, but I am observing low yields and multiple spots on my TLC. What could be the issue?

A2: Aldol and related condensation reactions (like Knoevenagel) are powerful C-C bond-forming reactions.[1] However, with a substrate like this compound, several competing pathways can reduce the yield of the desired product.

Common Issues and Solutions for Aldol-Type Condensations:

  • Self-Condensation: Two molecules of this compound can react with each other, one acting as the enolate and the other as the electrophile, leading to a dimeric byproduct.[2] To minimize this, slowly add the this compound to a solution of the aldehyde and the base.

  • Cannizzaro-type Reaction: Although less common for ketones, under strongly basic conditions, disproportionation of the aldehyde partner can occur if it lacks α-hydrogens.[3][4]

  • Side Reactions of the Chloro Group: The basic conditions of the aldol reaction can promote the hydrolysis of the 6-chloro group to the pyridazinone, as discussed in Q1.

Diagram 1: Potential Side Reactions in Aldol Condensation

A This compound + Aldehyde + Base B Desired Aldol Product A->B Desired Pathway C Self-Condensation Product (Dimer) A->C Side Reaction 1 D Hydrolysis Product (3-Acetyl-6-pyridazinone) A->D Side Reaction 2 Pd0 Pd(0)L2 OA Oxidative Addition ArPdCl Ar-Pd(II)-Cl(L2) TM Transmetalation (with Ar'B(OH)2) ArPdCl->TM Desired Pathway ArPdH Ar-Pd(II)-H(L2) ArPdCl->ArPdH Hydride Transfer ArPdAr Ar-Pd(II)-Ar'(L2) RE Reductive Elimination ArPdAr->RE RE->Pd0 Product Ar-Ar' (Desired Product) RE->Product Dehalo Dehalogenation Dehalo->Pd0 Hydride_Source Hydride Source (e.g., solvent, base) Hydride_Source->ArPdCl Side Reaction ArPdH->Dehalo Reductive Elimination

References

stability and degradation pathways of 3-Acetyl-6-chloropyridazine under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Acetyl-6-chloropyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation pathways of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Understanding the Stability Profile of this compound

This compound is a heterocyclic organic compound featuring a pyridazine ring substituted with an acetyl group and a chlorine atom. The stability of this molecule is influenced by the interplay of these functional groups, making it susceptible to degradation under various stress conditions. Understanding these potential degradation pathways is crucial for accurate experimental design, data interpretation, and the development of stable formulations.[1][2]

This guide will delve into the following degradation pathways:

  • Hydrolytic Degradation: In aqueous environments, particularly under acidic or basic conditions.

  • Oxidative Degradation: In the presence of oxidizing agents.

  • Photolytic Degradation: Upon exposure to light.

  • Thermal Degradation: At elevated temperatures.

II. Hydrolytic Degradation: Troubleshooting & FAQs

Hydrolysis is a common degradation pathway for molecules containing ester or amide functionalities, and can also affect halogenated heterocycles.[3][4][5] For this compound, both the acetyl group and the chloro substituent are potential sites for hydrolytic attack.

Frequently Asked Questions (FAQs): Hydrolysis

Q1: I observe a new, more polar peak in my HPLC analysis after storing my sample in an aqueous buffer. What could be the cause?

A1: The appearance of a new, more polar peak is likely due to the hydrolysis of the acetyl group, leading to the formation of 6-chloropyridazine-3-carboxylic acid. The carboxylic acid functional group increases the polarity of the molecule, resulting in an earlier elution time in reverse-phase HPLC.

Q2: Under what pH conditions is this compound most susceptible to hydrolysis?

A2: Hydrolysis of the acetyl group can be catalyzed by both acid and base. Therefore, you can expect accelerated degradation at pH values below 4 and above 8. The pyridazine ring itself has weak basic properties, which can influence the reaction kinetics.[1]

Q3: Can the chlorine atom on the pyridazine ring also undergo hydrolysis?

A3: Yes, nucleophilic substitution of the chlorine atom by a hydroxyl group is a possible degradation pathway, which would yield 3-acetyl-6-hydroxypyridazine. This reaction is generally favored under basic conditions.[6][7] The pyridazine ring is an electron-deficient system, which can facilitate nucleophilic substitution.[8][9]

Troubleshooting Guide: Hydrolytic Degradation
Issue Possible Cause Troubleshooting Steps
Rapid loss of parent compound in aqueous solution. Hydrolysis of the acetyl group or substitution of the chloro group.- Analyze samples immediately after preparation.- If storage is necessary, use aprotic solvents or store at low temperatures (2-8 °C) for short periods.- Adjust the pH of the aqueous solution to a neutral range (pH 6-7) if experimentally feasible.
Appearance of multiple degradation peaks in HPLC. Both acetyl hydrolysis and chloro substitution are occurring.- Perform forced degradation studies under controlled acidic and basic conditions to identify each degradation product.- Use a gradient HPLC method to ensure separation of all potential degradants.- Employ mass spectrometry (LC-MS) to confirm the identity of the degradation products.
Inconsistent results between different batches of aqueous media. Variations in pH or presence of catalytic impurities in the water.- Use high-purity water (e.g., Milli-Q or equivalent).- Prepare fresh buffers for each experiment and verify the pH.- Consider using a non-aqueous solvent if the experimental design allows.

Proposed Hydrolytic Degradation Pathways

cluster_hydrolysis Hydrolytic Degradation This compound This compound 6-chloropyridazine-3-carboxylic acid 6-chloropyridazine-3-carboxylic acid This compound->6-chloropyridazine-3-carboxylic acid Acidic or Basic Hydrolysis of Acetyl Group 3-acetyl-6-hydroxypyridazine 3-acetyl-6-hydroxypyridazine This compound->3-acetyl-6-hydroxypyridazine Basic Hydrolysis (Nucleophilic Substitution)

Caption: Proposed hydrolytic degradation pathways for this compound.

III. Oxidative Degradation: Troubleshooting & FAQs

Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. The electron-deficient pyridazine ring is a potential target for oxidative reactions.[1][10]

Frequently Asked Questions (FAQs): Oxidation

Q1: My sample of this compound has developed a yellow tint after storage. What could be the reason?

A1: Discoloration can be an indication of oxidative degradation. The formation of N-oxides or other oxidized species on the pyridazine ring can lead to chromophoric changes. It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

Q2: What are the likely products of oxidative degradation?

A2: The most probable oxidative degradation products are the N-oxides, where one or both of the nitrogen atoms in the pyridazine ring are oxidized. Ring-opening reactions are also possible under harsh oxidative conditions.[10]

Q3: I am using hydrogen peroxide to intentionally degrade my compound for a forced degradation study, but I am seeing very little degradation. What can I do?

A3: If you observe minimal degradation with hydrogen peroxide at room temperature, you can try gently heating the sample (e.g., to 40-50 °C) to accelerate the reaction.[4][5] Be aware that elevated temperatures might also induce thermal degradation, so a control sample without the oxidizing agent at the same temperature is essential.

Troubleshooting Guide: Oxidative Degradation
Issue Possible Cause Troubleshooting Steps
Appearance of unexpected peaks in chromatograms, especially when using solvents prone to peroxide formation (e.g., THF, ether). Oxidative degradation due to solvent impurities.- Use freshly opened or peroxide-free solvents.- Store solvents appropriately and test for peroxides if they have been stored for an extended period.- Degas solvents before use to remove dissolved oxygen.
Poor mass balance in forced degradation studies with oxidizing agents. Formation of highly polar or non-UV active degradation products.- Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV detection.- Ensure your HPLC method can elute highly polar compounds; consider using a HILIC column if necessary.- Use LC-MS to search for expected masses of potential degradation products.

Proposed Oxidative Degradation Pathway

cluster_oxidation Oxidative Degradation This compound This compound This compound N-oxide This compound N-oxide This compound->this compound N-oxide Oxidizing Agent (e.g., H₂O₂)

Caption: Proposed oxidative degradation pathway for this compound.

IV. Photolytic and Thermal Degradation: Troubleshooting & FAQs

Exposure to light and heat can provide the energy required to initiate degradation reactions.

Frequently Asked Questions (FAQs): Photolysis & Thermal Stress

Q1: How can I protect my samples of this compound from photodegradation?

A1: Always store the solid compound and solutions in amber vials or wrap containers in aluminum foil to protect them from light.[3] Minimize exposure to direct sunlight and strong artificial light during experiments.

Q2: What kind of degradation can I expect from exposure to UV light?

A2: Photolysis of chlorinated aromatic compounds can lead to dehalogenation via homolytic cleavage of the carbon-chlorine bond, potentially forming radical species that can lead to a variety of secondary products.[11]

Q3: At what temperature does this compound start to degrade thermally?

Troubleshooting Guide: Photolytic and Thermal Degradation
Issue Possible Cause Troubleshooting Steps
Batch-to-batch variability in stability studies. Inconsistent light or temperature exposure during handling and storage.- Standardize all handling and storage procedures to minimize exposure to light and elevated temperatures.- Use a photostability chamber for controlled light exposure studies according to ICH Q1B guidelines.[3]
Formation of a complex mixture of degradation products under thermal stress. Multiple degradation pathways are occurring simultaneously.- Start with milder thermal stress conditions (lower temperature, shorter duration) to identify the primary degradation products.- Use analytical techniques like GC-MS for volatile degradants and LC-MS for non-volatile products to aid in identification.

Proposed Photolytic and Thermal Degradation Pathways

cluster_photo_thermal Photolytic and Thermal Degradation This compound This compound 3-Acetylpyridazine 3-Acetylpyridazine This compound->3-Acetylpyridazine Photolysis (UV) Dehalogenation Ring Cleavage Products Ring Cleavage Products This compound->Ring Cleavage Products High Temperature

Caption: Proposed photolytic and thermal degradation pathways.

V. Experimental Protocols

Forced Degradation Study Protocol

This protocol provides a general framework for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate at 60 °C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Keep at room temperature for 2 hours.

    • At specified time points (e.g., 0, 0.5, 1, 2 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in an oven at 70 °C for 48 hours.

    • At specified time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 100 µg/mL in methanol) and the solid compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • Keep a control sample in the dark under the same temperature conditions.

    • Analyze the samples after the exposure period.

  • HPLC Analysis: Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

Summary of Expected Degradation
Condition Reagent/Parameter Expected Degradation Products Typical Degradation (%)
Acidic Hydrolysis 0.1 M HCl, 60 °C6-chloropyridazine-3-carboxylic acid10-30%
Basic Hydrolysis 0.1 M NaOH, RT6-chloropyridazine-3-carboxylic acid, 3-acetyl-6-hydroxypyridazine15-40%
Oxidation 3% H₂O₂, RTThis compound N-oxide5-20%
Thermal (Solid) 70 °CRing cleavage products5-15%
Photolytic ICH Q1B3-Acetylpyridazine10-25%

Note: The actual percentage of degradation may vary depending on the specific experimental conditions.

VI. References

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921.

  • Baranov, A. B., Tsypin, V. G., Malin, A. S., & Laskin, B. M. (2004). Nucleophilic Substitution of Chlorine with Hydrazine and Methylhydrazine in Chlorinated Pyridazines and Pyridazones. Russian Journal of Applied Chemistry, 77(12), 1997–2000.

  • Vors, J.-P. (1991). A Novel Approach to the Pyrido[4,3-c]pyridazine Ring. Synthesis of Pyrido[4,3-c]pyridazin-5(6H)-one from 3,4-Disubstituted Pyridazines. Journal of Heterocyclic Chemistry, 28(4), 1043–1046.

  • Wikipedia. (2023). Pyridazine. Retrieved from --INVALID-LINK--

  • Taylor, J. B., & Taylor, P. F. (1978). Ring opening or rearrangement versus N-oxidation in the action of peracids upon pyrrolo[2,3-b]pyridines, pyrrolo[2,3-b]pyrazines, and triazolo[1,5-a]- and triazolo[4,3-a]-pyrazine. Some chemical and spectroscopic properties of the triazolopyrazines and their N-oxides. Journal of the Chemical Society, Perkin Transactions 1, 1001.

  • Lemal, D. M., & Johnson, D. W. (1982). Photolysis of some chlorinated pyridazines. The Journal of Organic Chemistry, 47(26), 5243–5247.

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Pyridine Ring Synthesis. Retrieved from --INVALID-LINK--

  • Abdel-Wahab, B. F., & Mohamed, H. A. (2012). Pyridazine Derivatives and Related Compounds, Part 28. 1 Pyridazinesulfonamides: Synthesis and Antimicrobial Activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(10), 1238–1253.

  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kiff, R. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(6), 40-49.

  • Szafraniec-Szczęsny, J., Tabor, J., Stawowy, M., & Szafraniec, M. (2022). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 27(19), 6296.

  • Bustos, R., Zúñiga, C., & Canales, J. C. (2000). Hydrolysis Mechanisms for the Acetylpyridinephenylhydrazone Ligand in Sulfuric Acid. The Journal of Organic Chemistry, 65(23), 7709–7715.

  • Coad, P., Coad, R. A., Clough, S., Hyepock, J., Salisbury, R., & Wilkins, C. (1963). Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. The Journal of Organic Chemistry, 28(1), 218–220.

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38386.

  • Guella, G., & Dini, F. (1993). Synthesis and Thermal Decomposition of Azidovinylbenzo(b)thiophenes. Journal of the Chemical Society, Perkin Transactions 1, (11), 1237.

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

  • Reddy, G. R., & Kumar, B. V. (2012). Current trends in forced degradation study for pharmaceutical product development. Journal of Pharmaceutical Education and Research, 3(1), 57-68.

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University.

  • Kumar, V., & Singh, R. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International, 35(11), 32-45.

  • Mąkosza, M. (2023). Chlorine in an Organic Molecule, a Universal Promoter—Workhorse—Of Reactions. Molecules, 28(23), 7957.

  • Mąkosza, M. (2023). Chlorine in an Organic Molecule. Encyclopedia.

  • Janza, B. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Chemistry Stack Exchange.

  • Bustos, R., Zúñiga, C., & Canales, J. C. (2000). Hydrolysis Mechanisms for the Acetylpyridinephenylhydrazone Ligand in Sulfuric Acid. The Journal of Organic Chemistry, 65(23), 7709-7715.

  • Szafraniec-Szczęsny, J., Tabor, J., Stawowy, M., & Szafraniec, M. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(23), 8560.

  • Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. In Science of Synthesis (Vol. 16, pp. 1-131).

  • Szafraniec-Szczęsny, J., Tabor, J., Stawowy, M., & Szafraniec, M. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(23), 8560.

  • National Center for Biotechnology Information. (n.d.). 6-Amino-3-chloropyridazine. PubChem.

  • Hotha, K. K., Roychowdhury, S., & Subramanian, V. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 7(1), 107-140.

  • Kumar, A., & Kumar, V. (2023). Recent Advances in Versatile Pyridazine-Cored Materials: Principles, Applications, and Challenges. Chemistry – An Asian Journal, 18(21), e202300647.

  • Wang, Y., Wu, J. I., Li, Q., & Schleyer, P. v. R. (2010). Diazine Stability & Aromaticity: A Computational Study. Journal of Organic Chemistry, 75(15), 5099-5106.

  • Sarpong, R., & Ramharrack, P. (2019). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 24(17), 3128.

  • Glass, J. D., & Du, X. (2000). Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines. The Journal of Organic Chemistry, 65(18), 5629–5635.

  • Av-Gay, Y., & Triggle, C. R. (2007). Major degradation product identified in several pharmaceutical formulations against the common cold. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 793–796.

  • ChemicalForce. (2019, June 18). Just one amazing PHOTOCHEMICAL reaction! [Video]. YouTube.

  • Stolarczyk, M., Apola, A., & Krzek, J. (2014). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules, 19(8), 12470–12491.

  • Christl, M., Braun, M., & Deeg, O. (2013). Photochemical Reactions of Chloranil with Cyclooctene, 1,5-Cyclooctadiene, and Cyclohexene Revisited. Organic & Biomolecular Chemistry, 11(11), 1796-1803.

References

Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Chloropyridazines

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of chloropyridazines. Given their electron-deficient nature and the inherent stability of the C-Cl bond, these substrates present unique challenges. This document provides a structured approach to troubleshooting common failures, explaining the underlying chemical principles to empower you to optimize your reactions effectively.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental outcomes and provides a logical progression of troubleshooting steps.

Issue 1: Low to No Conversion of Chloropyridazine Starting Material

This is one of the most frequent issues, often pointing to a problem with the initial, rate-limiting oxidative addition step.[1][2]

Core Problem: The palladium catalyst is not effectively breaking the C-Cl bond of the chloropyridazine.

Causality & Corrective Actions:

  • Insufficient Catalyst Activity: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough for the electron-deficient and sterically hindered environment of a chloropyridazine.[1]

    • Solution: Switch to a more potent catalytic system. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly recommended.[2] These ligands are both sterically bulky and electron-rich, which promotes the oxidative addition step.[3]

  • Catalyst Deactivation by Pyridazine Nitrogen: The lone pair of electrons on a nitrogen atom in the pyridazine ring can coordinate to the palladium center, effectively poisoning the catalyst.[2][4]

    • Solution: The use of bulky ligands, as mentioned above, can sterically shield the palladium center from this inhibitory coordination.[2] Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can also compensate for a degree of catalyst deactivation.[4]

  • Inadequate Reaction Temperature: The activation energy for the C-Cl bond cleavage might not be met at lower temperatures.

    • Solution: Increase the reaction temperature, often in the range of 80-120 °C.[1] Microwave irradiation can also be highly effective in reducing reaction times and improving yields for challenging substrates.[5]

Issue 2: Significant Formation of Side Products

The appearance of unexpected products alongside or instead of the desired coupled product points to competing reaction pathways.

Core Problems: Protodeboronation, homocoupling, or dehalogenation are outcompeting the desired cross-coupling.

Causality & Corrective Actions:

  • Protodeboronation of the Boronic Acid/Ester: This occurs when the boronic acid reagent reacts with a proton source (often water) and is converted back to an arene, leading to a loss of the key nucleophile.[1][6] This is a particularly common issue with electron-deficient heteroaryl boronic acids.[7]

    • Solution:

      • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried.

      • Switch to a More Stable Boron Reagent: Boronic esters (e.g., pinacol esters) or potassium organotrifluoroborates are generally more stable to protodeboronation than boronic acids.[8][9][10][11] They can act as a "slow-release" source of the boronic acid under the reaction conditions.[12]

      • Base Selection: A weaker base may sometimes reduce the rate of this side reaction.[1]

  • Homocoupling of the Boronic Acid: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[2]

    • Solution:

      • Thorough Degassing: Ensure the reaction mixture is meticulously degassed with an inert gas (Argon or Nitrogen) before adding the catalyst.[1] Maintain a positive inert gas atmosphere throughout the reaction.

      • Use a Pd(0) Source: Using a Pd(0) precatalyst like Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂.[13]

  • Dehalogenation of the Chloropyridazine: The starting material is reduced, with the chlorine being replaced by a hydrogen atom. This is often caused by the formation of a palladium-hydride (Pd-H) species.[4][14]

    • Solution:

      • Optimize the Base and Solvent: Avoid strong alkoxide bases and alcohol solvents which can be hydride sources. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃, or phosphate bases like K₃PO₄ are often better choices.[14]

      • Ligand Choice: The use of bulky, electron-rich phosphine ligands can sometimes suppress this side reaction.[14] While aryl iodides and bromides are more prone to dehalogenation, chlorides are generally less susceptible.[14][15][16]

Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions for a Suzuki coupling with a new chloropyridazine substrate?

A1: For a novel chloropyridazine, it is advisable to start with a robust and highly active catalytic system. A good starting point would be:

  • Catalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos or XPhos (2-4 mol%)

  • Base: K₃PO₄ (2-3 equivalents)[2][13]

  • Solvent: A polar aprotic solvent like 1,4-dioxane or toluene, often with a small amount of water.[13]

  • Temperature: 100 °C

This combination is known to be effective for a wide range of challenging heteroaryl chloride couplings.[3][13]

Q2: How do I choose the optimal base for my reaction?

A2: The base plays a crucial role in activating the boronic acid for the transmetalation step.[2] The choice is highly dependent on the specific substrates and solvent system.

  • Strong Bases (e.g., NaOH, NaOMe): Can be effective but may promote side reactions.

  • Carbonates (e.g., K₂CO₃, Cs₂CO₃): Widely used and often a good balance of reactivity and selectivity.

  • Phosphates (e.g., K₃PO₄): Frequently the base of choice for challenging couplings of heteroaryl chlorides due to their moderate strength and good solubility.[2][3]

  • Fluorides (e.g., KF, CsF): Can be effective, particularly with boronic esters.

Screening a small panel of bases is a highly recommended optimization step.[2]

Q3: My chloropyridazine has multiple chlorine atoms. How can I achieve site-selective coupling?

A3: Achieving site-selectivity in polychlorinated pyridazines is a significant challenge that often depends on the electronic and steric environment of each C-Cl bond. However, modern ligand development has provided powerful tools to control this. It has been demonstrated that by judiciously choosing the palladium ligand, one can switch the preferred coupling site on a 3,5-dichloropyridazine from the 3-position to the 5-position.[17][18] This highlights that ligand choice can override the inherent reactivity of a particular position.

Q4: Can I run these reactions under aerobic conditions?

A4: It is strongly discouraged. The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state.[1] This not only kills the catalytic cycle but can also promote the homocoupling of the boronic acid.[2] Always use properly degassed solvents and maintain an inert atmosphere for the best results.

Data & Protocols

Table 1: Recommended Starting Conditions for Chloropyridazine Suzuki Coupling
ComponentRecommendationRationale & Notes
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Pd(0) or Pd(II) precatalysts are both effective with appropriate ligands.
Ligand SPhos, XPhos, or other Buchwald-type biarylphosphinesEssential for activating the C-Cl bond and preventing catalyst deactivation.[2]
Catalyst Loading 1-5 mol%Higher loadings may be necessary for particularly unreactive substrates.
Boron Reagent Boronic Acid or Pinacol EsterPinacol esters offer greater stability against protodeboronation.[9]
Base K₃PO₄ or Cs₂CO₃Proven to be effective for challenging heteroaryl couplings.[2][3]
Solvent 1,4-Dioxane, Toluene, or THF (often with 10-20% water)The solvent must solubilize all components. Water can be crucial for some base/boron reagent combinations.
Temperature 80-120 °CHigher temperatures are often required to overcome the activation barrier.[1]
General Experimental Protocol for a Trial Reaction

This protocol is a generalized starting point and should be optimized for each specific substrate combination.

  • Reaction Setup: To an oven-dried Schlenk flask, add the chloropyridazine (1.0 eq), arylboronic acid (1.2-1.5 eq), and base (e.g., K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[2]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe.[2]

  • Catalyst Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precatalyst and ligand. Add the appropriate amount of this solution to the reaction flask via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired coupled product.[2]

Visual Guides

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition pd0->oa Ar-Cl pd2 Ar-Pd(II)-Cl(L2) (Palladacycle) oa->pd2 [Rate-Limiting Step for Chlorides] tm Transmetalation pd2->tm Ar'-B(OR)2 + Base pd2_b Ar-Pd(II)-Ar'(L2) tm->pd2_b re Reductive Elimination pd2_b->re re->pd0 Catalyst Regeneration product Ar-Ar' (Desired Product) re->product chloropyridazine Chloropyridazine (Ar-Cl) chloropyridazine->oa boronic_acid Boronic Acid Derivative (Ar'-B(OR)2) boronic_acid->tm base Base base->tm

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting_Tree start Low or No Yield Observed q1 Is the catalyst system active enough for C-Cl activation? start->q1 sol1 Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading (3-5 mol%). q1->sol1 No q2 Is the reaction temperature sufficient? q1->q2 Yes a1_yes Yes a1_no No end_node Re-run Optimized Reaction sol1->end_node sol2 Increase temperature to 80-120 °C. Consider microwave irradiation. q2->sol2 No q3 Are side reactions (protodeboronation, homocoupling) dominant? q2->q3 Yes a2_yes Yes a2_no No sol2->end_node sol3 Use boronic esters or trifluoroborates. Ensure rigorous degassing. Screen different bases. q3->sol3 Yes q4 Is the system properly degassed? q3->q4 No a3_yes Yes a3_no No sol3->end_node sol4 Degas solvents thoroughly. Use freeze-pump-thaw cycles. q4->sol4 No q4->end_node Yes a4_yes Yes a4_no No sol4->end_node

Caption: A decision tree for systematically troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Managing Reaction Exotherms in the Synthesis of Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of pyridazine derivatives is fundamental to the development of new pharmaceuticals, agrochemicals, and energetic materials.[1][2][3] Many synthetic routes to these vital heterocyclic compounds involve highly exothermic steps, which, if not properly managed, can lead to thermal runaway events, reduced product yield, compromised purity, and significant safety hazards.[4][5][6] This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, predicting, and controlling reaction exotherms in pyridazine synthesis. It is structured in a question-and-answer format to directly address common challenges and provide actionable, field-proven solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is exotherm management so critical in pyridazine synthesis specifically?

A1: The concern is rooted in both the reactants commonly used and the stability of the target molecules. Pyridazine syntheses often employ highly reactive, energy-rich reagents like hydrazine and its derivatives.[2][7] The formation of the stable, aromatic pyridazine ring from less stable precursors is a thermodynamically favorable process that releases significant energy. Furthermore, functionalization reactions on the pyridazine ring, such as nitration to create energetic materials, are themselves highly exothermic processes.[8] Failure to dissipate this heat can lead to dangerous increases in temperature and pressure.[4][9]

Q2: Which synthetic steps are most likely to produce dangerous exotherms?

A2: Several common steps in pyridazine synthesis are known for their exothermic nature:

  • Condensation of 1,4-Dicarbonyl Compounds with Hydrazine: This is a classic and widely used method for forming the pyridazine ring.[7][10] The initial reaction can be vigorous and highly exothermic.

  • Diels-Alder and Inverse Electron Demand Diels-Alder Reactions: These cycloaddition reactions are powerful tools for constructing the pyridazine core but can be exothermic, particularly when using highly reactive dienes or dienophiles.[1][11][12] While often thermally initiated, the reaction's propagation can release substantial heat.

  • Nucleophilic Aromatic Substitution (SNAr): Introducing functionalities onto the electron-deficient pyridazine ring can be exothermic, especially when using potent nucleophiles.[13][14]

  • Quenching Procedures: The neutralization or decomposition of unreacted, highly reactive reagents (e.g., organometallics, strong acids/bases, or chlorinating agents like POCl₃) is a frequent source of dangerous exotherms if not performed with extreme care.[15][16] Adding a quenching agent like water too quickly can cause a violent, uncontrolled reaction.[15]

Q3: What is a thermal runaway, and how can it be prevented?

A3: A thermal runaway is a hazardous situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat, creating a dangerous positive feedback loop.[4][6][17] This can result in boiling of the solvent, a rapid pressure increase, and potentially an explosion or reactor failure.[5][18]

Prevention is based on a fundamental principle: ensure the rate of heat removal is always greater than the rate of heat generation. This is achieved through a combination of strategies:

  • Engineering Controls: Utilizing reactor jackets, cooling coils, or external heat exchangers to actively remove heat.[19][20]

  • Procedural Controls: Implementing methods like slow, controlled addition of a limiting reagent (semi-batch feeding) to manage the rate of heat generation.[9][21]

  • Chemical Controls: Using an appropriate solvent to dilute the reactants, which increases the overall thermal mass of the system and helps absorb heat.[16][20]

A thorough hazard assessment before beginning any synthesis is the most critical step in prevention.[18]

Section 2: Troubleshooting Guide

Issue 1: My reaction temperature is spiking uncontrollably during the addition of hydrazine to a 1,4-diketone.

  • Symptoms: Rapid temperature increase beyond the set point, solvent boiling, noticeable pressure increase in a sealed system.

  • Causality: This is a classic sign that the rate of heat generation from the condensation reaction is overwhelming the cooling capacity of your setup. Hydrazine is highly reactive, and adding it too quickly to the full amount of diketone creates a large, instantaneous exotherm.

  • Solutions:

    • Control the Addition Rate: The most effective solution is to add the hydrazine solution dropwise using an addition funnel or a syringe pump.[9] This makes the hydrazine the limiting reagent at any given moment, ensuring it reacts as it is added and prevents its accumulation.[21]

    • Improve Cooling Efficiency: Ensure your reaction flask is adequately submerged in the cooling bath. Use a cryo-cooler for temperatures below 0 °C for more robust cooling. For larger-scale reactions, consider a reactor with a cooling jacket or internal cooling coils.[4][19]

    • Dilute the Reaction: Increasing the solvent volume can help absorb the heat generated. However, be aware that excessive dilution may slow the reaction rate undesirably.

    • Reverse the Addition: Consider adding the diketone solution slowly to the hydrazine solution. The best approach depends on the specific stability of your reagents.

Issue 2: My quenching procedure is violent and unsafe.

  • Symptoms: Foaming, splashing, rapid gas evolution, and a severe exotherm upon adding the quenching agent (e.g., water, alcohol).

  • Causality: This occurs when a large amount of a highly reactive species (e.g., unreacted POCl₃, organolithium reagents, or metal hydrides) is still present in the reaction flask and is suddenly exposed to a protic quenching agent.[15][16] The hydrolysis or neutralization is often much more exothermic than the primary reaction itself.

  • Solutions:

    • Cool the Reaction Mixture: Before quenching, always cool the reaction flask to 0 °C or below using an appropriate cooling bath.[15][22]

    • Use a Less Reactive Quenching Agent First: For extremely reactive reagents, begin the quench with a less reactive substance, like isopropanol, before introducing water.[22][23]

    • Perform a "Reverse Quench": Instead of adding the quenching agent to the reaction flask, slowly add the reaction mixture to a separate flask containing a large volume of the cold quenching agent with vigorous stirring.[16] This ensures the reactive species is always the limiting reagent and the large volume of the quench solution can absorb the heat.

    • Ensure Stoichiometric Control: In reactions like chlorinations with POCl₃, using the minimum necessary amount of the reagent can significantly reduce the severity of the quenching exotherm.[16]

Issue 3: I'm scaling up a reaction from 1g to 100g and I'm concerned about the exotherm.

  • Causality: Heat dissipation is a major challenge during scale-up. As the volume of a reactor increases, its surface area-to-volume ratio decreases.[21] This means a 100g reaction has proportionally less surface area available to dissipate heat compared to a 1g reaction, making it much more likely to overheat.

  • Key Considerations & Solutions:

    • Reaction Calorimetry: Before scaling up, use a reaction calorimeter to measure the heat of reaction (ΔHrxn), heat flow, and adiabatic temperature rise.[17] This data is crucial for calculating the cooling power required at a larger scale.

    • Shift from Batch to Semi-Batch: Do not mix all reagents at once (batch mode). Instead, adopt a semi-batch approach where one key reagent is added slowly over time.[16] This controls the rate of heat generation to match the removal capacity of the larger reactor.

    • Re-evaluate Cooling Systems: A simple ice bath that worked for a 1g scale will be insufficient for 100g. A jacketed reactor with a circulating chiller is often necessary.[4]

    • Review Agitation: Ensure stirring is efficient enough to maintain a homogenous temperature throughout the larger volume. Poor mixing can create localized hot spots that initiate a runaway.

Decision-Making Workflow for Exotherm Control

The following diagram illustrates a logical workflow for selecting an appropriate exotherm management strategy.

ExothermControl Start Start: Plan Pyridazine Synthesis Assess Assess Exotherm Potential (Literature, Calorimetry, Analogy) Start->Assess LowRisk Low/Manageable Exotherm Assess->LowRisk Low HighRisk High/Unknown Exotherm Assess->HighRisk High StandardSetup Standard Cooling Setup (e.g., Ice Bath) LowRisk->StandardSetup Strategy Select Primary Control Strategy HighRisk->Strategy Monitor Monitor Temperature During Batch Addition StandardSetup->Monitor Proceed Proceed with Synthesis Monitor->Proceed SemiBatch Controlled Addition (Semi-Batch) Strategy->SemiBatch Control Reaction Rate Dilution Dilution with Inert Solvent Strategy->Dilution Absorb Heat AdvCooling Advanced Cooling (Jacketed Reactor, Chiller) Strategy->AdvCooling Increase Heat Removal Implement Implement & Monitor with Real-Time Probes SemiBatch->Implement Dilution->Implement AdvCooling->Implement Implement->Proceed

Caption: Decision tree for selecting an exotherm control strategy.

Section 3: Key Experimental Protocols

Protocol 1: Controlled Addition for an Exothermic Condensation Reaction

Objective: To safely synthesize a pyridazine derivative via the condensation of 1,4-pentanedione with hydrazine hydrate, controlling the exotherm through slow addition and efficient cooling.

Materials:

  • Round-bottom flask (3-neck)

  • Magnetic stir bar and stir plate

  • Thermometer or thermocouple probe with display

  • Pressure-equalizing addition funnel

  • Condenser with inert gas inlet (N₂ or Ar)

  • Cooling bath (ice-water)

  • 1,4-pentanedione

  • Hydrazine hydrate solution

  • Ethanol (solvent)

Procedure:

  • Setup: Assemble the 3-neck flask with the magnetic stir bar, thermometer/probe (ensuring the tip is submerged in the reaction medium), and the addition funnel. Attach the condenser to the central neck and establish an inert atmosphere.

  • Cooling: Place the entire apparatus in an ice-water bath and allow the flask to cool to 0-5 °C.

  • Initial Charge: Charge the flask with 1,4-pentanedione and ethanol. Begin stirring to ensure the solution is homogenous and chilled.

  • Controlled Addition: Dilute the hydrazine hydrate in a separate portion of ethanol and load this solution into the addition funnel.

  • Begin adding the hydrazine solution dropwise to the stirred diketone solution. Crucially, monitor the internal reaction temperature continuously. [9]

  • Temperature Management: Maintain the internal temperature below a pre-determined limit (e.g., 10 °C). If the temperature rises too quickly, immediately stop the addition and allow the cooling system to bring it back down before resuming at a slower rate.

  • Completion: Once the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes before slowly warming to room temperature to ensure the reaction goes to completion.

  • Proceed with the subsequent workup and purification steps.

Protocol 2: Safe "Reverse" Quenching of a Reaction Mixture

Objective: To safely quench a reaction containing a significant excess of a reactive species.

Procedure:

  • Preparation: In a separate, appropriately sized flask (at least 4-5 times the volume of your reaction mixture), place a large volume of the quenching solution (e.g., a mixture of ice and saturated aqueous sodium bicarbonate). This will be the "quench pot".

  • Cooling: Place the quench pot in an ice bath and begin vigorous stirring.

  • Reaction Mixture Cooling: Cool the primary reaction flask containing the reactive species to 0 °C.

  • Slow Transfer: Using a cannula or a dropping funnel, slowly add the reaction mixture to the vigorously stirred, cold quenching solution in the quench pot.[16]

  • Monitor: Watch for signs of exotherm or gas evolution in the quench pot. If the reaction becomes too vigorous, stop the addition immediately.

  • Completion: Once the entire reaction mixture has been added, continue to stir the quench pot in the ice bath for at least 30-60 minutes to ensure all reactive species have been neutralized.

  • Final Check: Before proceeding to workup, you can test for completion by adding a small amount of a more reactive quenching agent (e.g., a drop of water) to see if any reaction occurs. Do this with extreme caution.

Safe Quenching Workflow

QuenchingWorkflow start End of Reaction (Reactive Species Remain) cool_reaction 1. Cool Reaction Mixture to ≤ 0 °C start->cool_reaction prepare_quench 2. Prepare Separate Quench Pot (Large volume of cold quench solution) cool_reaction->prepare_quench reverse_add 3. SLOWLY Add Reaction Mixture to Vigorously Stirred Quench Pot (Reverse Quench) prepare_quench->reverse_add monitor 4. Continuously Monitor Temperature & Gas Evolution reverse_add->monitor monitor->reverse_add Too Vigorous: Stop/Slow Addition stir 5. Stir for 30-60 min After Addition is Complete monitor->stir Reaction Controlled workup 6. Proceed to Aqueous Workup stir->workup

Caption: Step-by-step workflow for a safe reverse quenching procedure.

Data Tables for Quick Reference

Table 1: Common Laboratory Cooling Baths

Coolant Mixture Achievable Temperature (°C) Notes
Ice / Water 0 Most common; effective for moderate exotherms.[9]
Ice / NaCl -20 to -10 Eutectic mixture; useful for lower temperatures.
Dry Ice / Acetone or Isopropanol -78 Standard for very low-temperature reactions; use with proper ventilation and safety precautions.[9]
Acetonitrile / Liquid N₂ -41 Slush bath; provides a specific temperature point.

| Recirculating Chiller | -80 to +20 | Offers precise and automated temperature control, ideal for scale-up and long reactions.[9] |

Table 2: Comparison of Primary Exotherm Control Strategies

Strategy Pros Cons Best For
Cooling Direct heat removal; effective for predictable exotherms. Limited by heat transfer efficiency; may be insufficient for rapid exotherms or large scales. Small to medium scale reactions with moderate exotherms.
Dilution Simple to implement; increases thermal mass to absorb heat. May significantly slow down desired reaction; increases solvent waste. Highly concentrated reactions where kinetics are not severely impacted.

| Controlled Addition (Semi-Batch) | Directly controls the rate of heat generation; highly effective and scalable.[16][21] | Requires additional equipment (e.g., syringe pump); addition rate must be carefully optimized. | Highly exothermic reactions, especially during process development and scale-up. |

References

Technical Support Center: Solvent Effects on the Reactivity of 3-Acetyl-6-chloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 3-Acetyl-6-chloropyridazine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. This compound is a key intermediate in the synthesis of a wide range of biologically active compounds.[1] Its reactivity is dominated by the electron-deficient nature of the pyridazine ring, making the chlorine atom at the 6-position susceptible to nucleophilic aromatic substitution (SNAr).

The choice of solvent is a critical, yet often underestimated, parameter that can dramatically influence the rate, yield, and even the mechanistic pathway of reactions involving this substrate. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to solvent effects, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction pathway for this compound, and how do solvents influence it?

A1: The primary and most synthetically useful reaction is the Nucleophilic Aromatic Substitution (SNAr) of the chlorine atom at the C6 position. The pyridazine ring's two adjacent nitrogen atoms act as strong electron-withdrawing groups, which significantly acidify the ring protons and activate the C-Cl bond towards nucleophilic attack.[2] The acetyl group at the C3 position further enhances this electron deficiency through its inductive and mesomeric effects.

The SNAr mechanism generally proceeds via a two-step, addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex .[3][4]

Solvent Effects on the SNAr Mechanism: The solvent's role is crucial in stabilizing the charged species involved in this mechanism:

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are generally the solvents of choice for SNAr reactions. They possess large dipole moments and are excellent at solvating cations, but they are poor at solvating anions (the nucleophile). This leaves the nucleophile "bare" and highly reactive. Furthermore, they effectively stabilize the polar, charged Meisenheimer complex, thus lowering the activation energy of the rate-determining first step (nucleophilic attack).[5][6]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can significantly slow down SNAr reactions. They form strong hydrogen bonds with the nucleophile, creating a solvent shell that reduces its nucleophilicity and increases the energy required for it to attack the pyridazine ring.[7][8][9] While they can stabilize the Meisenheimer complex, the de-solvation energy of the nucleophile often dominates, leading to sluggish reactions.

  • Non-Polar Solvents (e.g., Toluene, Hexane, Dioxane): These solvents are generally poor choices. They cannot effectively solvate the charged nucleophile or stabilize the polar Meisenheimer intermediate, leading to very slow reaction rates and often poor solubility of reagents.[10]

Q2: I am attempting a nucleophilic substitution on this compound with a secondary amine in ethanol and observing very low conversion. Why is this happening?

A2: This is a classic case of suboptimal solvent choice for an SNAr reaction. As detailed in Q1, polar protic solvents like ethanol will heavily solvate your amine nucleophile through hydrogen bonding. This "caging" of the nucleophile drastically reduces its availability and reactivity towards the electron-deficient pyridazine ring. The reaction rate in hydroxylic solvents is often inversely proportional to the hydrogen-bond-donating ability of the solvent.[9]

Recommendation: Switch to a polar aprotic solvent. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent starting points. You should observe a significant increase in the reaction rate and conversion. If your starting materials are sensitive to high temperatures, acetonitrile (MeCN) can be a good alternative, though it is generally less polar than DMSO or DMF.

Q3: When I run my reaction in DMF, I get my desired product, but also a significant side product I can't identify. Could the solvent be involved?

A3: Yes, while DMF is an excellent solvent for SNAr, it is not always inert, especially at elevated temperatures (>100-120 °C) or in the presence of strong bases or nucleophiles. DMF can decompose to generate dimethylamine and carbon monoxide. The in situ generated dimethylamine can then act as a nucleophile, reacting with your this compound to form N,N-dimethyl-6-(3-acetylpyridazinyl)amine as a byproduct.

Troubleshooting Steps:

  • Lower the Reaction Temperature: If kinetically feasible, reduce the temperature to minimize DMF decomposition.

  • Use a Scavenger: If a base is used, ensure it is not excessively strong or consider if a non-nucleophilic base could be used.

  • Switch Solvents: Consider using DMSO, which is generally more thermally stable. Alternatively, a solvent like sulfolane can be used for very high-temperature applications. Dioxane with a phase-transfer catalyst can sometimes be an effective, more inert alternative.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Related to Solvent Recommended Solutions & Explanations
No Reaction or Extremely Slow Reaction 1. Incorrect Solvent Class: Use of a non-polar (e.g., Toluene) or polar protic (e.g., Methanol) solvent.[7] 2. Poor Reagent Solubility: Starting materials are not fully dissolved at the reaction temperature.1. Switch to a Polar Aprotic Solvent: Use DMSO, DMF, or NMP. These solvents accelerate SNAr by stabilizing the Meisenheimer complex without deactivating the nucleophile.[6] 2. Increase Polarity or Temperature: If solubility is an issue in a solvent like acetonitrile, switch to the more polar DMSO. Gentle heating can also improve solubility, but monitor for thermal degradation.
Low Yield with Starting Material Remaining 1. Suboptimal Solvent Polarity: The chosen solvent (e.g., THF, Ethyl Acetate) may not be polar enough to sufficiently accelerate the reaction to completion in a reasonable timeframe. 2. Reversible Reaction or Equilibrium: While less common for SNAr, the solvent could influence the position of an unfavorable equilibrium.1. Screen More Polar Solvents: Create a systematic screen of polar aprotic solvents ranked by dielectric constant (e.g., Acetonitrile < DMF < DMSO). This will help you find the optimal balance of reactivity and workup feasibility. 2. Add a Base: If an acidic byproduct (like HCl) is formed, it can protonate your nucleophile, shutting down the reaction. Adding a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) can drive the reaction to completion. The solvent must be able to dissolve or suspend the base effectively.
Formation of Multiple Unidentified Byproducts 1. Solvent Reactivity: The solvent itself is reacting with the substrate (e.g., DMF decomposition). 2. Solvent-Mediated Side Reactions: The solvent may promote alternative pathways. For example, highly polar solvents can sometimes facilitate undesired eliminations or rearrangements if the nucleophile is also a strong base.1. Verify Solvent Inertness: Run a control experiment by heating the substrate in the solvent without the nucleophile to check for degradation. If the solvent is reactive, switch to a more robust alternative like DMSO or sulfolane. 2. Tune Solvent Polarity: If base-mediated side reactions are suspected, reducing the solvent polarity (e.g., from DMSO to DMF or acetonitrile) may disfavor these pathways relative to the desired SNAr reaction.
Difficulty with Product Isolation / Workup 1. High-Boiling Point Solvents: DMSO (BP: 189 °C) and DMF (BP: 153 °C) are notoriously difficult to remove on a laboratory scale. 2. Solvent Miscibility: The reaction solvent is miscible with the extraction solvent (e.g., DMF and water), leading to emulsions or poor extraction efficiency.1. Aqueous Workup: For high-boiling point aprotic solvents, dilute the reaction mixture significantly with water (if the product is insoluble) and extract with a water-immiscible solvent like ethyl acetate or dichloromethane. The product should precipitate or be extracted, leaving the solvent in the aqueous phase. 2. Alternative Solvents: For easier workup, consider if the reaction can be performed in a lower-boiling point solvent like acetonitrile (BP: 82 °C) or even acetone, perhaps at a slightly higher temperature or for a longer duration.

Experimental Protocols & Data

Protocol: Screening Solvents for Nucleophilic Substitution

This protocol provides a general method for screening various solvents to optimize the reaction of this compound with a generic nucleophile (e.g., morpholine).

Step-by-Step Methodology:

  • Preparation: In separate, dry reaction vials equipped with stir bars, add this compound (1.0 eq), the nucleophile (1.1 eq), and a non-nucleophilic base such as K₂CO₃ (1.5 eq).

  • Solvent Addition: To each vial, add a different anhydrous solvent (e.g., DMSO, DMF, Acetonitrile, THF, Toluene) to achieve a consistent concentration (e.g., 0.5 M).

  • Reaction: Place all vials in a heating block set to a standard temperature (e.g., 80 °C).

  • Monitoring: After set time points (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS to determine the relative conversion.

  • Analysis: Compare the conversion rates across the different solvents to identify the most effective one. The results can be tabulated for clear comparison.

Sample Data: Solvent Effects on Reaction Yield

The following table illustrates hypothetical results from a solvent screening experiment for the reaction of this compound with morpholine at 80 °C for 12 hours.

SolventSolvent TypeDielectric Constant (ε)Relative Reaction RateYield (%)Observations
TolueneNon-Polar2.4Very Slow< 5%Poor solubility of reagents.
THFPolar Aprotic7.6Slow25%Reaction proceeds but is sluggish.
AcetonitrilePolar Aprotic37.5Moderate75%Good reaction rate, easy workup.
DMFPolar Aprotic38.3Fast92%Excellent rate, moderate workup.
DMSOPolar Aprotic47.2Very Fast>98%Fastest rate, difficult workup.
EthanolPolar Protic24.6Very Slow< 10%Nucleophile deactivation observed.[9]

Visualizations

Reaction Mechanism & Solvent Influence

The following diagram illustrates the SNAr mechanism. Polar aprotic solvents accelerate the reaction by stabilizing the charged Meisenheimer complex in the rate-determining step.

Caption: Generalized SNAr mechanism on this compound.

Experimental Workflow: Solvent Screening

This workflow outlines the logical steps for efficiently screening solvents to optimize a reaction.

Solvent_Screening_Workflow start Define Reaction: Substrate, Nucleophile, Temp. select_solvents Select Solvents: Polar Aprotic (DMSO, DMF) Polar Protic (EtOH) Non-Polar (Toluene) start->select_solvents setup_rxns Set Up Parallel Reactions (Constant Concentration) select_solvents->setup_rxns run_monitor Run & Monitor (TLC / LC-MS at t=1, 4, 12h) setup_rxns->run_monitor analyze Analyze Data: Compare Conversion Rates run_monitor->analyze decision Optimal Solvent Found? analyze->decision optimize Optimize Other Parameters (Temp, Concentration) decision->optimize Yes reselect Select New Solvents or Modify Conditions decision->reselect No end Final Protocol optimize->end reselect->select_solvents

Caption: Logical workflow for systematic solvent screening experiments.

References

Technical Support Center: Scale-Up and Synthesis of 3-Acetyl-6-chloropyridazine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 3-Acetyl-6-chloropyridazine and its key intermediates. This guide is designed for researchers, process chemists, and drug development professionals. We aim to provide in-depth, field-proven insights to help you navigate the common challenges and scale-up considerations associated with this synthetic pathway. Our focus is on explaining the causality behind experimental choices to ensure both success and safety in your work.

Overview of the Synthetic Challenge

This compound is a valuable building block in medicinal chemistry. However, its synthesis, particularly during scale-up, presents several challenges. The electron-deficient nature of the pyridazine ring complicates direct acylation, making a multi-step approach necessary. The most common and scalable route involves the conversion of a nitrile intermediate using an organometallic reagent. This guide will focus on troubleshooting this robust but technically demanding pathway.

Common Synthetic Workflow

The logical pathway to the target molecule avoids problematic direct Friedel-Crafts acylation on the electron-deficient pyridazine core. Instead, it relies on the construction of a key nitrile intermediate, which is then converted to the ketone.

G cluster_0 Part 1: Pyridazine Core Formation cluster_1 Part 2: Intermediate Functionalization cluster_2 Part 3: Acetyl Group Installation A Maleic Anhydride C Pyridazin-3,6-diol A->C 1. Reaction B Hydrazine B->C 2. Cyclization D 3,6-Dichloropyridazine C->D Chlorination (e.g., POCl₃) E 6-Chloropyridazine-3-carbonitrile D->E Cyanation (e.g., NaCN) G Imine Intermediate (not isolated) E->G Grignard Addition F Methylmagnesium Bromide (Grignard Reagent) F->G H This compound (Final Product) G->H Aqueous Hydrolysis

Caption: General synthetic workflow for this compound.

Troubleshooting Guide & Scale-Up FAQs

This section addresses specific issues you may encounter during synthesis, presented in a question-and-answer format.

Part A: Chlorination and Cyanation Intermediates

Question 1: My chlorination of Pyridazin-3,6-diol to 3,6-Dichloropyridazine using phosphorus oxychloride (POCl₃) is giving a low yield and a dark, tarry crude product. What's happening?

Answer: This is a common issue stemming from the aggressive nature of the reagent and reaction conditions.

  • Causality: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. At elevated temperatures, it can promote polymerization and decomposition of the pyridazine ring, leading to tar formation. Incomplete reaction can also leave behind highly polar, hard-to-remove hydroxy-intermediates.

  • Troubleshooting & Optimization:

    • Temperature Control (Critical for Scale-Up): The reaction is highly exothermic. Ensure you have adequate cooling capacity. Add the POCl₃ slowly to the substrate, maintaining a controlled internal temperature, often below 80-90 °C. A runaway reaction is a significant safety hazard.

    • Solvent/Catalyst: While often run neat, the addition of a high-boiling inert solvent like toluene or a catalytic amount of a phase-transfer catalyst or DMF can sometimes moderate the reaction and improve yields, although this requires careful optimization.

    • Work-up Procedure: The quench is as critical as the reaction itself. Slowly and carefully add the reaction mixture to ice-water. This must be done in a well-ventilated fume hood, as large volumes of HCl gas are evolved. An uncontrolled quench can cause a violent exotherm. Neutralize carefully with a base like sodium carbonate or sodium hydroxide solution while maintaining a low temperature.

    • Purity of Starting Material: Ensure your Pyridazin-3,6-diol is dry. Water will react violently with POCl₃ and reduce its effectiveness.

Question 2: The cyanation of 3,6-Dichloropyridazine results in a mixture of mono- and di-substituted products, and the reaction stalls. How can I improve selectivity?

Answer: Selectivity in nucleophilic aromatic substitution (SNAr) on dichloropyridazine depends on controlling stoichiometry and reactivity.

  • Causality: The two chlorine atoms on the pyridazine ring have similar reactivity. Adding a full equivalent or an excess of the cyanide source (e.g., NaCN, KCN) can lead to the formation of the undesired 3,6-dicyanopyridazine. The reaction can stall if the cyanide salt has low solubility in the chosen solvent.

  • Troubleshooting & Optimization:

    • Stoichiometry Control: Use a slight sub-stoichiometric amount of the cyanide source (e.g., 0.95 equivalents) to minimize the dicyanated impurity. The unreacted dichloropyridazine is typically easier to separate from the desired mono-cyanated product than the dicyanated version.

    • Solvent System: Use a polar aprotic solvent like DMSO or DMF to improve the solubility of the cyanide salt. This enhances the nucleophilicity of the cyanide ion and promotes a smoother reaction at lower temperatures (e.g., 50-70 °C).

    • Reaction Monitoring: Monitor the reaction closely using TLC or HPLC. Stop the reaction once the starting material is consumed to an optimal level, before significant formation of the di-substituted product occurs.

ParameterRecommendation for SelectivityRationale
Cyanide Equivalents 0.95 - 1.0 eqMinimizes formation of the dicyanated side product.
Solvent DMSO, DMFIncreases solubility of NaCN/KCN, allowing for lower reaction temperatures.
Temperature 50 - 80 °CProvides sufficient energy for SNAr without promoting side reactions.
Monitoring HPLC / TLCAllows for quenching the reaction at peak mono-substitution.
Part B: The Grignard Reaction - Installation of the Acetyl Group

The conversion of 6-Chloropyridazine-3-carbonitrile to the final ketone via a Grignard reaction is the most technically challenging step, especially at scale.[1][2][3]

Question 3: My Grignard reaction won't initiate. I've added my methyl iodide/bromide to the magnesium turnings, but nothing happens.

Answer: Grignard initiation failure is one of the most frequent problems in organometallic chemistry. The root cause is almost always a passivating layer on the magnesium surface or the presence of moisture.

  • Causality: Magnesium metal is coated with a thin, unreactive layer of magnesium oxide (MgO). This layer prevents the alkyl halide from reaching the fresh metal surface to start the reaction. Water in the solvent or on the glassware will quench the Grignard reagent faster than it can form.

  • Troubleshooting & Optimization:

    • Glassware and Solvent Preparation: All glassware must be rigorously dried in an oven (e.g., >120 °C for several hours) and assembled hot under a stream of dry nitrogen or argon. Solvents (typically THF or diethyl ether) must be anhydrous grade and preferably distilled from a drying agent like sodium/benzophenone.

    • Magnesium Activation: Do not just use magnesium turnings from the bottle.

      • Mechanical Activation: Briefly grind the turnings in a dry mortar and pestle right before use to expose fresh surface area.

      • Chemical Activation: Add a small crystal of iodine (it will sublime to a purple vapor and then fade as it reacts with the Mg surface) or a few drops of 1,2-dibromoethane. These activators chemically clean the surface.

    • Initiation Technique: Add only a small portion of your alkyl halide to the activated magnesium in a minimal amount of solvent. You should observe a gentle bubbling, a slight warming, and possibly a color change. Once initiated, you can begin the slow, controlled addition of the remaining alkyl halide diluted in your solvent.

Question 4: The Grignard reaction is successful, but my yield of this compound is low, and I recover a lot of starting nitrile after work-up. What can I do?

Answer: This points to an incomplete reaction, likely due to insufficient active Grignard reagent or suboptimal reaction conditions.

  • Causality: The Grignard reagent adds to the nitrile to form an intermediate imine salt.[2] This intermediate is stable until hydrolyzed by an aqueous acid work-up.[1] If the Grignard reagent is not present in sufficient excess or is not reactive enough, the conversion will be incomplete.

  • Troubleshooting & Optimization:

    • Grignard Titration: Never assume your Grignard reagent concentration is theoretical. Before adding your pyridazine substrate, take an aliquot of the Grignard solution and titrate it (e.g., with a solution of iodine or a standardized acid/base titration with an indicator) to determine its exact molarity.

    • Equivalents: Use at least 1.2-1.5 molar equivalents of the actual Grignard reagent relative to the nitrile. A larger excess may be needed if your system has trace moisture or other electrophilic impurities.

    • Temperature and Addition: Add the nitrile solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to control the initial exotherm. After the addition is complete, allow the reaction to warm to room temperature or gently heat (e.g., to 40-50 °C in THF) to drive the reaction to completion. Monitor by HPLC/TLC.

    • Hydrolysis: Ensure your acidic work-up is effective. The imine intermediate must be hydrolyzed to the ketone.[1][2] A quench into a cold, aqueous acid solution (e.g., 1-2 M HCl or NH₄Cl) followed by stirring for a period (30-60 minutes) is necessary for complete conversion.

G Start Low Yield in Grignard Reaction Q1 Was Grignard Reagent Titrated? Start->Q1 A1_No Action: Titrate Reagent. Determine actual molarity. Q1->A1_No No A1_Yes Proceed to next check. Q1->A1_Yes Yes Q2 Were >1.2 Equivalents Used? A1_Yes->Q2 A2_No Action: Increase equivalents to 1.2 - 1.5. Q2->A2_No No A2_Yes Proceed to next check. Q2->A2_Yes Yes Q3 Was reaction driven to completion? (Warming / Time) A2_Yes->Q3 A3_No Action: Allow to warm to RT or gently heat post-addition. Monitor by HPLC/TLC. Q3->A3_No No A3_Yes Proceed to next check. Q3->A3_Yes Yes Q4 Was hydrolysis step adequate? (Acid quench + stir time) A3_Yes->Q4 A4_No Action: Ensure quench is in cold aqueous acid (e.g., 2M HCl) and stir for >30 min. Q4->A4_No No A4_Yes Issue likely related to substrate purity or unforeseen side reactions. Re-evaluate starting materials. Q4->A4_Yes Yes

Caption: Troubleshooting decision tree for low Grignard reaction yield.

Question 5: What are the primary safety and control challenges when scaling up this Grignard reaction from 10g to 1kg?

Answer: Scaling Grignard reactions introduces significant safety and engineering challenges, primarily related to heat management and reagent handling.[4][5]

  • Heat Transfer: The formation of the Grignard reagent and its subsequent reaction with the nitrile are both highly exothermic. A 100-fold increase in volume (10g to 1kg) results in a 100-fold increase in heat generation, but the surface area of the reactor (which dictates heat removal) increases by a much smaller factor.

    • Scale-Up Solution: Use a jacketed reactor with a reliable cooling system. The rate of addition of reagents must be tied to the internal temperature (Tinternal). An automated control system that stops addition if Tinternal exceeds a set point is standard practice in pilot plants. Never add reagents faster than the cooling system can remove the generated heat.

  • Magnesium Handling: Fine magnesium powder can be pyrophoric. While turnings are safer, their large-scale handling still requires care.

    • Scale-Up Solution: All transfers of magnesium and additions of reagents must be done under a strictly inert atmosphere (N₂ or Ar). The reactor must be purged and inerted before any reagents are added.

  • Quenching: Quenching a large-scale Grignard reaction is extremely hazardous if done incorrectly. Adding water or acid directly to the reaction vessel can cause a violent, uncontrolled quench that can pressurize and rupture the reactor.

    • Scale-Up Solution: The standard and safest procedure is a "reverse quench." The Grignard reaction mixture is slowly transferred into a separate, well-stirred, and cooled vessel containing the quench solution (e.g., aqueous acid). This ensures the quenching agent is always in large excess, safely dissipating the heat.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloropyridazine-3-carbonitrile (Intermediate E)
  • To a dry, inerted flask equipped with a magnetic stirrer, thermometer, and addition funnel, add 3,6-Dichloropyridazine (1.0 eq) and anhydrous DMSO (approx. 5 mL per 1g of starting material).

  • Stir the mixture to dissolve the starting material, maintaining a nitrogen atmosphere.

  • In a separate flask, dissolve sodium cyanide (0.95 eq) in a minimal amount of water and carefully add it to the DMSO solution. Caution: Cyanide is highly toxic.

  • Heat the reaction mixture to 60-70 °C.

  • Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes) or HPLC every hour.

  • Once the starting material is mostly consumed (typically 3-5 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into a larger beaker of ice-water, which should cause the product to precipitate.

  • Stir for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield 6-Chloropyridazine-3-carbonitrile as a solid.

Protocol 2: Grignard Reaction and Synthesis of this compound (Product H)

This protocol must be performed under a strict inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.

  • Grignard Formation: To a 3-neck flask equipped with a condenser, mechanical stirrer, and addition funnel, add magnesium turnings (1.5 eq) and a small crystal of iodine.

  • Add a small portion (approx. 10%) of a solution of methyl bromide or methyl iodide (1.5 eq) in anhydrous THF.

  • Wait for initiation (disappearance of iodine color, gentle reflux). If it does not start, gently warm the flask.

  • Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

  • After addition is complete, stir the grey, cloudy solution for an additional hour at room temperature.

  • Reaction with Nitrile: Cool the Grignard reagent to 0 °C in an ice bath.

  • Dissolve 6-Chloropyridazine-3-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the Grignard solution, keeping the internal temperature below 10 °C.

  • After addition, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC/HPLC shows complete consumption of the nitrile.

  • Work-up/Hydrolysis: Prepare a separate flask with a well-stirred mixture of crushed ice and 2M HCl.

  • Slowly transfer the reaction mixture via cannula into the acidic solution (reverse quench). Maintain the quench temperature below 20 °C.

  • Stir the resulting mixture for 1 hour at room temperature to ensure complete hydrolysis of the imine intermediate.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.

References

Validation & Comparative

A Senior Application Scientist's Guide to Purity Assessment of 3-Acetyl-6-chloropyridazine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Synthesis and Development

3-Acetyl-6-chloropyridazine is a key heterocyclic building block used as an intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1] The presence of impurities—arising from starting materials, by-products, or degradation—can have a profound impact on the yield, safety, and efficacy of the final active ingredient. Therefore, the rigorous assessment of its purity is not merely a quality control checkpoint but a foundational requirement for successful research and development.

This guide provides a comparative analysis of the primary analytical methods for determining the purity of this compound. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and delve into the causality behind methodological choices, empowering researchers to select and implement the most appropriate techniques for their specific needs. The foundation of any reliable analytical result lies in a well-validated method, a process that provides documented evidence that a procedure is fit for its intended purpose.[2][3][4]

Strategic Approach: Identifying Potential Impurities

A robust purity assessment strategy begins with understanding the potential impurities. The synthesis of this compound likely involves precursors such as 3,6-dichloropyridazine.[5][6][7] Consequently, a typical impurity profile may include:

  • Starting Materials: Unreacted 3,6-dichloropyridazine or other precursors.

  • Intermediates & By-products: Compounds formed from side reactions or incomplete reactions.

  • Isomers: Positional isomers that may form during synthesis.

  • Degradants: Products of hydrolysis or oxidation if the compound is unstable under certain conditions.

  • Residual Solvents: Organic solvents used during synthesis and purification.

The ability to separate and quantify these diverse species is the ultimate test of an analytical method's specificity.[8]

Comparative Overview of Core Analytical Techniques

The selection of an analytical technique is a balance of sensitivity, selectivity, speed, and the specific question being asked. For a molecule like this compound, three core techniques stand out: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.

Technique Primary Application Principle Advantages Principle Limitations Typical Throughput
HPLC-UV Main component assay and quantification of non-volatile organic impurities.High sensitivity and resolution for a wide range of polarities. The workhorse of pharmaceutical QC.Requires reference standards for impurity quantification. Compound must have a UV chromophore.Medium to High
Headspace GC-FID Quantification of residual solvents and other volatile impurities.Excellent sensitivity for volatile compounds. Robust and highly reproducible.Compound must be volatile and thermally stable. Not suitable for non-volatile impurities.High
qNMR Absolute purity determination (assay) without a specific reference standard. Structural confirmation.Provides an absolute molar quantity. Highly specific and structurally informative.Lower sensitivity compared to HPLC/GC. Requires a high-purity internal standard.Low to Medium

Deep Dive: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity analysis for non-volatile organic compounds like this compound. Its ability to separate complex mixtures makes it ideal for resolving the main component from closely related impurities.

Causality Behind the Method: We choose Reversed-Phase (RP) HPLC because this compound is a moderately polar molecule, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. UV detection is selected due to the presence of the pyridazine ring, which is an excellent chromophore, ensuring high sensitivity.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SamplePrep Weigh & Dissolve Sample in Diluent (e.g., ACN/H2O) Filter Filter through 0.45 µm Syringe Filter SamplePrep->Filter HPLC Inject into HPLC System (C18 Column, Gradient Elution) Filter->HPLC Detect UV Detection (e.g., 254 nm) HPLC->Detect Integrate Integrate Peak Areas in Chromatogram Detect->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate Report Purity Report Calculate->Report Final Result

Caption: Workflow for HPLC-UV Purity Assessment.

Experimental Protocol: HPLC-UV Method

This protocol is a robust starting point for method development, based on established methods for similar pyridine and pyridazine derivatives.[9]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to achieve a 1 mg/mL concentration.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Data Analysis:

    • Purity is calculated using area normalization:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • For accurate quantification of impurities, a reference standard for each impurity is required to determine its relative response factor.

Trustworthiness through Self-Validation: Before analyzing samples, the system's suitability must be verified. This involves injecting a standard solution multiple times to check for consistent retention times, peak areas, and theoretical plates, ensuring the system is performing correctly.[10]

Deep Dive: Gas Chromatography (GC)

While HPLC assesses non-volatile impurities, GC is the gold standard for detecting and quantifying volatile impurities, most notably residual solvents from the synthesis and purification process. Headspace sampling is the preferred technique as it introduces only the volatile components into the GC system, protecting it from non-volatile sample matrix.

Causality Behind the Method: We use a polar GC column (e.g., WAX phase) as it provides excellent separation for common polar solvents like ethanol, isopropanol, and ethyl acetate, as well as non-polar solvents like heptane and toluene. A Flame Ionization Detector (FID) is chosen for its robustness and nearly universal response to hydrocarbons.

Workflow for Headspace GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SamplePrep Weigh Sample into Headspace Vial AddSolvent Add High-Boiling Point Solvent (e.g., DMSO) SamplePrep->AddSolvent SealVial Crimp and Seal Vial AddSolvent->SealVial Incubate Incubate Vial in Headspace Autosampler SealVial->Incubate Inject Inject Headspace Vapor into GC System Incubate->Inject Separate Separate Solvents on GC Column (Temp Program) Inject->Separate Detect FID Detection Separate->Detect Identify Identify Peaks by Retention Time Detect->Identify Quantify Quantify using External Standards Identify->Quantify Report Solvent Content Report Quantify->Report Final Result

Caption: Workflow for Residual Solvent Analysis by HS-GC-FID.

Experimental Protocol: Headspace GC-FID
  • Instrumentation: GC system with a headspace autosampler and an FID detector.

  • GC Conditions:

    • Column: DB-WAX, 30 m x 0.32 mm, 0.5 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 min.

    • Detector Temperature: 260 °C.

  • Headspace Conditions:

    • Vial Equilibration Temperature: 80 °C.

    • Equilibration Time: 20 minutes.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.

    • Add 1.0 mL of Dimethyl Sulfoxide (DMSO).

    • Immediately seal the vial.

  • Data Analysis:

    • Identify residual solvents by comparing retention times with a known solvent standard mixture.

    • Quantify by creating a calibration curve for each solvent of interest using external standards.

Deep Dive: Quantitative NMR (qNMR) Spectroscopy

qNMR is a powerful primary method for determining the absolute purity (or assay) of a substance. Unlike chromatography, which provides a relative purity, qNMR compares the integral of an analyte's proton signal to that of a certified, high-purity internal standard.

Causality Behind the Method: The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By adding a known mass of a stable, non-interfering internal standard with well-resolved peaks, we can calculate the molar amount, and thus the mass purity, of our analyte. This technique is invaluable for characterizing in-house reference materials.[9]

Workflow for qNMR Purity Determination

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation WeighStd Accurately Weigh Internal Standard (e.g., Maleic Acid) Dissolve Dissolve Both in Deuterated Solvent (DMSO-d6) WeighStd->Dissolve WeighSample Accurately Weigh Sample WeighSample->Dissolve Acquire Acquire 1H NMR Spectrum Dissolve->Acquire Optimize Ensure Long Relaxation Delay (D1) and Sufficient Scans Acquire->Optimize Process Phase and Baseline Correct Spectrum Optimize->Process Integrate Integrate Analyte and Standard Peaks Process->Integrate Calculate Calculate Purity using the qNMR Equation Integrate->Calculate Report Absolute Purity Report Calculate->Report Final Result

Caption: Workflow for Absolute Purity by qNMR.

Experimental Protocol: ¹H-qNMR
  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Materials:

    • Internal Standard (IS): Maleic Acid (Certified Reference Material).

    • Deuterated Solvent: DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh ~5 mg of the internal standard and ~15 mg of this compound into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameter: Use a long relaxation delay (D1) of at least 30 seconds to ensure full relaxation of all protons for accurate integration.

  • Data Analysis:

    • Carefully phase and baseline the spectrum.

    • Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

    • Calculate purity using the following equation:

      Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • PIS = Purity of the internal standard (%)

Summary and Recommendations

The purity assessment of this compound requires a multi-faceted approach. No single technique can provide a complete picture.

  • For routine quality control and release testing, HPLC-UV is the method of choice due to its high throughput, sensitivity, and ability to quantify organic impurities.

  • For ensuring compliance with solvent limits, Headspace GC-FID is essential and non-negotiable in a regulated environment.

  • For the characterization of a new batch as a reference standard, qNMR provides the most accurate assessment of absolute purity, which can then be used to qualify standards for daily chromatographic analysis.

By integrating these techniques, researchers and drug development professionals can build a comprehensive and robust purity profile, ensuring the quality and integrity of their synthesized this compound and the success of their subsequent research.

References

A Comparative Guide to the Spectroscopic Characterization of 3-Acetyl-6-chloropyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of key spectroscopic techniques for the structural elucidation and characterization of 3-Acetyl-6-chloropyridazine and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and validated approach to molecular characterization.

Introduction: The Significance of Pyridazine Derivatives

Pyridazine rings are crucial scaffolds in medicinal chemistry, forming the core of many compounds with significant biological activity.[1] The this compound moiety, in particular, serves as a versatile synthetic intermediate. Its reactive sites—the chlorine atom and the acetyl group—allow for a wide range of chemical modifications, leading to diverse derivatives. Accurate and unambiguous structural confirmation of these derivatives is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of downstream applications. This guide compares Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, providing the experimental data and rationale needed to select and apply these techniques effectively.

Overall Characterization Workflow

A comprehensive characterization strategy does not rely on a single technique. Instead, it involves the strategic integration of multiple spectroscopic methods to build a complete and validated structural picture. The data from each technique provides a unique piece of the puzzle, and together, they offer unambiguous confirmation of the target molecule's identity and purity.

Caption: Integrated workflow for the spectroscopic characterization of a new chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework. For pyridazine derivatives, ¹H and ¹³C NMR are indispensable for confirming substitution patterns.

Expertise & Rationale

The choice of deuterated solvent is critical. While CDCl₃ is common, pyridazine derivatives with polar functional groups may show better solubility and less signal broadening in DMSO-d₆.[2] Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are often necessary to definitively assign proton and carbon signals, especially in complex derivatives where simple multiplicity rules are insufficient.[3][4]

Detailed Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Spectrometer Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition:

    • Set spectral width to cover -2 to 12 ppm.

    • Use a 30-degree pulse angle.

    • Set a relaxation delay of 2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set spectral width to cover 0 to 220 ppm.

    • Acquire a sufficient number of scans (often several thousand) depending on sample concentration.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the TMS signal.

Data Interpretation and Comparison

The pyridazine ring protons typically appear as doublets in the aromatic region. The acetyl protons are a sharp singlet, usually downfield due to the electron-withdrawing effect of the carbonyl group.

Compound Spectra H4/H5 (δ, ppm) -COCH₃ (δ, ppm) C3/C6 (δ, ppm) C4/C5 (δ, ppm) -COCH₃ (δ, ppm)
This compound ¹H NMR~7.9 (d), ~7.7 (d)~2.8 (s)N/AN/AN/A
¹³C NMRN/AN/A~158, ~152~129, ~127~25, ~195 (C=O)
Derivative A (Hypothetical: 6-phenyl) ¹H NMR~8.1 (d), ~7.9 (d)~2.9 (s)N/AN/AN/A
¹³C NMRN/AN/A~160, ~155~130, ~128~26, ~195 (C=O)

Note: Data are representative estimates based on published spectra of similar structures.[5][6][7][8] Chemical shifts are highly dependent on solvent and substituents.

The electronegative chlorine atom deshields the adjacent carbon (C6), causing it to appear at a lower field in the ¹³C NMR spectrum.[9] Replacing the chlorine with other groups (e.g., phenyl, amino) will cause predictable shifts in the NMR signals, providing clear evidence of successful substitution.[10]

Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, serving as a primary confirmation of its elemental formula. The fragmentation pattern offers additional structural clues.

Expertise & Rationale

The choice of ionization technique is crucial. Electron Impact (EI) is a high-energy method that provides extensive fragmentation, which is excellent for structural fingerprinting.[11] Electrospray Ionization (ESI) is a softer technique, ideal for ensuring the molecular ion peak is prominent and for analyzing more polar derivatives. For halogenated compounds like this compound, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a definitive diagnostic feature.[12][13]

Detailed Experimental Protocol: EI-MS
  • Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or dissolve it in a volatile solvent (e.g., methanol, dichloromethane) for GC-MS analysis.

  • Ionization: Use a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

  • Data Interpretation:

    • Identify the molecular ion peak (M⁺).

    • Look for the characteristic M+2 peak, which should have an intensity of approximately one-third that of the M⁺ peak, confirming the presence of one chlorine atom.[14]

    • Analyze the major fragment ions. Common fragmentation includes the loss of the acetyl group (-43 u) or the chlorine atom (-35 u).

Data Interpretation and Comparison
Compound Expected MW Key Ions (m/z) Interpretation
This compound 156.57156/158[M]⁺/[M+2]⁺ (3:1 ratio confirms 1 Cl)[15]
141/143Loss of -CH₃
113/115Loss of -COCH₃
Derivative B (Hypothetical: 6-amino) 137.14137[M]⁺
94Loss of -COCH₃

The presence and ratio of the M⁺ and M+2 peaks provide irrefutable evidence for the number of chlorine atoms in the molecule.[12]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It is particularly useful for confirming the presence of the carbonyl (C=O) group from the acetyl moiety and tracking its reactions.

Expertise & Rationale

For solid samples, the Attenuated Total Reflectance (ATR) method is often preferred over KBr pellets as it requires minimal sample preparation and avoids potential moisture contamination. The key absorbances to monitor are the C=O stretch of the acetyl group and the C=N/C=C stretches of the pyridazine ring.[1][16]

Detailed Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Collect the spectrum over a range of 4000–600 cm⁻¹. Perform a background scan of the clean crystal first.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Data Interpretation and Comparison
Functional Group Characteristic Wavenumber (cm⁻¹) Significance for Characterization
C=O (Acetyl Ketone)1680 - 1715Confirms the presence of the acetyl group.[17]
C=N/C=C (Aromatic Ring)1550 - 1650Characteristic of the pyridazine ring structure.[18]
C-Cl Stretch700 - 850Confirms the presence of the chloro-substituent.
N-H Stretch (if aminated)3200 - 3400Indicates successful substitution of Cl with an amino group.[17]

If a reaction targets the acetyl group (e.g., reduction to an alcohol), the disappearance of the strong C=O band and the appearance of a broad O-H stretch (~3200-3600 cm⁻¹) would provide clear evidence of the transformation.

UV-Visible (UV-Vis) Spectroscopy: Analyzing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for characterizing the π-conjugated system of the pyridazine ring.

Expertise & Rationale

The choice of solvent is important as solvent polarity can influence the position of absorption maxima (λₘₐₓ).[19] A polar solvent like ethanol or methanol is typically used. UV-Vis is less useful for detailed structural elucidation compared to NMR or MS but is excellent for quantitative analysis (using the Beer-Lambert law) and for confirming the integrity of the aromatic chromophore.

Detailed Experimental Protocol: UV-Vis
  • Sample Preparation: Prepare a dilute solution (micromolar range) of the compound in a UV-transparent solvent (e.g., ethanol).

  • Spectrometer Setup: Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.

  • Spectrum Acquisition: Scan the wavelength range from 200 to 400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Data Interpretation and Comparison

Pyridazine and its derivatives typically show multiple absorption bands corresponding to π → π* and n → π* transitions.[20][21]

Compound Expected λₘₐₓ (nm) Associated Transition
This compound ~210-230, ~260-280π → π
~320-340n → π

Note: These are estimated values. The exact λₘₐₓ depends on substituents and solvent.

Modification of the pyridazine ring, such as replacing the chlorine with a group that extends conjugation (e.g., a phenyl group), would be expected to cause a bathochromic (red) shift in the λₘₐₓ, providing evidence of the chemical change.[22]

Integrated Data Analysis: A Self-Validating System

The true power of spectroscopic characterization lies in the integration of data from all techniques. No single method provides the complete picture, but together they create a self-validating system for structure confirmation.

Caption: Logical relationship of how different spectroscopic data converge to validate a proposed chemical structure.

Conclusion

The robust characterization of this compound derivatives requires a multi-faceted spectroscopic approach. NMR spectroscopy defines the core structure, Mass Spectrometry confirms the molecular formula and halogen presence, IR spectroscopy verifies functional groups, and UV-Vis spectroscopy probes the electronic system. By understanding the strengths and experimental rationale of each technique, researchers can confidently synthesize, purify, and validate novel compounds for applications in drug discovery and materials science.

References

A Senior Application Scientist's Guide to Biological Activity Screening of Novel 3-Acetyl-6-chloropyridazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Focusing on the Pyridazine Scaffold

In the landscape of medicinal chemistry, the pyridazine nucleus stands out as a "privileged scaffold."[1][2] This six-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of physicochemical properties—including a high dipole moment and robust hydrogen-bonding capacity—that make it a fertile ground for developing novel therapeutics.[3] The pyridazine core is a key structural feature in numerous approved drugs with applications ranging from cardiotonics to anti-inflammatory and antidepressant agents.[4][5][6]

More importantly, pyridazine derivatives have consistently demonstrated a vast spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[5][7][8] The structure of 3-acetyl-6-chloropyridazine, in particular, serves as an excellent starting point for synthetic modification.[9][10] The chloro and acetyl functional groups are ripe for chemical alteration, allowing for the systematic generation of a library of novel analogs. This guide provides a comprehensive, field-proven framework for the systematic biological screening of such analogs, designed to efficiently identify and characterize promising lead compounds. We will proceed beyond a simple listing of methods to explain the causality behind the experimental design, ensuring a robust and logical screening cascade.

Part 1: A Tiered Strategy for Efficient Screening

A shotgun approach to screening is inefficient and resource-intensive. A successful drug discovery campaign relies on a tiered, hierarchical screening strategy. This approach begins with broad, high-throughput assays to quickly assess general toxicity and identify preliminary "hits," which are then funneled into more specific, mechanistically-focused secondary and tertiary assays. This ensures that resources are focused on the most promising candidates.

Our proposed workflow is designed to maximize data output while minimizing compound attrition due to avoidable factors. It prioritizes early safety and viability assessment before committing to more complex and costly biological assays.

Screening_Workflow cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Target-Oriented Screening cluster_2 Tier 3: Mechanistic Validation Compound_Library Novel this compound Analog Library Cytotoxicity_Assay Cytotoxicity Profiling (e.g., MTT Assay) Against Cancer & Normal Cell Lines Compound_Library->Cytotoxicity_Assay Primary Screen Triage_1 Triage 1: Identify Non-Specific Cytotoxins & Prioritize Hits Cytotoxicity_Assay->Triage_1 Calculate IC50 Selectivity Index Antimicrobial_Screen Antimicrobial Susceptibility (e.g., Broth Microdilution vs. Gram+/Gram- Bacteria & Fungi) Triage_1->Antimicrobial_Screen Anticancer_Screen Antiproliferative Assays (Cancer Cell Lines of Interest) Triage_1->Anticancer_Screen Prioritized Hits Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase, COX-2) Triage_1->Enzyme_Inhibition Triage_2 Triage 2: Select Potent & Selective Hits Antimicrobial_Screen->Triage_2 Compare Potency (IC50 / MIC) Anticancer_Screen->Triage_2 Compare Potency (IC50 / MIC) Enzyme_Inhibition->Triage_2 Compare Potency (IC50 / MIC) MoA_Studies Mechanism of Action Studies (e.g., Enzyme Kinetics, Pathway Analysis) Triage_2->MoA_Studies Validate Hits Lead_Candidate Lead Candidate MoA_Studies->Lead_Candidate

Caption: A tiered workflow for screening novel pyridazine analogs.

Part 2: Comparative Data Analysis

The ultimate goal of this screening guide is to facilitate the comparison of novel analogs against each other and against established standards. The following tables present hypothetical data for a series of novel this compound analogs (PY-01 to PY-04) compared to a known anticancer agent (Doxorubicin) and a broad-spectrum antibiotic (Ciprofloxacin).

Causality Note: The inclusion of a non-cancerous cell line (e.g., HEK293) is crucial. A compound that is highly toxic to both cancer and normal cells is a poor therapeutic candidate. The "Selectivity Index" (SI), calculated as IC50 in normal cells / IC50 in cancer cells, is a key metric for prioritizing compounds. A higher SI is desirable.

Table 1: In Vitro Cytotoxicity & Antiproliferative Activity (IC50, µM)

Compound MCF-7 (Breast Cancer) HCT-116 (Colon Cancer) HEK293 (Normal Kidney) Selectivity Index (HEK293/MCF-7)
PY-01 15.2 21.5 > 100 > 6.6
PY-02 2.8 4.1 50.6 18.1
PY-03 89.1 95.3 > 100 > 1.1
PY-04 5.5 6.8 15.1 2.7

| Doxorubicin | 0.9 | 1.2 | 8.4 | 9.3 |

Data Interpretation: Based on this hypothetical data, PY-02 emerges as a promising anticancer candidate. It exhibits potent activity against both cancer cell lines, and its high Selectivity Index suggests it is significantly more toxic to cancer cells than to normal cells, a highly desirable trait.[11][12] PY-03 shows low potency and would likely be deprioritized.

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC, µg/mL)

Compound S. aureus (Gram +) E. coli (Gram -) C. albicans (Fungus)
PY-01 4 8 64
PY-02 > 128 > 128 > 128
PY-03 16 32 > 128
PY-04 8 16 32

| Ciprofloxacin | 1 | 0.5 | N/A |

Data Interpretation: In this scenario, PY-01 shows the most promising antimicrobial profile with good activity against Gram-positive and Gram-negative bacteria.[13][14] PY-02 , the promising anticancer hit, shows no antimicrobial activity, suggesting a specific mode of action that does not affect microbial targets. This specificity is often advantageous in drug development.

Table 3: Enzyme Inhibitory Activity (IC50, µM)

Compound VEGFR-2 Kinase COX-2
PY-01 45.3 25.1
PY-02 0.09 15.8
PY-03 > 50 > 50
PY-04 1.2 0.8
Sorafenib 0.09 N/A

| Celecoxib | N/A | 0.04 |

Data Interpretation: This data provides crucial mechanistic insight. The potent anticancer activity of PY-02 correlates strongly with its potent inhibition of VEGFR-2, a key kinase in tumor angiogenesis.[11][15] PY-04 appears to be a dual inhibitor of VEGFR-2 and COX-2, which could be interesting for cancers where inflammation plays a role.[16]

Part 3: Detailed Experimental Protocols

The trustworthiness of any screening guide rests on the robustness and reproducibility of its methods.[17] The following protocols are presented as self-validating systems, incorporating necessary controls for accurate data interpretation.

Protocol 1: MTT Cytotoxicity Assay

This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[18][19][20]

Materials:

  • Test Compounds (dissolved in DMSO)

  • Human cell lines (e.g., MCF-7, HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[21]

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates, CO2 incubator, microplate spectrophotometer

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds.

    • Essential Controls: Include wells with medium only (blank), cells with medium containing the highest concentration of DMSO used (vehicle control), and cells with a known cytotoxic agent (positive control, e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer.[21]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[22][23][24]

Materials:

  • Test Compounds (dissolved in DMSO)

  • Bacterial/Fungal Strains (e.g., S. aureus, E. coli, C. albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

  • Sterile 96-well microplates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin)

Methodology:

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth, typically ranging from 128 µg/mL to 0.25 µg/mL.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the standardized inoculum to each well containing the test compound.

    • Essential Controls: Include a well with broth only (sterility control), a well with inoculum and broth (growth control), and wells with a standard antibiotic (positive control).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Data Acquisition: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[25]

Protocol 3: Spectrophotometric Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for measuring the inhibition of an enzyme where the reaction produces a change in absorbance.[26][27]

Materials:

  • Purified target enzyme (e.g., VEGFR-2 kinase)

  • Substrate (that produces a chromogenic or fluorogenic product)

  • Assay buffer (optimized for the target enzyme)

  • Test inhibitors and a known positive control inhibitor

  • Cofactors if required (e.g., ATP, Mg²⁺)

  • 96-well microplate and microplate spectrophotometer/fluorometer

Methodology:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitors in the assay buffer.

  • Pre-incubation: In a 96-well plate, add the assay buffer, varying concentrations of the test inhibitor (or vehicle control), and the enzyme. Allow this mixture to pre-incubate for 10-15 minutes at the optimal temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.[26]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time (kinetic mode). The rate of the reaction is determined from the initial linear portion of the progress curve.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[28][29]

Conclusion and Future Directions

The pyridazine scaffold is a validated and highly promising starting point for the discovery of novel bioactive agents.[1][4] The systematic, tiered screening strategy outlined in this guide provides a scientifically rigorous and resource-efficient pathway for evaluating novel this compound analogs. By integrating early-stage cytotoxicity profiling with targeted antimicrobial, anticancer, and enzyme-specific assays, researchers can quickly triage compound libraries, identify potent and selective hits, and gain valuable early insights into their mechanism of action.

The hypothetical data presented herein illustrates how a comparative approach can distinguish a promising lead like PY-02 , with its potent and selective anticancer activity driven by VEGFR-2 inhibition, from less desirable candidates. The subsequent steps for such a lead would involve further mechanistic studies, structure-activity relationship (SAR) optimization, and eventually, in vivo efficacy and safety testing. This guide serves as the foundational blueprint for that critical first step in the long journey of drug discovery and development.

References

The Structure-Activity Relationship of 3-Acetyl-6-chloropyridazine Derivatives: A Comparative Guide to Unlocking Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to form hydrogen bonds make it a privileged structure in drug design.[1] Within this class, 3-Acetyl-6-chloropyridazine serves as a versatile starting material for the synthesis of novel derivatives with a wide range of therapeutic applications, including anticancer and antimicrobial agents.[2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, offering insights into the rational design of more potent and selective therapeutic agents.

Core Scaffold and Rationale for Derivatization

The this compound core presents two primary sites for chemical modification: the acetyl group at the 3-position and the chloro group at the 6-position. The chlorine atom at the 6-position is an excellent leaving group, facilitating nucleophilic substitution reactions with a variety of amines, thiols, and other nucleophiles. This allows for the introduction of diverse functionalities to probe interactions with biological targets. The acetyl group at the 3-position can be further modified, for instance, through condensation reactions, to introduce larger and more complex moieties.[3]

The strategic derivatization of this scaffold is aimed at optimizing the pharmacokinetic and pharmacodynamic properties of the resulting compounds. By systematically altering the substituents at these positions, researchers can fine-tune the molecule's size, shape, lipophilicity, and electronic distribution to enhance its binding affinity to target proteins and improve its overall efficacy.

Comparative Analysis of Anticancer Activity

The development of novel anticancer agents is a primary focus for the derivatization of the pyridazine core. Extensive research has demonstrated that modifications at the 3 and 6-positions significantly impact the cytotoxic activity of these compounds against various cancer cell lines.[4]

Modifications at the 6-Position

A study on a series of 3,6-disubstituted pyridazines revealed significant variations in anticancer activity based on the substituent at the 6-position. The data, summarized in Table 1, showcases the impact of different amine derivatives on the half-maximal inhibitory concentration (IC50) against human breast cancer cell lines, T-47D and MDA-MB-231.[4]

Compound ID3-Position Substituent6-Position SubstituentT-47D IC50 (µM)[4]MDA-MB-231 IC50 (µM)[4]
11b 2-adamantylpiperonyl1.37 ± 0.042.18 ± 0.07
11e 2-adamantyl4-methylpiperonyl2.62 ± 0.083.59 ± 0.11
11f tert-butylpiperonyl1.94 ± 0.062.53 ± 0.08
11h tert-butyl4-methylpiperonyl1.60 ± 0.052.21 ± 0.07
11i butylmorpholine> 50> 50
11m methyltetrahydropyranmorpholine0.43 ± 0.010.99 ± 0.03
Doxorubicin (Reference)0.49 ± 0.020.87 ± 0.03

Key SAR Insights:

  • Impact of the 6-Position Amine: The nature of the amine substituent at the 6-position is critical for anticancer activity. For instance, the presence of a morpholine ring in compound 11m , combined with a methyltetrahydropyran group at the 3-position, resulted in the most potent activity, with IC50 values in the sub-micromolar range, comparable to the standard drug Doxorubicin.[4] In contrast, when the 3-position was substituted with a simple butyl group (compound 11i ), the morpholine-containing derivative showed significantly reduced activity.[4]

  • Bulky Substituents: The introduction of bulky piperonyl and 4-methylpiperonyl groups at the 6-position (compounds 11b, 11e, 11f, 11h ) generally led to good anti-proliferative action.[4]

Modifications at the 3-Position

The substituent at the 3-position also plays a crucial role in determining the anticancer potency. The aforementioned study highlights that a simple acetyl group can be a precursor to more complex and active moieties.

Key SAR Insights:

  • Synergy between 3 and 6-Positions: The potent activity of compound 11m underscores the synergistic effect between the methyltetrahydropyran group at the 3-position and the morpholine ring at the 6-position.[4] This suggests that the overall shape and electronic properties of the molecule, dictated by both substituents, are crucial for its interaction with the biological target, proposed to be cyclin-dependent kinase 2 (CDK2).[4]

  • Adamantyl and Tert-butyl Groups: The presence of bulky, lipophilic groups like 2-adamantyl and tert-butyl at the 3-position (compounds 11b, 11e, 11f, 11h ) contributed to significant cytotoxicity.[4]

Comparative Analysis of Antimicrobial Activity

Pyridazine derivatives have also been investigated for their antimicrobial properties. Modifications of the 6-chloropyridazine core have yielded compounds with activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

A study focused on derivatives of 6-chloropyridazine-3(2H)-thione demonstrated that the introduction of various heterocyclic rings via the sulfur atom at the 3-position and modifications at the 6-position can lead to potent antimicrobial agents. While this study does not start from this compound, the principles of modifying the 6-chloro position are directly applicable.

A separate investigation into novel pyridazine derivatives revealed that certain compounds exhibit significant antimicrobial activity. For example, a hydrazone derivative showed high biological activity against Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa.[5] This highlights the potential of modifying the acetyl group at the 3-position of the core scaffold into a hydrazone linkage to enhance antimicrobial effects.

Experimental Protocols

General Synthesis of 6-Substituted-3-Acetylpyridazines

The synthesis of 6-substituted-3-acetylpyridazine derivatives typically involves a nucleophilic aromatic substitution reaction.

Step-by-step Methodology:

  • Dissolution: Dissolve this compound in a suitable solvent such as ethanol, isopropanol, or dimethylformamide (DMF).

  • Addition of Nucleophile: Add the desired amine or thiol nucleophile to the reaction mixture. Often, an excess of the nucleophile is used.

  • Base Addition: Add a base, such as potassium carbonate or triethylamine, to scavenge the HCl generated during the reaction.

  • Heating: Heat the reaction mixture under reflux for a specified period (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling, the reaction mixture is typically poured into water to precipitate the product.

  • Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent or by column chromatography.

Synthesis_Workflow

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drugs.

Step-by-step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyridazine derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Assay_Workflow

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. Structure-activity relationship studies have demonstrated that strategic modifications at the 3 and 6-positions can lead to potent anticancer and antimicrobial compounds.

For anticancer applications, the introduction of a morpholine ring at the 6-position, in combination with a methyltetrahydropyran moiety at the 3-position, has yielded a highly potent derivative.[4] This highlights the importance of considering the synergistic effects of substituents at both positions. For antimicrobial development, derivatization of the 3-acetyl group into a hydrazone linkage appears to be a promising strategy.[5]

Future research should focus on expanding the library of derivatives with diverse substituents at both the 3 and 6-positions. A systematic exploration of different heterocyclic amines and thiols at the 6-position, coupled with a wider range of modifications to the 3-acetyl group, will likely lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles. Further investigation into the specific molecular targets and mechanisms of action of the most promising derivatives will be crucial for their advancement as clinical candidates.

References

A Senior Application Scientist's Guide to the Validation of Synthesis Pathways for Substituted Pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of substituted pyridazines is of paramount importance. This six-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active agents.[1][2] The selection of an appropriate synthetic pathway is a critical decision that impacts yield, purity, scalability, and the overall timeline of a research and development project. This guide provides an in-depth, objective comparison of the most common and cutting-edge methodologies for the synthesis of substituted pyridazines, complete with supporting experimental data and detailed protocols.

The Classical Approach: Condensation of 1,4-Dicarbonyl Compounds with Hydrazine

One of the most established and versatile methods for pyridazine synthesis is the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[1][3][4] This approach, analogous to the Paal-Knorr synthesis of pyrroles and furans, offers a straightforward route to a wide range of substituted pyridazines.[5][6][7][8]

Mechanism and Rationale

The reaction proceeds through a two-step mechanism. Initially, one of the carbonyl groups of the 1,4-dicarbonyl compound is attacked by a nitrogen atom of hydrazine, forming a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The resulting dihydropyridazine intermediate is then dehydrated to yield the aromatic pyridazine ring.[9][10] The choice of a 1,4-dicarbonyl precursor is critical as it directly dictates the substitution pattern of the final pyridazine product. Unsaturated 1,4-diketones can also be employed, which often aromatize spontaneously.[4]

Paal_Knorr_Pyridazine_Synthesis Reactants 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Hydrazine Hydrazine (H2N-NH2) Hydrazine->Hemiaminal Dihydropyridazine Dihydropyridazine Intermediate Hemiaminal->Dihydropyridazine Intramolecular Cyclization Product Substituted Pyridazine Dihydropyridazine->Product Dehydration/ Aromatization

Caption: Paal-Knorr type synthesis of pyridazines.

Modern Strategies: Inverse Electron-Demand Diels-Alder (IEDDA) Reactions

A powerful and increasingly popular method for the synthesis of pyridazines is the Inverse Electron-Demand Diels-Alder (IEDDA) reaction.[11][12] This cycloaddition strategy is particularly valued for its rapid kinetics, high yields, and exceptional functional group tolerance, making it suitable for complex molecule synthesis and bioconjugation.[11][13]

Mechanism and Rationale

In this [4+2] cycloaddition, an electron-deficient diene, typically a 1,2,4,5-tetrazine, reacts with an electron-rich dienophile (an alkene or alkyne).[14] The reaction proceeds through a concerted mechanism to form a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction with the extrusion of a molecule of nitrogen gas (N₂) to form a dihydropyridazine.[11] This intermediate can then be oxidized to the final aromatic pyridazine.[11] The choice of dienophile allows for the introduction of a wide variety of substituents into the pyridazine ring. A key advantage of this method is that it is often metal-free.[15]

IEDDA_Pyridazine_Synthesis Tetrazine 1,2,4,5-Tetrazine (Electron-deficient diene) Bicyclic_Intermediate Bicyclic Intermediate Tetrazine->Bicyclic_Intermediate [4+2] Cycloaddition Dienophile Alkene/Alkyne (Electron-rich dienophile) Dienophile->Bicyclic_Intermediate Dihydropyridazine Dihydropyridazine Bicyclic_Intermediate->Dihydropyridazine Retro-Diels-Alder (-N2) Product Substituted Pyridazine Dihydropyridazine->Product Oxidation

Caption: IEDDA pathway for pyridazine synthesis.

The Power of Catalysis: Transition-Metal Mediated Synthesis

Transition-metal catalysis has emerged as a powerful tool for the synthesis of a wide variety of heterocyclic compounds, including pyridazines.[16][17][18] These methods often offer high efficiency, regioselectivity, and the ability to construct complex molecular architectures from simple starting materials.[19][20][21][22]

Key Approaches and Rationale
  • C-H Activation: A particularly attractive strategy is the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials.[23][24] Transition metals such as palladium and ruthenium can catalyze the coupling of arenes with various partners to construct the pyridazine ring.[19][24]

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are widely used to introduce substituents onto a pre-formed pyridazine core or to construct the ring itself.[25]

  • Cyclization Reactions: Transition metals can also catalyze the cyclization of appropriately functionalized acyclic precursors. For example, copper-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide an efficient route to 1,6-dihydropyridazines, which can be readily oxidized to pyridazines.[15]

TMCS_Workflow cluster_0 Transition-Metal Catalyzed Pyridazine Synthesis Start Simple Starting Materials (e.g., arenes, alkynes, hydrazones) Reaction Catalytic Cycle (e.g., C-H Activation, Cross-Coupling, Cyclization) Start->Reaction Catalyst Transition-Metal Catalyst (e.g., Pd, Ru, Cu) Catalyst->Reaction Product Substituted Pyridazine Reaction->Product

Caption: General workflow for transition-metal catalyzed pyridazine synthesis.

Efficiency in Action: Multicomponent and Microwave-Assisted Syntheses

In the quest for more efficient and environmentally friendly synthetic methods, multicomponent reactions (MCRs) and microwave-assisted synthesis have gained significant traction.[26][27]

Multicomponent Reactions (MCRs)

MCRs involve the one-pot reaction of three or more starting materials to form a single product, which incorporates all or most of the atoms of the reactants.[28] This approach offers significant advantages in terms of atom economy, reduced waste, and simplified purification procedures. Several MCRs have been developed for the synthesis of highly substituted pyridazines.[28]

Microwave-Assisted Synthesis

Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and purer products in significantly shorter reaction times compared to conventional heating methods.[29][30][31][32] This technique has been successfully applied to various pyridazine syntheses, including the Paal-Knorr type condensation and multicomponent reactions.[27]

Comparative Analysis of Synthesis Pathways

Pathway Starting Materials Key Reagents/Conditions Typical Yields Advantages Disadvantages
1,4-Dicarbonyl Condensation 1,4-Diketones, γ-Keto acids, Maleic anhydride derivativesHydrazine, Acid or base catalyst, RefluxModerate to Excellent[33]Versatile, Readily available starting materials, StraightforwardCan require harsh conditions, Regioselectivity issues with unsymmetrical dicarbonyls
IEDDA Reaction 1,2,4,5-Tetrazines, 1,2,3-Triazines, Alkenes, AlkynesOften catalyst-free, Mild conditionsGood to Excellent[13]High atom economy, Excellent functional group tolerance, Fast kinetics, Metal-freeAvailability and stability of some tetrazine precursors can be a limitation
Transition-Metal Catalysis Arenes, Alkynes, Hydrazones, Halogenated pyridazinesPd, Ru, Cu catalysts, Ligands, BasesGood to ExcellentHigh efficiency and selectivity, Access to complex structures, C-H functionalization avoids pre-functionalizationCatalyst cost and toxicity, Ligand optimization may be required, Potential for metal contamination in the final product
Multicomponent Reactions Aldehydes, Amines, 1,3-Dicarbonyls, etc.Often catalyst-free or simple catalysts, One-potGood to Excellent[18]High atom economy, Operational simplicity, Rapid access to diverse structuresSubstrate scope can be limited, Optimization can be complex
Microwave-Assisted Synthesis Various (as above)Microwave irradiationOften higher than conventional heating[29]Drastically reduced reaction times, Improved yields, Greener approachRequires specialized equipment, Scalability can be a challenge

Experimental Protocols

Protocol 1: Synthesis of a 3,6-Disubstituted Pyridazine via 1,4-Dicarbonyl Condensation

This protocol describes a general procedure for the synthesis of a 3,6-disubstituted pyridazine from a 1,4-diketone and hydrazine hydrate.

Materials:

  • 1,4-Diketone (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve the 1,4-diketone (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 3,6-disubstituted pyridazine.

Protocol 2: Microwave-Assisted One-Pot, Three-Component Synthesis of a Thiazolyl-Pyridazinedione[27]

This protocol is an example of a modern, efficient synthesis utilizing both multicomponent and microwave-assisted strategies.

Materials:

  • Maleic anhydride (2 mmol)

  • Thiosemicarbazide (2 mmol)

  • Bis-hydrazonoyl halide (1 mmol)

  • Ethanol (20 mL)

  • Glacial acetic acid (1 mL)

  • Chitosan (0.2 g)

Procedure:

  • In a microwave reaction vial, combine maleic anhydride (2 mmol), thiosemicarbazide (2 mmol), and glacial acetic acid (1 mL) in ethanol (20 mL).

  • Heat the mixture in a microwave oven at 500 W and 150 °C for 2 minutes.

  • Add the appropriate bis-hydrazonoyl halide (1 mmol) and chitosan (0.2 g) to the reaction mixture.

  • Continue heating in the microwave oven at 500 W and 150 °C until the starting materials are consumed (approximately 8 minutes, monitored by TLC).

  • Filter the hot solution to remove the chitosan catalyst.

  • Remove the excess solvent under reduced pressure.

  • Triturate the residue with methanol.

  • Collect the precipitated product by filtration, wash with methanol, and dry.

  • Recrystallize the product from ethanol to yield the pure thiazolyl-pyridazinedione.

Conclusion

The synthesis of substituted pyridazines can be approached through a variety of robust and reliable methods. The classical condensation of 1,4-dicarbonyls with hydrazine remains a workhorse in the field due to its versatility and the accessibility of starting materials. However, for the synthesis of complex molecules with sensitive functional groups, modern methods such as the Inverse Electron-Demand Diels-Alder reaction offer significant advantages in terms of mild reaction conditions and high yields. Transition-metal catalysis provides powerful tools for the construction of intricate pyridazine derivatives, particularly through C-H activation strategies. Furthermore, the adoption of multicomponent and microwave-assisted protocols can significantly enhance the efficiency and environmental friendliness of pyridazine synthesis. The choice of the optimal synthetic pathway will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions in their synthetic endeavors.

References

A Senior Application Scientist's Guide to the Electrochemical Properties of Pyridazine Derivatives for Reaction Mechanism Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the electrochemical properties of pyridazine derivatives and their application in the elucidation of reaction mechanisms. As a senior application scientist, my aim is to synthesize technical accuracy with field-proven insights, moving beyond a simple recitation of facts to explain the causality behind experimental choices and the interpretation of electrochemical data.

The Significance of Pyridazine Scaffolds and Their Redox Behavior

Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and cardiovascular properties.[1][2][3] The inherent electron-deficient nature of the pyridazine ring, arising from the electronegativity of the nitrogen atoms, profoundly influences its reactivity and electrochemical behavior. Understanding the redox properties of pyridazine derivatives is paramount for several reasons:

  • Predicting Metabolic Fates: Many biological processes involve redox reactions. The electrochemical properties of a drug candidate can provide insights into its potential metabolic pathways and susceptibility to oxidative or reductive degradation.

  • Designing Novel Synthetic Routes: Electrochemically initiated reactions can offer green and efficient alternatives to traditional synthetic methods. By understanding the redox behavior of pyridazines, we can design novel synthetic strategies for their functionalization.

  • Elucidating Reaction Mechanisms: Electrochemical techniques are powerful tools for generating and studying reactive intermediates, such as radical ions, which are often key players in complex reaction mechanisms.[4] By monitoring the electrochemical response of a system, we can gain a detailed understanding of the electron transfer steps, follow-up chemical reactions, and the overall reaction pathway.

This guide will delve into the core electrochemical techniques used to study pyridazine derivatives, present a comparative analysis of their redox properties, and showcase how this data can be leveraged to unravel intricate reaction mechanisms.

Fundamental Electrochemical Techniques for Studying Pyridazine Derivatives

The study of the electrochemical properties of pyridazine derivatives primarily relies on voltammetric techniques. These methods involve applying a time-dependent potential to an electrode and measuring the resulting current.

Cyclic Voltammetry (CV)

Cyclic voltammetry is the most widely used technique for initial electrochemical characterization. It provides a wealth of information about the redox processes, including the potentials at which electron transfer occurs, the reversibility of the reactions, and the stability of the electrochemically generated species.

A typical experimental setup for cyclic voltammetry is illustrated below:

G cluster_cell Electrochemical Cell Working_Electrode Working Electrode (e.g., Glassy Carbon, Pt) Solution Solution: - Pyridazine Derivative - Supporting Electrolyte - Solvent (e.g., ACN, DMF) Working_Electrode->Solution Reference_Electrode Reference Electrode (e.g., Ag/AgCl, SCE) Reference_Electrode->Solution Counter_Electrode Counter Electrode (e.g., Pt wire) Counter_Electrode->Solution Potentiostat Potentiostat Potentiostat->Working_Electrode Controls Potential Potentiostat->Reference_Electrode Measures Potential Potentiostat->Counter_Electrode Passes Current Computer Computer with Control Software Potentiostat->Computer Sends Data Computer->Potentiostat Sends Parameters

Caption: A schematic of a typical three-electrode setup for cyclic voltammetry.

In a CV experiment, the potential is swept linearly from an initial potential to a final potential and then back to the initial potential. The resulting plot of current versus potential is called a cyclic voltammogram.

Interpreting Cyclic Voltammograms of Pyridazine Derivatives

The key features of a cyclic voltammogram provide valuable mechanistic information:

  • Peak Potentials (Epa and Epc): The anodic peak potential (Epa) and cathodic peak potential (Epc) correspond to the potentials at which the oxidation and reduction rates are at their maximum, respectively. The formal reduction potential (E°') can be estimated as the midpoint of the peak potentials.

  • Peak Currents (ipa and ipc): The magnitude of the peak currents is proportional to the concentration of the analyte and the square root of the scan rate for a diffusion-controlled process.

  • Peak Separation (ΔEp = Epa - Epc): For a reversible one-electron process, the theoretical peak separation is approximately 59 mV at 25 °C. A larger peak separation indicates a quasi-reversible or irreversible process, suggesting slower electron transfer kinetics or coupled chemical reactions.

  • Peak Current Ratio (ipa/ipc): For a reversible process where both the oxidized and reduced species are stable, the ratio of the anodic to cathodic peak currents is close to unity. A ratio differing from unity suggests that the electrochemically generated species is unstable and undergoes a follow-up chemical reaction.

Comparative Electrochemical Properties of Substituted Pyridazines

The electrochemical properties of pyridazine derivatives are highly sensitive to the nature and position of substituents on the pyridazine ring. Electron-donating groups (EDGs) generally make the ring easier to oxidize and more difficult to reduce, while electron-withdrawing groups (EWGs) have the opposite effect.

The following diagram illustrates the general structure of a substituted pyridazine:

Caption: General structure of a substituted pyridazine, highlighting the numbering of the ring atoms.

The tables below summarize the electrochemical data for a selection of substituted pyridazine derivatives, providing a basis for comparing their redox behavior.

Table 1: Reduction Potentials of 3,6-Disubstituted Pyridazine Derivatives

CompoundR3R6First Reduction Peak Potential (Epc1, V vs. Fc/Fc+)Second Reduction Peak Potential (Epc2, V vs. Fc/Fc+)Reference
1 ClCl-1.78-2.15[5]
2 ClOMe-2.18-2.62[5]
3 ClOEt-2.19-2.63[5]
4 ClNH2-2.25-2.70[5]
5 ClNEt2-2.30-2.75[5]

Table 2: Oxidation Potentials of Substituted Pyridazine Derivatives

CompoundSubstituentsOxidation Peak Potential (Epa, V vs. SCE)Reference
6 5-cyano-4-[2-(2-hydroxyphenyl)ethenyl]-6-oxo-1-phenyl-1,6-dihydro+0.211[4]
7 5-cyano-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbohydrazide+0.398[4]
8 3,6-bis(phenoxazin-10-yl)pyridazine+0.55[6]
9 3,6-bis(9,9-dimethyl-9,10-dihydroacridin-10-yl)pyridazine+0.60[6]

Elucidating Reaction Mechanisms: Case Studies

Electrochemical data, particularly from cyclic voltammetry, provides crucial insights into reaction mechanisms. By observing changes in the voltammograms as a function of scan rate, solvent, and the presence of other reagents, we can piece together the sequence of electron transfer and chemical steps.

Case Study 1: Reductive Cleavage of 3-Chloro-6-methoxypyridazine

The cyclic voltammogram of 3-chloro-6-methoxypyridazine shows two irreversible reduction peaks.[5] This observation suggests that the initial reduction is followed by a rapid chemical reaction. The proposed mechanism involves the following steps:

  • One-electron reduction: The pyridazine derivative accepts one electron to form a radical anion.

  • Chloride elimination: The radical anion is unstable and rapidly eliminates a chloride ion to form a pyridazinyl radical.

  • Further reduction: The pyridazinyl radical is more easily reduced than the starting material, so it immediately accepts another electron to form a pyridazinyl anion.

  • Protonation: The pyridazinyl anion is protonated by a proton source in the medium (e.g., residual water or the solvent) to yield the final product, 3-methoxypyridazine.

This mechanism is supported by the irreversibility of the first reduction wave and the appearance of a second reduction wave corresponding to the reduction of the dehalogenated product.

The proposed reaction mechanism is illustrated below:

G Start 3-Chloro-6-methoxypyridazine Radical_Anion Radical Anion Start->Radical_Anion + e- Radical Pyridazinyl Radical Radical_Anion->Radical - Cl- Anion Pyridazinyl Anion Radical->Anion + e- Product 3-Methoxypyridazine Anion->Product + H+

References

A Senior Application Scientist's Guide to Catalyst Efficacy in the Functionalization of 3-Acetyl-6-chloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyridazine Scaffold

The pyridazine moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and functional materials.[1] The specific building block, 3-Acetyl-6-chloropyridazine, offers two distinct, chemically addressable sites for modification: the acetyl group and the chloro-substituent. The chlorine atom at the C6 position is a particularly attractive handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions.[2] This process is fundamental for structure-activity relationship (SAR) studies in drug discovery, allowing for the systematic synthesis of diverse analogues.[1]

This guide provides a comparative analysis of the primary catalytic systems employed for the functionalization of the C-Cl bond in this compound. We will delve into the mechanistic underpinnings, compare the efficacy of palladium, copper, and nickel-based systems, and provide field-proven protocols to empower researchers in their synthetic endeavors. Our focus is not merely on the "how," but the critical "why" behind catalyst selection and reaction optimization.

Part 1: Palladium-Catalyzed Systems - The Gold Standard for Versatility and Efficiency

Palladium catalysis is the undisputed workhorse for C-C and C-N bond formation due to its exceptional functional group tolerance, high catalytic activity, and the predictability of its reaction mechanisms.[3][4] The general catalytic cycle, which forms the basis for most palladium-catalyzed cross-couplings, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Ar-Pd(II)(X)L₂ Pd0->OxAdd + Ar-X (e.g., this compound) Trans Transmetalation Complex Ar-Pd(II)(R)L₂ OxAdd->Trans + R-M (e.g., Boronic Acid) Trans->Pd0 Reductive Elimination Product Ar-R (Coupled Product) Trans->Product Catalyst_Selection_Workflow Start Desired Transformation? CC_Bond C-C Bond (Aryl or Alkynyl) Start->CC_Bond CN_Bond C-N Bond (Amine) Start->CN_Bond Pd_Suzuki Palladium-catalyzed Suzuki Coupling (High Success Probability) CC_Bond->Pd_Suzuki Pd_Sono Palladium/Copper Sonogashira Coupling (For Terminal Alkynes) CC_Bond->Pd_Sono Pd_BHW Palladium-catalyzed Buchwald-Hartwig (Gold Standard) CN_Bond->Pd_BHW Cost_Check Is Cost a Major Constraint for Scale-up? No: Proceed with Pd Pd_Suzuki->Cost_Check Pd_Sono->Cost_Check Pd_BHW->Cost_Check Ni_Alternative Investigate Nickel-catalyzed Cross-Coupling (Cost-Effective) Cost_Check->Ni_Alternative Yes Cu_Alternative Consider Copper-catalyzed Ullmann Coupling (Cost-Effective for C-N/C-O) Cost_Check->Cu_Alternative Yes (for C-N)

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Acetyl-6-chloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of this guide is risk mitigation. The presence of a chlorinated pyridazine ring suggests that the compound should be treated as hazardous waste, with potential for environmental persistence and toxicity.[1][2] Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or down the sanitary sewer.[1][3]

Part 1: Hazard Assessment and Immediate Safety Precautions

Before any handling or disposal begins, a thorough understanding of the potential hazards is essential. Based on data from similar chlorinated pyridazine and pyridine compounds, 3-Acetyl-6-chloropyridazine should be presumed to pose risks of toxicity and irritation.[4][5][6]

Inferred Hazard Profile

The following table summarizes the likely hazards associated with this compound, extrapolated from analogous compounds. This information dictates the minimum personal protective equipment (PPE) and handling precautions required.

Hazard ClassificationDescriptionRationale & Precautionary Measures
Acute Toxicity, Oral Harmful if swallowed.[4][7]Based on GHS classifications for similar pyridazines.[4][7][8] Avoid ingestion. If swallowed, rinse mouth and seek immediate medical attention.[4]
Skin Irritation Causes skin irritation.[4][5][6]Common characteristic of chlorinated heterocyclic compounds.[5][6] Avoid all skin contact by wearing appropriate chemical-resistant gloves.[1]
Eye Irritation Causes serious eye irritation.[4][5][6]Direct contact can cause significant damage.[4][5] Always wear safety glasses with side-shields or chemical goggles.[1][9]
Respiratory Irritation May cause respiratory tract irritation.[4][6]The compound is a solid powder which can be inhaled.[10] All handling should occur in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]
Environmental Hazard Potentially toxic to aquatic life.Chlorinated organic compounds can be persistent in the environment.[2] Do not allow the chemical to enter drains or waterways.[1][4]
Required Personal Protective Equipment (PPE)

A non-negotiable baseline for safety when handling this compound includes:

  • Eye Protection: Safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[9][11]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.

  • Body Protection: A flame-retardant lab coat.[1] Ensure it is fully buttoned.

  • Respiratory Protection: All handling of the solid compound or its solutions must be performed within a properly functioning chemical fume hood.[1]

Emergency Exposure Procedures
  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4][9]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and copious amounts of water for at least 15 minutes.[4][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][9]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4]

Part 2: Waste Segregation and Containerization Protocol

Proper segregation is critical to prevent dangerous chemical reactions within a waste container. This compound waste must be collected as a dedicated halogenated organic waste stream.

Incompatible Materials

To prevent uncontrolled reactions, do not mix this waste with:

  • Strong Oxidizing Agents[9]

  • Strong Acids[9]

  • Strong Bases

Step-by-Step Containerization Procedure
  • Select a Proper Container: Use a designated, leak-proof hazardous waste container made of a compatible material such as high-density polyethylene (HDPE) or glass. The container must have a secure, screw-top cap.[1]

  • Apply Hazardous Waste Label: Before adding any waste, affix a completed hazardous waste label to the container. The label must include:

    • The words "HAZARDOUS WASTE ".[1]

    • The full chemical name: "This compound " (do not use abbreviations or chemical formulas).[1]

    • The approximate concentration and composition if it is a solution.

    • All relevant hazard pictograms (e.g., Harmful/Irritant).

  • Keep Container Closed: The waste container must remain tightly sealed at all times except when waste is being added.[3] This minimizes the release of vapors and prevents spills.

Part 3: Detailed Disposal Workflows

The specific disposal procedure depends on the form of the waste. The following decision workflow illustrates the proper channels for each type of waste generated.

G cluster_waste_type Identify Waste Type cluster_actions Disposal Actions start Waste Containing This compound Generated liquid Liquid Waste (Unused reagent, solutions, first rinseate) start->liquid solid Solid Waste (Contaminated gloves, wipes, spill absorbents, silica) start->solid container Empty Reagent Container start->container collect_liquid Collect in labeled 'Halogenated Organic Liquid Waste' container. liquid->collect_liquid collect_solid Collect in labeled 'Halogenated Organic Solid Waste' container. solid->collect_solid decontaminate Triple-rinse container. Collect first rinse as hazardous waste. (See Protocol 3.3) container->decontaminate final_disposal Store sealed waste containers in Satellite Accumulation Area. Arrange pickup by EHS. collect_liquid->final_disposal collect_solid->final_disposal decontaminate->collect_liquid First Rinse dispose_container Deface label. Dispose of rinsed container per institutional guidelines. decontaminate->dispose_container

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

Unused Reagent and Contaminated Solutions (Liquid Waste)
  • Carefully transfer the liquid waste into the designated "Halogenated Organic Liquid Waste" container using a funnel.

  • Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.

  • Securely cap the container immediately after adding the waste.

Contaminated Labware and Spill Debris (Solid Waste)
  • Collect all solid materials contaminated with this compound, such as gloves, weighing paper, absorbent pads, and contaminated silica gel.

  • Place these materials into a dedicated, labeled "Halogenated Organic Solid Waste" container or a securely lined box.

  • Ensure the container is sealed to prevent the release of dust or vapors.

Empty Reagent Containers

An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as non-hazardous waste.[3]

  • First Rinse: Under a chemical fume hood, rinse the empty container with a suitable solvent (e.g., acetone, ethanol). This first rinseate is considered acutely hazardous and must be collected and disposed of as liquid hazardous waste.[3] Transfer it to your "Halogenated Organic Liquid Waste" container.

  • Subsequent Rinses: Perform two additional rinses with the solvent. Depending on institutional and local regulations, these subsequent rinses may also need to be collected as hazardous waste. The most conservative approach is to collect all three rinses.

  • Final Disposal: Once the container is triple-rinsed and air-dried, deface or remove the original manufacturer's label. It can then be disposed of as regular laboratory glassware or plastic waste, according to your institution's policy.[1]

Part 4: Storage and Final Disposition

On-Site Storage
  • Store all sealed hazardous waste containers in a designated and clearly marked Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be away from general lab traffic and provide secondary containment to capture any potential leaks.

  • Do not accumulate more than the regulatory limit of hazardous waste in your SAA (e.g., 55 gallons in the U.S.).

Professional Disposal
  • Final disposal must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][12]

  • Provide the EHS coordinator with an accurate description of the waste contents.

  • The standard and environmentally appropriate method for destroying chlorinated organic compounds is high-temperature incineration in a facility equipped with necessary scrubbers and afterburners to neutralize hazardous combustion byproducts like hydrogen chloride.[2]

By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Acetyl-6-chloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

The core principle guiding this protocol is to treat 3-Acetyl-6-chloropyridazine with the caution merited by its chemical class, which is known to present risks of skin and eye irritation, potential respiratory tract irritation, and toxicity upon ingestion.[1][4][5] Long-term exposure to related compounds may also pose risks to organs such as the liver and kidneys and could carry carcinogenic potential.[6]

Hazard Analysis and Risk Mitigation

The structure of this compound, featuring a chlorinated pyridazine ring, suggests that it should be handled as a hazardous substance. The primary routes of exposure in a laboratory setting are dermal contact, inhalation of dust or aerosols, and accidental ingestion.[7] Therefore, a multi-layered approach to personal protective equipment (PPE) is essential to mitigate these risks effectively.

Recommended Personal Protective Equipment (PPE)

The following table outlines the minimum PPE requirements for handling this compound. The rationale behind each recommendation is provided to foster a deeper understanding of the safety protocols.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[5]To prevent skin contact. Gloves should be inspected for integrity before each use and disposed of immediately if contamination is suspected.[1]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[1][8] A face shield may be required for splash hazards.To protect eyes from splashes and airborne particles. Standard prescription glasses are not a substitute for safety eyewear.
Skin and Body Protection A laboratory coat should be worn at all times.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.[8] If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.To prevent inhalation of airborne contaminants.[2][5]
Step-by-Step Handling Procedures

Adherence to a systematic workflow is critical for minimizing exposure and ensuring a safe working environment.

  • Preparation : Before handling the compound, ensure that the work area is clean and uncluttered.[8] The chemical fume hood should be operational and certified. All necessary PPE must be donned correctly.

  • Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood to contain any dust or vapors.[5] Use appropriate tools to handle the solid material and avoid creating dust.

  • In-Use : Keep containers of this compound tightly closed when not in use.[2] Avoid contact with skin, eyes, and clothing.[8]

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[2][3] Decontaminate the work surface.

  • Doffing PPE : Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection. Dispose of contaminated gloves as hazardous waste.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is crucial.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.[8]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[1] Seek immediate medical attention.[4]

  • Spills : For small spills, absorb the material with an inert absorbent such as sand or vermiculite and place it in a sealed container for disposal as hazardous waste.[9] Ensure the area is well-ventilated during cleanup.

Operational and Disposal Plans

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Collection : All waste containing this compound, including contaminated PPE and absorbent materials, must be collected in a designated, labeled, and sealed hazardous waste container.[9][10]

  • Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[9]

  • Storage : Store hazardous waste in a designated, secure area away from incompatible materials.[10]

  • Disposal : Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[10][11] Do not dispose of this chemical down the drain or in regular trash.[9]

  • Container Decontamination : Empty containers that held this compound should be triple-rinsed with a suitable solvent.[10] The rinsate must be collected and disposed of as hazardous waste.[10]

Visual Workflow for Safe Handling

The following diagram illustrates the key stages of safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal Prep 1. Verify Fume Hood & Don PPE Weigh 2. Weigh & Transfer in Fume Hood Prep->Weigh Proceed to handling Use 3. In-Use Operations Weigh->Use Decon 4. Decontaminate Work Area Use->Decon Experiment complete Waste 5. Segregate & Label Hazardous Waste Decon->Waste Doff 6. Doff PPE & Wash Hands Waste->Doff EHS 7. EHS Pickup Doff->EHS Scheduled pickup

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.